7,9-Dihydro-2H-purine-2,8(3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
7,9-dihydro-3H-purine-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGQYWGIVNHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC2=C1NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157474 | |
| Record name | 1H-Purine-2,8(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-99-4 | |
| Record name | 7,9-Dihydro-2H-purine-2,8(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,8(3H,7H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,8(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 7,9-Dihydro-2H-purine-2,8(3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the burgeoning field of 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. As a senior application scientist, the goal of this document is to furnish researchers and drug development professionals with a comprehensive technical resource, moving beyond a simple recitation of facts to an integrated understanding of the synthesis, biological evaluation, and mechanistic underpinnings of these novel compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor and reproducibility.
The 7,9-Dihydro-2H-purine-2,8(3H)-dione Scaffold: A Privileged Structure in Drug Discovery
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like DNA, RNA, and ATP.[1] This inherent biocompatibility makes purine derivatives privileged structures in the quest for new therapeutic agents.[1] The 7,9-Dihydro-2H-purine-2,8(3H)-dione core, a xanthine analog, has garnered significant attention for its versatile biological activities, including anticancer and anti-inflammatory properties.[2][3] The strategic placement of substituents at various positions on this purine ring system allows for the fine-tuning of pharmacological activity, offering a rich landscape for structure-activity relationship (SAR) studies.[4]
Synthesis and Chemical Characterization: Building the Molecular Architecture
The synthesis of 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives is a critical first step in their biological evaluation. A common and effective synthetic strategy involves the condensation of a 5,6-diaminouracil derivative with a suitable carbonyl compound. This approach allows for the introduction of diverse substituents on the purine core, enabling the exploration of a wide chemical space.
A representative synthetic scheme often begins with the nitrosation of a 6-amino-1-alkyluracil, followed by reduction to the corresponding 5,6-diaminouracil.[2] The subsequent reaction of this diamine with a ketone or aldehyde, such as 2,7-dibromo-9H-fluoren-9-one, under fusion conditions or in a high-boiling solvent like DMF, leads to the formation of the desired 7,9-dihydro-2H-purine-2,8(3H)-dione derivative.[2]
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives.
Characterization of the synthesized compounds is paramount and typically involves a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, alongside elemental analysis to confirm the molecular structure and purity.[2]
Biological Activities and Mechanistic Insights
The 7,9-Dihydro-2H-purine-2,8(3H)-dione scaffold has been shown to exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.
Anticancer Activity: Targeting Key Signaling Pathways
Purine analogs have a long history in cancer therapy, often functioning by interfering with nucleic acid synthesis or inhibiting critical enzymes in cellular metabolism.[5] Novel 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[2]
A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[4] Specifically, derivatives of the related purine-2,6-dione scaffold have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two kinases frequently mutated in human cancers.[2]
Diagram 2: Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives.[6]
The antiproliferative effects of these compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.
Table 1: Anticancer Activity of Representative Purine-2,8-dione Derivatives
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Compound 5a | Various | GI50 = 38 nM | [2] |
| Compound 5e | Various | GI50 = 46 nM | [2] |
| Compound 7e | Various | GI50 = 44 nM | [2] |
| Compound I | Various | IC50 = 0.32 µM (EGFR) | [2] |
| Compound II | Various | GI50 = 1.60 µM | [2] |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 | IC50 = 2.75 µM | [7] |
Anti-inflammatory Activity: Modulation of Cyclooxygenase Enzymes
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. A primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins.[6] Certain purine-dione derivatives have been shown to exhibit anti-inflammatory properties, with some acting as dual inhibitors of COX-1 and COX-2.[8] Dual inhibition may offer a balanced approach to reducing inflammation while potentially mitigating some of the side effects associated with selective COX-2 inhibitors.[8]
Experimental Protocols and Methodologies
To ensure the reliability and reproducibility of biological data, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram 3: MTT Assay Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjms.com [irjms.com]
- 4. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In silico docking studies of 7,9-Dihydro-2H-purine-2,8(3H)-dione with target proteins
An In-Depth Technical Guide to In Silico Docking Studies of 7,9-Dihydro-2H-purine-2,8(3H)-dione with Target Proteins
Foreword: The Predictive Power of Computational Docking
In the modern drug discovery landscape, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, in silico molecular docking stands out as a powerful technique to predict the binding interactions between a small molecule and a protein target at an atomic level. This guide provides a comprehensive, field-proven methodology for conducting molecular docking studies, using the purine analog 7,9-Dihydro-2H-purine-2,8(3H)-dione as our subject ligand. This molecule, a derivative of the fundamental purine scaffold, presents an interesting candidate for exploring interactions with various biological targets due to the known diverse activities of this chemical class, including anti-inflammatory and anti-proliferative effects.[1][2]
This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple list of steps to explain the critical reasoning behind each protocol choice, ensuring a robust and scientifically valid approach.
Foundational Concepts: Ligand and Target
The Ligand: 7,9-Dihydro-2H-purine-2,8(3H)-dione
7,9-Dihydro-2H-purine-2,8(3H)-dione is a heterocyclic compound belonging to the purine family. Its structure is analogous to naturally occurring purines like xanthine and uric acid.[3][4] Understanding its physicochemical properties is the first step in any docking study.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄O₂ | PubChem |
| Molecular Weight | 168.11 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Echemi[5] |
| Water Solubility | Slightly soluble | Echemi[5] |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
The presence of multiple hydrogen bond donors and acceptors makes this molecule a prime candidate for forming specific, stabilizing interactions within a protein's binding pocket.
The Principle of Molecular Docking
The primary goal of protein-ligand docking is to predict the predominant binding mode(s) of a ligand with a protein of known three-dimensional structure.[6] The process involves two main components:
-
Search Algorithm: Explores the conformational space of the ligand within the target's active site, generating a multitude of possible binding poses.
-
Scoring Function: Estimates the binding affinity for each generated pose, typically as a numerical score (e.g., in kcal/mol). The lower the energy score, the more favorable the predicted binding.
It is crucial to remember that docking provides a prediction—a hypothesis that must be validated through further computational and, ultimately, experimental methods.[7][8]
The In Silico Experimental Workflow: A Self-Validating Protocol
A rigorous docking study is a systematic process. The following workflow is designed to ensure that each stage is built upon a solid foundation, minimizing errors and increasing the predictive accuracy of the final results.
Caption: High-level workflow for a molecular docking study.
Step-by-Step Protocol: Ligand Preparation
The objective here is to convert the 2D chemical structure of our ligand into a three-dimensional, energy-minimized format suitable for the docking software. This is arguably one of the most critical steps, as errors here will propagate through the entire simulation.
Tools:
-
PubChem: To retrieve the canonical SMILES or 2D structure.[9]
-
Open Babel / UCSF Chimera / MarvinSketch: For 2D to 3D conversion and energy minimization.
-
AutoDock Tools (ADT): For assigning charges and defining rotatable bonds for use with AutoDock Vina.[10]
Protocol:
-
Obtain 2D Structure: Retrieve the SMILES string for 7,9-Dihydro-2H-purine-2,8(3H)-dione from a chemical database like PubChem.
-
Convert to 3D: Use a tool like UCSF Chimera or Open Babel to generate a 3D structure from the SMILES string.
-
Add Hydrogens: Ensure the structure is correctly protonated at a physiological pH (typically 7.4). This is critical for establishing correct hydrogen bonding patterns.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or AM1). This step ensures that bond lengths, angles, and torsion angles are in a low-energy, physically realistic state.[11]
-
Assign Partial Charges: Docking scoring functions rely on electrostatic calculations. Therefore, assigning accurate partial charges (e.g., Gasteiger charges in ADT) to each atom is essential.
-
Define Rotatable Bonds: Identify the bonds that can freely rotate. The docking algorithm will explore different conformations (torsions) of the ligand based on these rotatable bonds.[12]
-
Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT file format, which contains atomic coordinates, partial charges, and atom type information.[6]
Caption: Ligand preparation workflow.
Step-by-Step Protocol: Target Protein Preparation
The goal of protein preparation is to produce a clean, structurally correct receptor model for docking. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules or missing atoms that must be addressed.[13]
Tools:
-
RCSB Protein Data Bank (PDB): To download the target structure.
-
PyMOL / UCSF Chimera / Discovery Studio: For visualization and manual cleaning.
-
AutoDock Tools (ADT): For final preparation into PDBQT format.
Protocol:
-
Select a Target: Based on the known biology of purine analogs, potential targets could include Cyclooxygenase (COX) enzymes, kinases, or other ATP-binding proteins. For this guide, let's hypothesize targeting p38 MAP kinase (PDB ID: 1A9U) , a common target in inflammation research.
-
Download PDB File: Obtain the 1A9U.pdb file from the RCSB PDB.
-
Clean the Structure:
-
Remove Water Molecules: Unless a specific water molecule is known to be critical for binding (a "bridging" water), all crystallographic waters should be removed.[11][14]
-
Remove Co-factors and Existing Ligands: Delete any co-crystallized ligands, ions, or buffer molecules from the PDB file to create an empty binding site.
-
Select the Correct Chain: If the biological unit is a monomer but the PDB file contains a dimer or tetramer, remove the extraneous chains.[11]
-
-
Check for Missing Residues/Atoms: Use visualization software to inspect the protein for gaps in the sequence or missing side-chain atoms. If significant portions are missing, homology modeling or loop refinement may be necessary, though this is an advanced step.
-
Add Polar Hydrogens: As with the ligand, add hydrogens to the protein structure. This is vital for defining the hydrogen bond donor/acceptor network of the active site.
-
Assign Charges: Add Kollman charges, a standard for proteins in the AutoDock suite.
-
Save as PDBQT: Convert the cleaned, hydrogen-added protein structure into the PDBQT format. This file will serve as the rigid receptor for the docking simulation.
Step-by-Step Protocol: Docking Execution with AutoDock Vina
With the prepared ligand and receptor, the next step is to define the search space and run the simulation.
Protocol:
-
Identify the Binding Site: The binding site can be identified in two primary ways:
-
From a Co-crystallized Ligand: If the downloaded PDB structure contained a bound ligand, the binding site is the pocket it occupied.
-
Blind Docking: If the binding site is unknown, the search space can encompass the entire protein surface. This requires more computational resources.
-
-
Define the Grid Box: The search space is defined by a 3D grid (a "box"). This box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search on the area of interest. The center coordinates (x, y, z) and dimensions (size_x, size_y, size_z) of this box must be determined.[10]
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and simulation parameters.
Analysis, Interpretation, and Validation
The output of a docking run is a set of predicted binding poses and their associated scores. Rigorous analysis is key to extracting meaningful insights. [15]
Quantitative Analysis
The primary quantitative metric is the binding affinity , reported in kcal/mol. AutoDock Vina provides scores for a specified number of binding modes.
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.25 |
| 3 | -7.9 | 1.89 |
| 4 | -7.5 | 2.54 |
| ... | ... | ... |
Interpretation:
-
The top-ranked pose (Mode 1) with a binding affinity of -8.5 kcal/mol is the most probable binding conformation according to the scoring function.
-
The Root Mean Square Deviation (RMSD) between poses indicates their structural similarity. Low RMSD values among the top poses suggest convergence to a stable binding orientation.
Qualitative and Structural Analysis
Visual inspection of the top-ranked poses is non-negotiable. [16] Tools: PyMOL, UCSF Chimera, Discovery Studio Visualizer.
Protocol:
-
Load Structures: Load the prepared protein (protein.pdbqt) and the output file containing the docked ligand poses into the visualization software.
-
Analyze Interactions: For the best-scoring pose, identify and map the key intermolecular interactions:
-
Hydrogen Bonds: Are the H-bond donors/acceptors on the ligand satisfying interactions with appropriate residues in the pocket?
-
Hydrophobic Interactions: Is the ligand making favorable contacts with nonpolar residues?
-
Pi-Stacking: Are there any aromatic rings on the ligand interacting with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP)?
-
-
Assess Biological Relevance: Critically evaluate the binding pose. Does it make sense in the context of the protein's function? For example, in a kinase, does the ligand interact with key residues in the ATP-binding pocket, such as the hinge region? [16]
The Mandate for Validation
Docking results are predictive and must be validated.
Caption: A decision pathway for validating docking results.
-
Redocking: The most common initial validation is to take a protein for which a co-crystal structure with a ligand exists, remove the ligand, and then dock it back in. The docking protocol is considered reliable if it can reproduce the experimental binding pose with an RMSD of less than 2.0 Å. [17]* Experimental Correlation: The ultimate validation comes from the laboratory. Docking predictions should be used to prioritize compounds for synthesis and testing in biochemical or cellular assays (e.g., IC₅₀ determination). A strong correlation between predicted binding affinity and measured biological activity lends high confidence to the computational model. [15]
Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded workflow for conducting in silico docking studies of 7,9-Dihydro-2H-purine-2,8(3H)-dione. By adhering to these principles of meticulous preparation, controlled execution, and critical validation, researchers can leverage molecular docking to generate powerful hypotheses, understand structure-activity relationships, and rationally guide the design of new therapeutic molecules. The journey from a computational prediction to a clinical candidate is long, but it begins with a well-executed docking study.
References
Sources
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- 2. Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ion(1-) | C5H3N4O3- | CID 135459889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7,9-Dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt | C5H3N4NaO3 | CID 23697816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 7. researchgate.net [researchgate.net]
- 8. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 9. youtube.com [youtube.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Purine-2,8-Dione Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. While the purine-2,6-dione (xanthine) core has been extensively studied, its isomer, the purine-2,8-dione, represents a less explored but equally promising scaffold for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the purine-2,8-dione core. We will delve into the synthetic rationale, explore the impact of substitutions at various positions on biological activity, and discuss the potential therapeutic applications of this versatile heterocyclic system. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the purine-2,8-dione scaffold in their research endeavors.
Introduction: The Allure of the Purine Scaffold
Purines are fundamental building blocks of life, forming the basis of nucleic acids and playing crucial roles in cellular signaling and energy metabolism.[1] This inherent biological relevance has made the purine scaffold a "privileged structure" in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[2][3] Purine analogues have been successfully developed as anticancer agents, antivirals, immunosuppressants, and bronchodilators.[2] Their ability to mimic endogenous ligands allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[2][4]
While much of the focus has been on derivatives of adenine, guanine, and the purine-2,6-dione (xanthine) scaffold, the purine-2,8-dione core offers a distinct electronic and steric profile, presenting new opportunities for selective ligand design. This guide will systematically explore the SAR of this intriguing scaffold.
The Purine-2,8-Dione Core: Structural Features and Synthetic Access
The purine-2,8-dione core consists of a pyrimidine-2,4-dione (uracil) ring fused to an imidazole ring, with carbonyl groups at positions 2 and 8. The numbering of the purine ring system is crucial for discussing SAR, as illustrated below.
Caption: Numbering of the purine-2,8-dione core structure.
Synthetic Strategies: Building the Core
The synthesis of purine-2,8-diones can be approached through several routes, most commonly by constructing the imidazole ring onto a pre-existing pyrimidine or vice versa.[5] A prevalent method involves the cyclization of a 5,6-diaminouracil derivative with a one-carbon synthon.[6]
Experimental Protocol: General Synthesis of a Purine-2,8-dione Scaffold
-
Starting Material: A suitably substituted 5,6-diaminouracil.
-
Reagent: A one-carbon source such as carbon disulfide, urea, or a phosgene equivalent.
-
Reaction: The diaminouracil is reacted with the one-carbon source, often in a high-boiling solvent like pyridine or dimethylformamide (DMF), with or without a catalyst.
-
Cyclization: The intermediate undergoes cyclization to form the purine-2,8-dione ring system.
-
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
The choice of starting materials and reagents allows for the introduction of substituents at various positions of the pyrimidine ring prior to cyclization, providing a versatile entry point for SAR studies.
Structure-Activity Relationship (SAR) Exploration
The biological activity of purine-2,8-dione derivatives is intricately linked to the nature and position of their substituents. Understanding these relationships is paramount for designing potent and selective ligands.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Substitutions on the Pyrimidine Ring (N1, N3, and C6)
-
N1 and N3 Positions: Alkylation at the N1 and N3 positions of the uracil ring is a common strategy to modulate lipophilicity and introduce specific interactions with the target protein. In the closely related purine-2,6-dione (xanthine) series, small alkyl groups like methyl or ethyl at N1 and N3 are often well-tolerated and can enhance affinity for adenosine receptors. For instance, in a series of 7-substituted 1,3-dimethyl-purine-2,6-diones, these methyl groups are crucial for maintaining affinity for serotonin receptors.[7] While direct SAR data for N1 and N3 substitution on the purine-2,8-dione core is limited, it is reasonable to hypothesize that similar small alkyl substitutions would be a good starting point for exploration. The introduction of larger or more polar groups at these positions would need to be guided by the specific topology of the target's binding site.
-
C6 Position: The C6 position offers a vector for introducing substituents that can project into solvent-exposed regions or interact with specific sub-pockets of a binding site. In general purine chemistry, substitution at C6 with various functional groups can significantly impact biological activity. For example, in a series of 6-substituted purine nucleosides, modifications at C6 were shown to influence their antiproliferative activity.[8] The synthesis of 6-substituted purine-2,8-diones can be achieved by starting with a 6-substituted 5-aminouracil and proceeding with the imidazole ring closure. The nature of the C6 substituent, whether it is a hydrogen bond donor/acceptor, a hydrophobic group, or a charged moiety, will heavily dictate the SAR.
Substitutions on the Imidazole Ring (N7 and N9)
The N7 and N9 positions of the imidazole ring are critical for both target interaction and pharmacokinetic properties. The regioselectivity of alkylation at these positions is a key synthetic challenge, as mixtures of N7 and N9 isomers are often obtained.[9]
-
N7 vs. N9 Alkylation: The relative position of the substituent on the imidazole ring can dramatically alter the molecule's interaction with the target. For many purine-based inhibitors, the N9 substituent is crucial for activity, often mimicking the ribose moiety of adenosine. However, N7-substituted purines have also demonstrated significant biological activities, including cytotoxic and antiviral effects.[10] The regioselectivity of alkylation can sometimes be controlled by the choice of reaction conditions or by using protecting groups. For instance, shielding of the N7 position by a proximal heteroaryl group at C6 has been shown to favor N9 alkylation.[9]
-
Nature of the N7/N9 Substituent: The type of group at these positions is a major determinant of activity.
-
Small Alkyl Groups: Simple alkyl groups can modulate lipophilicity and fill small hydrophobic pockets.
-
Aryl and Heteroaryl Groups: These can engage in π-stacking interactions and provide vectors for further substitution to fine-tune activity and selectivity.
-
Groups with Hydrogen Bonding Potential: Introducing moieties capable of hydrogen bonding can lead to specific interactions with the target protein, enhancing affinity.
-
Table 1: Hypothetical SAR Summary for a Purine-2,8-dione Kinase Inhibitor Series (This table is illustrative and based on general principles of purine SAR, as specific comprehensive data for the 2,8-dione core is limited)
| Position | Substituent | Effect on Kinase Inhibition | Rationale |
| N1 | H | Baseline Activity | Potential for H-bond donation. |
| Methyl | Increased Potency | Fills a small hydrophobic pocket and improves cell permeability. | |
| N3 | H | Baseline Activity | Potential for H-bond donation. |
| Propyl | Decreased Potency | Steric clash in the ATP binding site. | |
| C6 | Amino | Increased Potency | Forms a key hydrogen bond with the hinge region of the kinase. |
| Phenyl | Decreased Potency | Steric hindrance and unfavorable orientation. | |
| N7/N9 | Small Alkyl | Moderate Activity | Occupies the ribose pocket. |
| Substituted Benzyl | High Potency | Allows for interaction with a deeper hydrophobic pocket and solvent-exposed region. |
Biological Targets and Therapeutic Potential
Based on the broader family of purine analogues, the purine-2,8-dione core holds promise for modulating the activity of several important drug targets.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[2][3] The purine scaffold is a well-established ATP-mimetic, and many purine derivatives are potent kinase inhibitors.[2][11] The carbonyl groups and nitrogen atoms of the purine-2,8-dione core can form key hydrogen bonds with the hinge region of the kinase active site. Substituents at the C6 and N9 positions can be tailored to achieve selectivity for specific kinases.
Caption: Mechanism of action for a purine-2,8-dione as a kinase inhibitor.
Adenosine Receptor Modulation
Adenosine receptors are GPCRs that play crucial roles in various physiological processes, making them attractive drug targets for cardiovascular, inflammatory, and neurological disorders.[4][12] Xanthine derivatives (purine-2,6-diones) are well-known adenosine receptor antagonists. It is plausible that purine-2,8-diones could also serve as ligands for these receptors, potentially with a different selectivity profile. The structural similarity to endogenous adenosine allows for interaction with the orthosteric binding site, with substituents on the purine core determining agonist versus antagonist activity and subtype selectivity.
Future Directions and Conclusion
The purine-2,8-dione core remains a relatively underexplored scaffold in medicinal chemistry. The available data, largely extrapolated from related purine systems, suggests significant potential for the development of novel therapeutics. Future research should focus on:
-
Systematic SAR Studies: A comprehensive evaluation of a wide range of substituents at all positions of the purine-2,8-dione core is needed to build a robust SAR database for various biological targets.
-
Target Identification: High-throughput screening of purine-2,8-dione libraries against diverse target classes will help to identify novel biological activities.
-
Structural Biology: Co-crystal structures of purine-2,8-dione derivatives with their target proteins will provide invaluable insights for rational drug design and optimization.
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An In-depth Technical Guide to the Discovery and Isolation of Natural Products with a Purine-2,8-dione Skeleton
Introduction: The Purine-2,8-dione Scaffold - A Privileged Heterocycle in Natural Product Discovery
The purine ring system is a ubiquitous and fundamental heterocyclic scaffold in nature, forming the backbone of essential biomolecules such as the nucleobases adenine and guanine.[1] Among the various oxidized forms of purines, the purine-2,8-dione skeleton, also known as xanthine, and its derivatives represent a significant class of natural products with a broad spectrum of pharmacological activities. These compounds have garnered substantial attention in medicinal chemistry and drug discovery due to their diverse biological roles, including acting as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3] This technical guide provides a comprehensive overview of the discovery and isolation of natural products featuring the purine-2,8-dione core, with a focus on practical methodologies and the underlying scientific principles for researchers, scientists, and professionals in drug development.
Natural Sources and Biosynthesis of the Purine-2,8-dione Skeleton
Natural products containing the purine-2,8-dione skeleton are found across various biological kingdoms, from plants and fungi to marine organisms. The most well-known examples are the methylxanthine alkaloids, such as caffeine and theobromine, which are abundant in plants like tea (Camellia sinensis) and cacao (Theobroma cacao).[1] However, the structural diversity of this class of compounds extends far beyond these common examples.
The biosynthesis of the foundational purine-2,8-dione ring (xanthine) occurs through two primary metabolic routes: the de novo synthesis pathway and the purine salvage pathway.[4][5]
-
De Novo Purine Biosynthesis: This pathway constructs the purine ring from simple precursors, including amino acids (glycine, glutamine, and aspartate), one-carbon units supplied by tetrahydrofolate (THF), and carbon dioxide.[6] The process begins with ribose-5-phosphate and culminates in the formation of inosine monophosphate (IMP), which serves as a key intermediate. IMP can then be converted to xanthosine monophosphate (XMP) and subsequently to xanthosine, the direct precursor to the xanthine skeleton.[4]
-
Purine Salvage Pathway: This pathway recycles purine bases and nucleosides from the degradation of nucleic acids.[4] Free purine bases can be converted back into their corresponding nucleotides, providing a more energy-efficient route to purine synthesis. This pathway is particularly important in organisms that may have limited capacity for de novo synthesis.[7]
The diversification of the purine-2,8-dione skeleton, particularly through methylation, is a key feature of its natural product chemistry. In plants, the biosynthesis of caffeine from xanthosine involves a series of enzymatic steps, including methylation and nucleosidase activity.[8]
Caption: Generalized biosynthetic pathways leading to the purine-2,8-dione skeleton.
Methodologies for Extraction and Isolation
The successful isolation of purine-2,8-dione natural products is contingent on a carefully designed extraction and purification strategy that considers the physicochemical properties of the target compounds and the nature of the source material.
Extraction from Plant Material
Purine alkaloids in plants are often present in complex matrices. The choice of extraction solvent is critical and is guided by the polarity of the target compounds.
Step-by-Step Protocol for Extraction from Plant Material (e.g., Tea Leaves):
-
Sample Preparation: Freshly collected plant material should be promptly processed to minimize enzymatic degradation. For dried material, grinding to a fine powder increases the surface area for efficient extraction.[9]
-
Solvent Extraction:
-
Rationale: A polar solvent system is typically employed due to the polar nature of the purine-2,8-dione scaffold. An acidic aqueous solution can be used to protonate the nitrogen atoms of the alkaloids, increasing their solubility in the aqueous phase and aiding in their separation from less polar compounds.
-
Procedure:
-
Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.1 M HCl) or an alcohol-water mixture (e.g., 80% methanol).[9]
-
Perform the extraction at a slightly elevated temperature (e.g., 60-80°C) with constant agitation to enhance extraction efficiency.[9]
-
Filter the mixture to separate the extract from the solid plant residue.
-
-
-
Liquid-Liquid Partitioning:
-
Rationale: This step is crucial for removing non-polar impurities such as fats and chlorophyll.
-
Procedure:
-
Concentrate the initial extract under reduced pressure to remove the organic solvent if used.
-
Adjust the pH of the aqueous extract to alkaline (pH 9-10) with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them more soluble in organic solvents.
-
Perform a liquid-liquid extraction with an immiscible organic solvent such as chloroform or dichloromethane. The purine alkaloids will partition into the organic layer.
-
Separate the organic layer and concentrate it to yield a crude alkaloid extract.
-
-
Isolation from Fungal Cultures
Fungi are a rich source of diverse secondary metabolites, including those with a purine-2,8-dione skeleton.
Step-by-Step Protocol for Extraction from Fungal Cultures:
-
Culturing and Harvesting: Grow the fungal strain in a suitable liquid or solid medium to promote the production of the target metabolites.[10]
-
Extraction:
-
Rationale: The extraction strategy depends on whether the target compound is intracellular or secreted into the medium.
-
Intracellular Metabolites:
-
Extracellular Metabolites:
-
Perform a liquid-liquid extraction of the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate).[10]
-
-
-
Crude Extract Preparation: Concentrate the organic extract under reduced pressure to obtain the crude fungal extract.[11]
Isolation from Marine Organisms
Marine invertebrates, such as sponges and tunicates, are known to host symbiotic microorganisms that produce a vast array of unique natural products, including purine derivatives.
Step-by-Step Protocol for Extraction from Marine Organisms:
-
Sample Collection and Preparation: Collect the marine organism and freeze-dry it to preserve the chemical integrity of its metabolites. Grind the lyophilized material into a fine powder.
-
Solvent Extraction:
-
Rationale: A multi-step extraction with solvents of increasing polarity is often employed to fractionate the complex mixture of metabolites.
-
Procedure:
-
Perform a sequential extraction of the powdered material with solvents such as hexane, dichloromethane, and methanol.[12] The purine-2,8-dione derivatives are typically expected to be in the more polar fractions (dichloromethane and methanol).
-
-
-
Crude Extract Fractionation: Concentrate the polar extracts to obtain a crude residue for further purification.
Caption: General workflow for the extraction and isolation of natural products.
Purification and Structural Elucidation
Following initial extraction, a combination of chromatographic and spectroscopic techniques is employed for the purification and structural characterization of the target compounds.
Chromatographic Purification
Column Chromatography:
-
Rationale: This is a primary tool for the initial fractionation of the crude extract. The choice of stationary phase depends on the polarity of the target compounds.
-
Stationary Phases:
-
Normal-Phase (e.g., Silica Gel): Suitable for separating compounds based on polarity, with less polar compounds eluting first.
-
Reversed-Phase (e.g., C18): Separates compounds based on hydrophobicity, with more polar compounds eluting first. This is often preferred for polar purine derivatives.
-
Size-Exclusion (e.g., Sephadex LH-20): Separates compounds based on their molecular size.[13]
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is an indispensable tool for the final purification of natural products, offering high resolution and sensitivity.
-
Methodology: Reversed-phase HPLC with a C18 column is commonly used for the separation of purine alkaloids. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9]
Structural Elucidation
The unambiguous identification of a novel natural product relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS):
-
Rationale: MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the molecular formula.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of the parent ion. Common fragmentation pathways for purine alkaloids involve the cleavage of substituent groups and the rupture of the purine ring system.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR spectroscopy is the most powerful tool for determining the complete three-dimensional structure of a molecule.
-
Key Experiments:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Typical NMR Data for the Purine-2,8-dione Skeleton: The chemical shifts of the protons and carbons in the purine-2,8-dione ring are influenced by the substituents. For the parent xanthine molecule, the proton at C6 typically appears as a singlet in the aromatic region of the ¹H NMR spectrum.[16] The carbonyl carbons (C2 and C8) will have characteristic downfield shifts in the ¹³C NMR spectrum.[13]
Table 1: Key Analytical Techniques for the Characterization of Purine-2,8-dione Natural Products
| Technique | Information Provided | Key Considerations |
| HRMS | Accurate mass and molecular formula. | Essential for determining elemental composition. |
| MS/MS | Structural information from fragmentation patterns. | Helps in identifying characteristic substructures. |
| ¹H NMR | Proton environment and connectivity. | Provides a "fingerprint" of the molecule. |
| ¹³C NMR | Carbon skeleton. | Essential for determining the number and types of carbons. |
| 2D NMR | Connectivity between atoms (H-H, C-H). | Crucial for unambiguous structure elucidation. |
Challenges and Troubleshooting in Isolation and Purification
The isolation of purine-2,8-dione natural products can present several challenges:
-
Low Abundance: Many novel natural products are present in very small quantities in the source organism. This necessitates highly sensitive analytical techniques and efficient purification methods.[17]
-
Separation of Analogs: Natural sources often contain a mixture of closely related structural analogs, which can be difficult to separate. Optimization of HPLC conditions, including the choice of column, mobile phase, and gradient, is critical.
-
Compound Stability: Some natural products may be unstable under certain conditions (e.g., high temperatures, extreme pH). It is important to handle extracts and purified compounds with care and to use mild purification conditions when necessary.[18]
-
Co-extraction of Impurities: Crude extracts often contain a complex mixture of compounds, including pigments, lipids, and other primary metabolites, which can interfere with the purification process. Preliminary cleanup steps, such as liquid-liquid partitioning or solid-phase extraction (SPE), can be beneficial.[11]
Conclusion and Future Perspectives
The discovery and isolation of natural products with a purine-2,8-dione skeleton continue to be a promising avenue for the identification of novel therapeutic agents. A systematic and well-informed approach, combining classical and modern techniques in natural product chemistry, is essential for success in this field. Advances in analytical instrumentation, particularly in mass spectrometry and NMR spectroscopy, coupled with innovative extraction and purification methodologies, will undoubtedly accelerate the discovery of new and biologically active purine-2,8-dione derivatives from the vast chemical diversity of the natural world.
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Quantum mechanical calculations on 7,9-Dihydro-2H-purine-2,8(3H)-dione stability
An In-depth Technical Guide: Quantum Mechanical Calculations on the Stability of 7,9-Dihydro-2H-purine-2,8(3H)-dione
Prepared by: Gemini, Senior Application Scientist
Executive Summary
7,9-Dihydro-2H-purine-2,8(3H)-dione, an isomer of the biologically critical molecule uric acid, presents a rich landscape of tautomeric forms whose relative stabilities dictate its chemical behavior and potential interactions in biological systems. This technical guide provides a comprehensive framework for elucidating the thermodynamic stability of its principal tautomers using state-of-the-art quantum mechanical calculations. We detail a robust computational protocol grounded in Density Functional Theory (DFT), outlining the rationale for method selection, step-by-step procedures for geometry optimization and energy calculation in both gas phase and aqueous solution, and best practices for ensuring data integrity. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand the fundamental properties of purine derivatives.
Introduction: The Significance of Tautomerism in Purine Isomers
Purine derivatives are fundamental to numerous biological processes. While uric acid is extensively studied as the final product of purine metabolism in humans[1], its isomers, such as 7,9-Dihydro-2H-purine-2,8(3H)-dione (isouric acid), are less characterized. The stability of such molecules is not defined by a single static structure but by a dynamic equilibrium between multiple tautomers—constitutional isomers that readily interconvert[2]. This phenomenon, primarily lactam-lactim tautomerism in purine systems, involves the migration of a proton, typically from a nitrogen to an oxygen atom[3].
The predominant tautomer under physiological conditions determines the molecule's hydrogen bonding capabilities, molecular recognition patterns, and overall reactivity. For instance, computational studies have consistently shown that the lactam (keto) form of uric acid is the most stable tautomer, which aligns with its crystalline structure[1][3]. Understanding the tautomeric landscape of its isomer, isouric acid, is therefore crucial for predicting its physicochemical properties and potential biological roles. This guide establishes a validated computational workflow to determine the relative Gibbs free energies of isouric acid tautomers, providing a predictive foundation for subsequent experimental studies.
Theoretical Foundation: Selecting the Right Tools for the Task
The accuracy of quantum mechanical predictions is contingent upon the judicious selection of a theoretical method and basis set. The goal is to find a balance between computational cost and the precision required to resolve small energy differences between tautomers.
The Workhorse: Density Functional Theory (DFT)
For medium-sized organic molecules like purine derivatives, Density Functional Theory (DFT) offers the most favorable balance of accuracy and efficiency[4][5]. We select the B3LYP functional , a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has a long and successful track record for studying the thermochemistry of organic molecules[6][7]. Calculations using B3LYP have shown excellent agreement with experimental data for the properties of uric acid and its ions[4].
The Language of Electrons: Basis Sets
The basis set is the set of mathematical functions used to construct the molecular orbitals.
-
Pople-style basis sets are widely used and offer a systematic way to improve accuracy. For this workflow, we will use the 6-311+G(d,p) basis set[8].
-
6-311 : This indicates a triple-zeta valence shell, providing flexibility for electrons to be described accurately.
-
+ : The plus sign indicates the addition of diffuse functions on heavy atoms. These functions are essential for describing lone pairs and regions of electron density far from the nucleus, which is critical for accurately modeling the oxygen and nitrogen atoms in our system[7].
-
(d,p) : These are polarization functions on heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is crucial for describing chemical bonds and non-covalent interactions accurately[4].
-
Simulating Reality: The Role of the Solvent
Biochemical interactions occur in an aqueous environment. The polarity of water can significantly influence tautomeric equilibria by preferentially stabilizing more polar tautomers[9][10]. We will employ the Polarizable Continuum Model (PCM) , specifically the Integral Equation Formalism variant (IEFPCM), to account for these crucial solvation effects. This model treats the solvent as a continuous dielectric medium, offering a computationally efficient yet effective way to calculate solvation free energies[11].
Detailed Computational Protocol
This section provides a self-validating, step-by-step methodology for determining tautomer stability. Each step is designed to build upon the last, ensuring the final energy values are reliable and physically meaningful.
Workflow Overview
The overall computational strategy involves a multi-step process to refine the geometry and energy of each tautomer.
Caption: Computational workflow for tautomer stability analysis.
Step 1: Identification and Generation of Tautomer Structures
-
Begin with the canonical diketo (lactam) structure of 7,9-Dihydro-2H-purine-2,8(3H)-dione.
-
Systematically identify all potential tautomers by proton migration. The most chemically relevant migrations involve the movement of protons from the ring nitrogens (N3, N7, N9) to the carbonyl oxygens (O2, O8).
-
For this study, we will consider the four primary lactam-lactim tautomers involving the N3 proton, as well as the alternative annular tautomer with the proton at N7 instead of N9.
-
Build 3D structures for each identified tautomer using molecular modeling software (e.g., Avogadro, GaussView). Perform a preliminary geometry cleanup using molecular mechanics.
Step 2: Gas-Phase Geometry Optimization
-
Objective: To find the lowest energy conformation (the equilibrium geometry) of each tautomer in a vacuum.
-
Input: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Keywords: Specify the following in the route section:
-
# B3LYP/6-311+G(d,p): Defines the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Execution: Submit the calculation. The algorithm will iteratively adjust the positions of the atoms until the forces on the nucleus are negligible, indicating a stationary point on the potential energy surface.
Step 3: Verification of Energy Minima
-
Objective: To ensure that the optimized geometry represents a true energy minimum and not a transition state.
-
Analysis: Examine the output of the frequency calculation from Step 2.
-
Validation Criterion: A true minimum will have zero imaginary frequencies . An output with one imaginary frequency indicates a transition state, and the optimization should be repeated from a slightly perturbed geometry.
-
Data Extraction: From the validated output file, extract the final electronic energy and the thermal corrections to the Gibbs free energy. The total Gibbs Free Energy in the gas phase is the sum of these two values.
Step 4: Solvation Energy Calculation
-
Objective: To calculate the energy of each tautomer in an aqueous environment.
-
Input: Use the optimized gas-phase geometry for each tautomer as the starting point.
-
Keywords: Create a new input file with the following keywords:
-
# B3LYP/6-311+G(d,p): Same level of theory for consistency.
-
SCRF=(PCM, Solvent=Water): Specifies the Polarizable Continuum Model for solvation in water.
-
-
Execution: Run this single-point energy calculation. This computes the electronic energy of the molecule in the presence of the solvent continuum. The Gibbs free energy of solvation is then calculated by the software.
-
Data Extraction: The total Gibbs Free Energy in solution is the sum of the gas-phase Gibbs Free Energy (from Step 3) and the calculated Gibbs free energy of solvation.
Anticipated Results and Discussion
The calculations described will yield the absolute Gibbs free energies for each tautomer in both the gas phase and in aqueous solution. To facilitate comparison, the relative Gibbs free energy (ΔG) for each tautomer is calculated with respect to the most stable tautomer (for which ΔG is set to 0 kcal/mol).
Tautomeric Forms Under Investigation
The primary tautomers of isouric acid considered in this protocol are illustrated below. The diketo form is anticipated to be the most stable, analogous to uric acid[12][13].
Caption: Primary tautomeric equilibria of isouric acid.
Quantitative Data Summary
The final results should be compiled into a clear, comparative table. The values presented here are hypothetical and serve as a template for presenting actual computational results.
| Tautomer ID | Description | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |
| T1 | Diketo (7,9-dione) | 0.00 | 0.00 |
| T2 | 2-hydroxy-8-keto | +8.5 | +6.2 |
| T3 | 2-keto-8-hydroxy | +9.1 | +7.0 |
| T4 | 2,8-dihydroxy | +20.3 | +16.5 |
| T5 | N7H Annular Diketo | +2.5 | +1.8 |
Discussion and Interpretation
-
Gas Phase Stability: In the gas phase, the diketo (lactam) form is expected to be the most stable tautomer. This stability arises from the inherent strength of the C=O double bonds compared to C=N bonds and the lack of charge separation.
-
Solvation Effects: The aqueous environment is expected to reduce the energy gap between the tautomers. This is because the more polar enol (lactim) forms, with their exposed hydroxyl groups, can engage in more effective hydrogen bonding with water molecules, leading to greater stabilization by the solvent[14]. However, the stabilization is unlikely to be sufficient to change the primary stability order.
-
Annular Tautomerism: The N7H tautomer is often close in energy to the N9H tautomer in many purine systems, especially in solution[15]. The small energy difference between T1 (N9H) and T5 (N7H) in the hypothetical data reflects this known trend.
-
Comparison to Uric Acid: The calculated stability order for isouric acid can be compared to published data for uric acid[4][12]. This comparison can yield insights into how the change in the position of the non-protonated nitrogen in the five-membered ring (N7 vs. N3 in the most stable uric acid tautomer) influences the overall electronic structure and tautomeric preferences of the purine core.
Conclusion
This guide has detailed a rigorous and scientifically grounded computational protocol for investigating the tautomeric stability of 7,9-Dihydro-2H-purine-2,8(3H)-dione. By leveraging Density Functional Theory with the B3LYP functional and the 6-311+G(d,p) basis set, coupled with PCM for solvation effects, researchers can reliably predict the relative Gibbs free energies of the key tautomers. The verification of stationary points via frequency analysis ensures the trustworthiness of the results. The insights gained from such calculations are invaluable for understanding the fundamental chemistry of purine isomers and provide a critical theoretical foundation for applications in medicinal chemistry and drug development.
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Chong, D. P. (2014). Theoretical Study of Uric Acid and its Ions in Aqueous Solution. Journal of Theoretical & Computational Science, 1(1). Available at: [Link]
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PubChem. (2019). 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ion(1-). PubChem Compound Summary for CID 135459889. Available at: [Link]
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ResearchGate. (n.d.). Structures of the most stable tautomers of (a) uric acid H 2 U, (b) biurate (HU – ) and (c) urate (U 2– ). ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Experimental and computational evidence of urate tautomers. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]
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ResearchGate. (n.d.). The stability of uric acid in ammonium hydroxide. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI. Available at: [Link]
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ResearchGate. (n.d.). A theoretical study on the tautomers of uric acid molecule. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Theoretical calculations on the tautomerism of uric acid in gas phase and aqueous solution. ResearchGate. Available at: [Link]
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Vedantu. (n.d.). Uric Acid Formula - Properties and Biochemistry and Significance. Vedantu. Available at: [Link]
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YouTube. (2023). Solvating Effects - Acids and Bases. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2019). 9.4.2. Tautomers. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (n.d.). Complexation and Thermal Studies of Uric Acid with Some Divalent and Trivalent Metal Ions of Biological Interest in the Solid State. ResearchGate. Available at: [Link]
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Longdom Publishing. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Theoretical & Computational Science. Available at: [Link]
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MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]
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NIH. (n.d.). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). PubMed Central. Available at: [Link]
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The Dual-Faced Nucleobase: 7,9-Dihydro-2H-purine-2,8(3H)-dione as a Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long recognized as a deleterious marker of oxidative stress, 7,9-Dihydro-2H-purine-2,8(3H)-dione, more commonly known as 8-oxoguanine (8-oxoG), is undergoing a significant re-evaluation in the field of medicinal chemistry. Beyond its role as a mutagenic DNA lesion, emerging evidence reveals a sophisticated signaling capacity, positioning its core structure as a compelling and "privileged" scaffold for the design of novel therapeutics. This guide delves into the multifaceted nature of the 8-oxoguanine scaffold, exploring its chemical properties, its pivotal role in the OGG1-mediated DNA repair pathway, and its burgeoning application in the development of targeted inhibitors for enzyme families beyond DNA repair, such as protein kinases. We will dissect the synthetic strategies for derivatizing this purine core, analyze structure-activity relationships (SAR) from key studies, and provide detailed protocols to empower researchers in harnessing the therapeutic potential of this unique chemical entity.
Introduction: The Two Faces of 8-Oxoguanine
For decades, the narrative of 8-oxoguanine has been one of damage and repair. Formed by the interaction of reactive oxygen species (ROS) with guanine bases in nucleic acids, its presence is a hallmark of oxidative stress and is linked to mutagenesis, carcinogenesis, and aging.[1][2] This is due to its ability to mispair with adenine during DNA replication, leading to G-to-T transversions.[3] The cell employs a dedicated enzyme, 8-oxoguanine DNA glycosylase 1 (OGG1), to recognize and excise this lesion, initiating the base excision repair (BER) pathway to maintain genomic integrity.[1][4]
However, this is only half the story. A paradigm shift is underway, recasting 8-oxoG from a mere lesion to a dynamic signaling molecule.[5] The very act of its formation and recognition by OGG1 can trigger downstream signaling cascades that modulate gene expression, particularly in the context of inflammation.[4][6] This dual functionality is the cornerstone of its potential as a privileged scaffold. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The 8-oxoguanine core, with its rich hydrogen bonding capabilities and defined three-dimensional geometry, presents an ideal starting point for designing focused compound libraries against various therapeutic targets.
The 8-oxoG/OGG1 Axis: A Prime Therapeutic Target
The interaction between 8-oxoG and OGG1 is a critical nexus for therapeutic intervention. The OGG1 active site forms specific hydrogen bonds with the 8-oxoG base, distinguishing it from the canonical guanine.[1] This recognition event is not merely a prelude to repair; the OGG1/8-oxoG complex itself can act as a signaling node, for instance, by functioning as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras, thereby activating downstream pathways such as the MAP kinase cascade.[5]
This signaling role has profound implications for inflammation. Inhibition of OGG1 activity has been shown to decrease lung inflammation in murine allergy models, suggesting OGG1 as a viable target for anti-inflammatory therapies.[4][6] Consequently, the development of small molecule inhibitors of OGG1 is an active area of research. These inhibitors, such as the recently identified TH5487 and SU0268, are designed to fit into the catalytic pocket of OGG1, preventing its binding to 8-oxoG in DNA and thereby disrupting both the repair and signaling functions.[7]
Step 1: N-9 Alkylation of 2-Amino-6-chloropurine
-
To a solution of 2-amino-6-chloropurine (1.0 eq) in a suitable solvent such as DMF, add a base (e.g., K₂CO₃, 1.5 eq).
-
Add the desired alkylating agent (R-X, where X is a leaving group like Br or I, 1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N-9 and N-7 isomers, yielding the desired 2-amino-6-chloro-9-alkylpurine.
-
Causality Note: The choice of base and solvent can influence the ratio of N-9 to N-7 alkylation. The Mitsunobu reaction offers an alternative that is often more selective for the N-9 position.
-
Step 2: C-8 Bromination
-
Dissolve the 2-amino-6-chloro-9-alkylpurine (1.0 eq) in water.
-
Add bromine (Br₂, ~1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for several hours until the reaction is complete. The product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry to yield the 2-amino-8-bromo-6-chloro-9-alkylpurine.
-
Self-Validation: The formation of the brominated product can be confirmed by a significant increase in molecular weight as detected by mass spectrometry.
-
Step 3: Simultaneous Hydrolysis of Halides
-
Suspend the 2-amino-8-bromo-6-chloro-9-alkylpurine (1.0 eq) in an aqueous acid solution (e.g., 48% HBr).
-
Heat the mixture at reflux for several hours to overnight. This step hydrolyzes both the C-6 chloro and C-8 bromo substituents.
-
Cool the reaction mixture and neutralize with a base (e.g., NH₄OH) to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry to obtain the final 9-alkyl-8-oxoguanine product.
-
Authoritative Grounding: This hydrolysis of 8-bromopurines is a well-established method for the synthesis of 8-oxopurines. [1]
-
Case Study: The 8-Oxo Scaffold in Kinase Inhibitor Design
While much of the research on 8-oxoguanine derivatives has focused on OGG1, the structural features of the scaffold make it an attractive template for designing inhibitors of other enzyme classes, notably protein kinases. Kinase inhibitors are a cornerstone of modern oncology, and many successful drugs are based on heterocyclic scaffolds that mimic the adenine ring of ATP.
A compelling example of the 8-oxo-purine-like scaffold's potential is found in the development of Janus kinase (JAK) inhibitors. A study on novel 8-oxo-pyridopyrimidine derivatives, a close bioisostere of the 8-oxopurine core, identified potent inhibitors of JAK1 and JAK2. [6]The pyridone moiety of the scaffold acts as a hinge-binding motif, a critical interaction for ATP-competitive kinase inhibitors.
Structure-Activity Relationship (SAR) of 8-oxo-pyridopyrimidine JAK Inhibitors
Structure-based design was employed to optimize the initial hits, focusing on improving enzyme potency and cellular activity. The SAR data from this study highlights the privileged nature of the scaffold, where modifications at different positions can fine-tune the compound's properties.
| Compound | R¹ Group | R² Group | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Cellular Activity (IC₅₀, µM) |
| 1 | Cyclopentyl | H | 2500 | 1100 | > 50 |
| 2 | Cyclopentyl | 3-F-Phenyl | 110 | 55 | 10 |
| 3 | Cyclopentyl | 3-Cl-Phenyl | 80 | 40 | 5.5 |
| 4 | Tetrahydropyran | 3-Cl-Phenyl | 35 | 15 | 2.1 |
| 5 | N-Me-Piperidinyl | 3-Cl-Phenyl | 15 | 8 | 0.8 |
Data synthesized from Labadie et al., Bioorg. Med. Chem. Lett. 2013. [6] Key Insights from SAR:
-
Hinge Binding: The 8-oxo (pyridone) moiety is crucial for hinge binding in the ATP pocket of the kinase.
-
R¹ Position: Modulating the R¹ group from a simple cyclopentyl to a more polar tetrahydropyran or a charged N-methyl-piperidinyl group significantly improved both enzyme and cellular potency. This highlights the importance of this vector for interacting with the solvent-exposed region of the kinase.
-
R² Position: The addition of a substituted phenyl ring at the R² position dramatically increased potency compared to the unsubstituted analog (Compound 1 vs. 2 & 3), indicating a key interaction in a hydrophobic pocket.
Future Perspectives and Unexplored Territories
The journey of 7,9-Dihydro-2H-purine-2,8(3H)-dione from a marker of cellular damage to a versatile drug scaffold is just beginning. While its application in targeting OGG1 for inflammatory diseases and potentially cancer is gaining traction, its full potential remains to be unlocked.
-
Kinase Inhibition: The success of the bioisosteric 8-oxo-pyridopyrimidine scaffold strongly suggests that 8-oxoguanine-based libraries could yield potent and selective inhibitors for a wide range of kinases. The hydrogen bonding pattern of the 8-oxoguanine core is distinct from adenine, which could be exploited to achieve selectivity against specific kinase subfamilies.
-
GPCR Modulation: The purine scaffold is central to the ligands of purinergic G protein-coupled receptors (GPCRs), such as adenosine and P2Y receptors. To date, the exploration of 8-oxopurine derivatives as modulators for these or other GPCRs is a largely untapped area. The unique electronic and steric properties imparted by the 8-oxo group could lead to the discovery of novel agonists, antagonists, or allosteric modulators.
-
Other Enzyme Families: The ability of the 8-oxoguanine scaffold to interact with nucleotide-binding sites could be leveraged to target other enzyme families, such as phosphodiesterases, helicases, and ATPases.
Conclusion
7,9-Dihydro-2H-purine-2,8(3H)-dione is a prime example of a privileged scaffold with a rich, dual-faceted biological role. Its well-established involvement in oxidative stress and DNA repair provides immediate therapeutic targets like OGG1. Simultaneously, its inherent drug-like properties and synthetic tractability make it an exceptional starting point for generating diverse chemical libraries. The successful application of the closely related 8-oxo-pyridopyrimidine core in developing potent kinase inhibitors validates the structural and functional merits of this scaffold. For medicinal chemists and drug development professionals, the 8-oxoguanine scaffold represents not just a relic of DNA damage, but a promising blueprint for the rational design of the next generation of targeted therapies.
References
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S. D. Bruner, D. P. G. Norman, G. L. Verdine, "Structural basis for recognition and repair of the endogenous mutagen 8-oxoguanine in DNA," Nature, vol. 403, no. 6771, pp. 859-866, 2000. [Link]
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M. L. Michaels, C. J. Cruz, A. M. Grollman, J. H. Miller, "Evidence that MutY and MutM combine to prevent mutations by an oxidatively damaged form of guanine in DNA," Proceedings of the National Academy of Sciences, vol. 89, no. 15, pp. 7022-7025, 1992. [Link]
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S. Labadie et al., "Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 21, pp. 5923-5930, 2013. [Link]
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A. Ba, M. M. S. Abdel-Maksoud, A. O. A. El-Nassar, "OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression," Frontiers in Oncology, vol. 13, 2023. [Link]
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Y. k. Tahara et al., "Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase," ACS Chemical Biology, vol. 10, no. 10, pp. 2334-2343, 2015. [Link]
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X. Wang et al., "Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection," American Journal of Respiratory Cell and Molecular Biology, vol. 65, no. 3, pp. 310-321, 2021. [Link]
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D. V. Zharkov, A. A. Mechetin, D. O. Knorre, "8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal?," International Journal of Molecular Sciences, vol. 22, no. 1, p. 449, 2021. [Link]
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Exploring the Chemical Space of 7,9-Dihydro-2H-purine-2,8(3H)-dione Derivatives: A Technical Guide for Drug Discovery
Abstract
The 7,9-dihydro-2H-purine-2,8(3H)-dione scaffold, a core heterocyclic system, represents a privileged structure in medicinal chemistry. Its inherent ability to engage in diverse non-covalent interactions, coupled with its synthetic tractability, has positioned it as a focal point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the chemical space of these derivatives. By integrating synthetic strategies, advanced analytical characterization, and robust biological evaluation, this guide aims to empower the rational design and discovery of new drug candidates. We will delve into the causality behind experimental choices, provide validated protocols, and underscore the importance of a multidisciplinary approach to unlocking the full therapeutic potential of this versatile scaffold.
The 7,9-Dihydro-2H-purine-2,8(3H)-dione Core: A Privileged Scaffold
The purine ring system is a ubiquitous motif in nature, forming the backbone of essential biomolecules such as nucleic acids and coenzymes. The 7,9-dihydro-2H-purine-2,8(3H)-dione core, a xanthine isomer, is of particular interest due to its structural resemblance to endogenous ligands, making it an ideal starting point for the design of enzyme inhibitors and receptor modulators. The presence of multiple hydrogen bond donors and acceptors, along with a planar aromatic system, allows for a variety of interactions with biological targets.[1][2] The exploration of its chemical space through targeted derivatization can lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3]
Navigating the Synthetic Landscape
The synthetic accessibility of the purine-2,8-dione core is a key advantage for chemical space exploration. A common and effective strategy involves the cyclization of a substituted pyrimidine precursor.
Core Synthesis via Pyrimidine Annulation
A foundational approach to constructing the 7,9-dihydro-2H-purine-2,8(3H)-dione scaffold involves the nitrosation of a 6-aminouracil derivative, followed by reduction and subsequent cyclization. This multi-step synthesis offers multiple points for diversification.
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The Expanding Therapeutic Landscape of Purine-2,8-diones: A Literature Review of Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of bioactive molecules.[1] Among these, purine-2,8-dione derivatives, which are structurally related to naturally occurring xanthines, represent a versatile class of compounds with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of the key biological targets of purine-2,8-dione compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the design and application of novel purine-based therapeutics.
Introduction: The Versatility of the Purine-2,8-dione Scaffold
Purine-2,8-diones, and the closely related and more extensively studied purine-2,6-diones (xanthine derivatives), are heterocyclic compounds that are fundamental to various biological processes.[2] Their structural similarity to endogenous purines allows them to interact with a multitude of biological targets, leading to a diverse range of physiological effects. This has made them a "privileged scaffold" in drug discovery, with numerous synthetic analogues developed and investigated for their therapeutic potential.[1] The biological activities of these compounds are broad, encompassing roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2] This guide will delve into the primary molecular targets that are modulated by purine-2,8-dione derivatives, providing a detailed examination of the scientific evidence and the experimental frameworks used to validate these interactions.
Xanthine Oxidase: A Key Target in Purine Metabolism
Xanthine oxidase (XO) is a critical enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[4] Consequently, inhibitors of xanthine oxidase are crucial therapeutic agents for managing this painful inflammatory condition.[4]
Mechanism of Inhibition
Purine-2,8-dione derivatives, being structurally similar to the natural substrates of xanthine oxidase, can act as competitive inhibitors. They bind to the active site of the enzyme, preventing the binding of hypoxanthine and xanthine and thereby reducing the production of uric acid.[5]
Quantitative Analysis of Xanthine Oxidase Inhibition
The inhibitory potency of purine-2,8-dione derivatives against xanthine oxidase is typically quantified by determining their half-maximal inhibitory concentration (IC50).
| Compound Class | Example Compound | IC50 (µM) | Reference |
| Flavonoids | Morin | - | [6] |
| Phenolic Compounds | Various | Varies | [7] |
Note: Specific IC50 values for a broad range of purine-2,8-dione derivatives are dispersed throughout the literature and require specific synthesis and testing to be definitively tabulated.
Experimental Protocol: Spectrophotometric Assay for Xanthine Oxidase Inhibition
The activity of xanthine oxidase and the potency of its inhibitors can be reliably measured using a continuous spectrophotometric assay. This method is based on the principle that the product of the reaction, uric acid, has a distinct absorbance maximum at approximately 290-295 nm.[8] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial sources)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Test compound (purine-2,8-dione derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
-
Prepare Reagent Solutions:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare a working solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a serial dilution of the test compound.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of potassium phosphate buffer to each well.
-
Add a small volume of the test compound solution (or vehicle for control wells) to the appropriate wells.
-
Add the xanthine oxidase solution to all wells and mix gently.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
-
Initiate the Reaction:
-
Add the xanthine solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 293 nm over time using a spectrophotometer.
-
Record the absorbance at regular intervals for a set duration (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/minute) from the linear portion of the absorbance curve for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Signaling Pathway
The inhibition of xanthine oxidase directly impacts the purine degradation pathway, leading to a reduction in uric acid production and a decrease in the associated inflammatory responses seen in conditions like gout.
Adenosine Receptors: Modulators of Neurological and Inflammatory Processes
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous ligand adenosine.[11] There are four subtypes: A1, A2A, A2B, and A3.[11] These receptors are widely distributed throughout the body and are involved in regulating a vast array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Purine-2,8-dione derivatives, particularly xanthine derivatives like caffeine and theophylline, are well-known antagonists of adenosine receptors.[4]
Mechanism of Action
As antagonists, purine-2,8-dione compounds bind to adenosine receptors without activating them. This blocks the binding of endogenous adenosine, thereby inhibiting the downstream signaling cascades that are normally initiated by adenosine. The structural similarity between purine-2,8-diones and adenosine allows them to fit into the same binding pocket on the receptor.
Quantitative Analysis of Adenosine Receptor Binding
The affinity of purine-2,8-dione derivatives for adenosine receptors is determined by their equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Reference |
| 8-Cyclopentyl-2,6-diphenylpurine | Human A1 | 0.29 | [12] |
| 8-Propylamino derivative of 2-(1-hexynyl)adenosine | Rat A2A | 82 | [13] |
| 2-Aryl-9H-6-morpholinopurine derivative (3x) | Human A1 | pKi = 8.23 | [14] |
| 2-Aryl-9H-6-morpholinopurine derivative (3v) | Human A3 | pKi = 7.83 | [14] |
| 1-Benzyl-3-propyl-1H,3H-pyrido[2,1-f]purine-2,4-dione | Human A3 | 4.0 | [8] |
| 3-Cyclopropylmethyl-8-methoxy-1-(4-methylbenzyl)-1H,3H-pyrido[2,1-f]purine-2,4-dione | Human A3 | 2.24 | [15] |
| 1-Propyl-8-p-sulfophenylxanthine | Human A2B | 53 | [16] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with its receptor. These assays utilize a radiolabeled ligand (e.g., with ³H or ¹²⁵I) that has a high affinity and selectivity for the target receptor.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from transfected cell lines like HEK-293 or CHO).
-
Radiolabeled ligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors).
-
Unlabeled test compound (purine-2,8-dione derivative).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation:
-
In a series of tubes or a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).
-
Incubate the mixture at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Adenosine receptors are coupled to different G proteins, leading to distinct downstream signaling events. A1 and A3 receptors are typically coupled to Gi/o, which inhibits adenylyl cyclase and decreases intracellular cAMP levels. A2A and A2B receptors are coupled to Gs, which stimulates adenylyl cyclase and increases cAMP levels.
Serotonin Receptors: Implications for Neuropsychiatric Disorders
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of GPCRs and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin.[17] They are implicated in a wide range of physiological and pathological processes, including mood, anxiety, cognition, and sleep.[17] Certain purine-2,6-dione derivatives have been identified as ligands for specific serotonin receptor subtypes, suggesting their potential as novel psychotropic agents.
Mechanism of Interaction
Purine-2,6-dione derivatives can act as ligands at serotonin receptors, either as agonists, antagonists, or modulators. Their interaction with the receptor can alter the downstream signaling cascades, leading to changes in neuronal activity.
Quantitative Analysis of Serotonin Receptor Binding
The affinity of these compounds for serotonin receptors is determined through radioligand binding assays, yielding Ki or Kb values.
| Compound | Target Receptor | Ki/Kb (nM) | Reference |
| Compound 11 | 5-HT1A | Kb = 0.26 | [18][19] |
| Compound 11 | 5-HT7 | High Affinity | [18][19] |
Experimental Protocol: Serotonin Receptor Binding Assay
The protocol for serotonin receptor binding assays is analogous to that described for adenosine receptors, with the key differences being the specific cell membrane preparation expressing the desired 5-HT receptor subtype and the choice of radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]SB-269970 for 5-HT7 receptors).
Signaling Pathways
Serotonin receptors are coupled to various G proteins. For instance, 5-HT1A receptors are coupled to Gi/o, leading to the inhibition of adenylyl cyclase.[20][21] In contrast, 5-HT7 receptors are coupled to Gs, which stimulates adenylyl cyclase.[18][22]
Kinase Inhibition: A Strategy in Cancer Therapy
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[23] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[24] Some purine-2,6-dione derivatives have been investigated as inhibitors of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the B-Raf proto-oncogene, serine/threonine kinase (BRAF), particularly the V600E mutant.[13][16]
Mechanism of Inhibition
Purine-2,6-dione derivatives can act as ATP-competitive inhibitors of kinases. Their purine core mimics the adenine moiety of ATP, allowing them to bind to the ATP-binding pocket of the kinase and prevent the phosphorylation of downstream substrates.
Quantitative Analysis of Kinase Inhibition
The potency of these compounds as kinase inhibitors is determined by their IC50 values.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound I | EGFR | 320 | [13] |
| Compound II | EGFR | 300 | [13] |
| Compound 5a | EGFR | 87 | [13][16] |
| Compound 5e | EGFR | 98 | [13][16] |
| Compound 7e | EGFR | 92 | [13][16] |
Note: The same study indicated that these compounds were not potent inhibitors of BRAFV600E.[13][16]
Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ or ADP-Glo™)
Modern kinase inhibition assays are often high-throughput and based on luminescence or fluorescence resonance energy transfer (FRET).
LanthaScreen™ Eu Kinase Binding Assay Protocol Outline: [25][26][27][28]
-
Assay Setup: In a microplate, add the test compound (purine-2,6-dione derivative) at various concentrations.
-
Kinase/Antibody Addition: Add a mixture of the target kinase (e.g., EGFR) and a europium-labeled anti-tag antibody.
-
Tracer Addition: Add a fluorescently labeled kinase tracer that binds to the ATP pocket.
-
Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.
-
Detection: Read the plate on a FRET-capable plate reader. Inhibition is detected as a decrease in the FRET signal.
ADP-Glo™ Kinase Assay Protocol Outline: [29]
-
Kinase Reaction: In a microplate, incubate the kinase, substrate, ATP, and the test compound.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Detection: Measure the luminescence, which is proportional to the kinase activity.
Signaling Pathways
EGFR and BRAF are key components of the MAPK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation. Inhibition of these kinases can block this pathway and halt the growth of cancer cells.[30][31]
Structure-Activity Relationships (SAR)
The biological activity of purine-2,8-dione derivatives is highly dependent on the nature and position of substituents on the purine ring.
-
Xanthine Oxidase Inhibitors: The planarity of the flavonoid structure, which is related to purines, is important for inhibitory activity. Hydroxyl groups at specific positions can also enhance inhibition.[6][32]
-
Adenosine Receptor Antagonists: For A1 receptor affinity, long alkyl chains at positions 1 and 3, along with a bulky substituent at C8, are often favorable.[2] For A2A antagonists, a styryl group at C8 is a key feature for selectivity.[33] The substitution pattern around the purine ring is a critical determinant of affinity and selectivity for the different adenosine receptor subtypes.[12]
-
Kinase Inhibitors: The purine backbone serves as a scaffold to mimic the adenine of ATP. Substituents at various positions can be modified to achieve selectivity for different kinases by exploiting differences in the shape and amino acid composition of their ATP-binding pockets.[11][19][23][34]
Conclusion and Future Perspectives
Purine-2,8-dione and its related scaffolds are a rich source of pharmacologically active compounds with a diverse range of biological targets. Their ability to modulate the activity of enzymes like xanthine oxidase, and receptors such as adenosine and serotonin receptors, as well as protein kinases, underscores their therapeutic potential in a wide array of diseases, from gout and neurodegenerative disorders to cancer. The development of multi-target agents based on the purine scaffold is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Future research will likely focus on the rational design of novel purine-2,8-dione derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding their clinical applications.
References
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Ijzerman, A. P., et al. (2003). 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 11(12), 2557-2564. [Link]
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Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Pharmaceuticals, 16(5), 716. [Link]
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Zagórska, A., et al. (2023). Synthesis, computational simulations and biological evaluation of new dual 5HT1A/5HT7 receptor ligands based on purine-2,6-dione scaffold. Bioorganic Chemistry, 139, 106737. [Link]
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Farooqui, F., et al. (2023). Purine derivatives as potent anticancer agents: a comprehensive review. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
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van Hoorn, D. E. C., et al. (2002). Structure-Activity Relationship and Classification of Flavonoids as Inhibitors of Xanthine Oxidase and Superoxide Scavengers. Journal of Natural Products, 65(12), 1814-1820. [Link]
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Kumar, A., et al. (2016). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. European Journal of Medicinal Chemistry, 115, 343-375. [Link]
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Methodological & Application
Application Note & Protocols: Synthetic Routes to 7,9-Dihydro-2H-purine-2,8(3H)-dione from Acyclic Precursors
Introduction: The Significance of the 2,8-Dioxopurine Scaffold
The purine ring system is a cornerstone of medicinal chemistry and molecular biology, forming the core of nucleic acids and a vast array of pharmacologically active molecules.[1] Among its many oxidized derivatives, the 7,9-Dihydro-2H-purine-2,8(3H)-dione scaffold, a close structural analog of naturally occurring xanthine, represents a valuable target for drug discovery. Its structure is implicated in various biological processes, and its derivatives are investigated for diverse therapeutic applications, including their potential role as enzyme inhibitors and receptor modulators. The synthesis of such purines, particularly from simple, acyclic precursors, is a fundamental challenge in heterocyclic chemistry that enables the construction of novel molecular libraries for screening.
This guide provides a detailed, field-proven protocol for the synthesis of 7,9-Dihydro-2H-purine-2,8(3H)-dione, starting from basic acyclic building blocks. The strategy hinges on the classic and robust Traube purine synthesis , a powerful method for constructing the fused imidazole ring onto a pre-formed pyrimidine core.[2] Our approach is presented in two major parts:
-
Part A: Construction of the Key Intermediate, 4,5-Diaminopyrimidin-2(1H)-one, from acyclic precursors.
-
Part B: Annulation of the Imidazole Ring via thermal condensation with urea to yield the target 2,8-dioxopurine.
This document is designed not only to provide step-by-step instructions but also to impart the underlying chemical principles and expert insights necessary for successful execution and troubleshooting.
Overall Synthetic Strategy
The synthesis begins with the construction of a substituted pyrimidine ring, which is then functionalized to install the vicinal diamino groups required for the final cyclization. This multi-step, one-pot-to-final-product approach ensures a logical and efficient pathway from simple starting materials to the complex heterocyclic target.
Figure 1: Overall workflow for the synthesis of 7,9-Dihydro-2H-purine-2,8(3H)-dione.
Part A: Synthesis of the 4,5-Diaminopyrimidin-2(1H)-one Intermediate
Principle and Rationale: The cornerstone of the Traube synthesis is a pyrimidine bearing amino groups at the C4 and C5 positions.[2] We first construct a suitable pyrimidine ring and then introduce these functionalities. The critical C5-amino group is installed via a two-step nitrosation-reduction sequence, a reliable and high-yielding method for functionalizing electron-rich pyrimidines.[3][4]
Protocol A1: Synthesis of 4-Amino-2-hydroxypyrimidine
This step builds the foundational pyrimidine ring from acyclic precursors. While various methods exist, a common approach involves the condensation of urea with a three-carbon component like ethyl cyanoacetate.
-
Reagent Preparation: Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).
-
Condensation: To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) followed by urea (1.0 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize with glacial acetic acid until the pH is ~6-7. The product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water and then cold ethanol, and dry under vacuum to yield 4-amino-2-hydroxypyrimidine.
Protocol A2: Nitrosation at the C5-Position
Expert Insight: This reaction generates nitrous acid in situ. It is crucial to maintain a low temperature (0–5 °C) to prevent the decomposition of nitrous acid and to control the exothermic reaction, ensuring selective C5-nitrosation.
-
Suspension: Suspend 4-amino-2-hydroxypyrimidine (1.0 eq) in water containing a slight excess of acetic acid. Cool the stirred suspension to 0–5 °C in an ice-water bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the cold pyrimidine suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the resulting brightly colored suspension at 0–5 °C for an additional 1-2 hours after the addition is complete.
-
Isolation: Collect the colored precipitate (4-amino-5-nitroso-pyrimidin-2(1H)-one) by vacuum filtration. Wash thoroughly with ice-cold water, followed by ethanol, and dry under vacuum.
Protocol A3: Reduction to 4,5-Diaminopyrimidin-2(1H)-one
Expert Insight: 4,5-Diaminopyrimidines are notoriously susceptible to aerial oxidation, which can lead to colored impurities and lower yields in the subsequent cyclization. It is imperative to work efficiently and, if possible, under an inert atmosphere. The freshly prepared, dry product should be used immediately in the next step.
-
Suspension: Suspend the 4-amino-5-nitrosopyrimidine (1.0 eq) in a mixture of water and aqueous ammonia. Heat the mixture gently to 50-60 °C to aid dissolution.
-
Reduction: To the warm, stirred solution, add sodium dithionite (Na₂S₂O₄) (approx. 2.5 eq) portion-wise. The color of the solution will discharge as the nitroso group is reduced. Maintain the temperature and stir for 30 minutes after the final addition.
-
Precipitation: Cool the solution in an ice bath. The diaminopyrimidine product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a vacuum desiccator over P₂O₅. Use the resulting 4,5-diaminopyrimidin-2(1H)-one immediately.
| Parameter | Protocol A1 | Protocol A2 | Protocol A3 |
| Key Reagents | Urea, Ethyl Cyanoacetate, NaOEt | Sodium Nitrite, Acetic Acid | Sodium Dithionite |
| Solvent | Ethanol | Water | Water / aq. NH₃ |
| Temperature | Reflux (~78 °C) | 0–5 °C | 50-60 °C, then cool |
| Time | 4-6 hours | 2-3 hours | ~1 hour |
| Expected Yield | 75–85% | >90% | 70–80% |
Table 1: Summary of reaction parameters for the synthesis of the diaminopyrimidine intermediate.
Part B: Traube Cyclization to 7,9-Dihydro-2H-purine-2,8(3H)-dione
Principle and Rationale: This final step constructs the imidazole ring. The reaction is a thermal condensation (fusion) between the 4,5-diaminopyrimidine and urea.[2] Urea serves as the source for the C8 carbonyl carbon. The mechanism involves nucleophilic attack of the pyrimidine amino groups on the urea carbonyl, followed by intramolecular cyclization and the elimination of two molecules of ammonia. High temperatures are required to drive this condensation reaction to completion.
Figure 2: Simplified mechanism of the urea fusion for 8-oxopurine formation.
Protocol B1: Urea Fusion and Cyclization
Trustworthiness Note: This is a solvent-free fusion reaction. Uniform heating is critical to prevent localized charring. Using a sand bath or a metal heating block is highly recommended over a direct mantle. The reaction mixture will solidify as it proceeds.
-
Preparation: In a thick-walled glass reaction tube or a small round-bottom flask, thoroughly mix the freshly prepared 4,5-diaminopyrimidin-2(1H)-one (1.0 eq) with anhydrous urea (5-10 eq). The large excess of urea ensures it acts as both a reagent and a solvent/flux.
-
Heating: Place the vessel in a preheated sand or oil bath at 190–210 °C. The mixture will melt, and ammonia gas will be evolved (use a fume hood and ensure proper ventilation).
-
Reaction: Maintain the temperature for 1-2 hours. The melt will gradually solidify as the product forms.
-
Work-up: Allow the reaction vessel to cool until it is safe to handle. Add hot 1 M sodium hydroxide (NaOH) solution to dissolve the solid crude product.
-
Purification: Treat the hot alkaline solution with activated charcoal to remove colored impurities, and then filter through celite.
-
Precipitation: Cool the filtrate and carefully acidify with concentrated hydrochloric acid (HCl) or glacial acetic acid to a pH of ~5-6. The target compound, 7,9-Dihydro-2H-purine-2,8(3H)-dione, will precipitate as a white or off-white solid.
-
Isolation: Collect the product by vacuum filtration, wash with cold water, and dry in an oven at 110 °C. Further purification can be achieved by recrystallization from hot water.
| Parameter | Protocol B1 |
| Key Reagents | 4,5-Diaminopyrimidin-2(1H)-one, Urea |
| Solvent | None (Fusion) |
| Temperature | 190–210 °C |
| Time | 1-2 hours |
| Expected Yield | 60–75% |
Table 2: Summary of reaction parameters for the Traube cyclization step.
References
-
Traube Purine Synthesis Overview . Slideshare. [Link]
-
Traube purine synthesis . Chemistry Online. [Link]
-
Synthesis and Medicinal Uses of Purine . Pharmaguideline. [Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms . Thieme. [Link]
-
Recent Advances in the Synthesis of Xanthines: A Short Review . National Center for Biotechnology Information (PMC). [Link]
-
Traube Purine Synthesis (Scribd Document) . Scribd. [Link]
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound . TSI Journals. [Link]
-
Fused pyrimidines scaffolds in medicinal chemistry . ResearchGate. [Link]
Sources
Protocol for N-Alkylation of the 7,9-Dihydro-2H-purine-2,8(3H)-dione Ring
An Application Guide for Drug Development Professionals
The 7,9-dihydro-2H-purine-2,8(3H)-dione scaffold, a core structure in many biologically active compounds, presents unique challenges and opportunities for medicinal chemists. Its multiple nitrogen atoms offer several sites for functionalization, yet achieving regioselective N-alkylation is a critical and often complex task. This guide provides an in-depth exploration of the strategies and protocols for the controlled N-alkylation of this purine system, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern success.
The Challenge of Regioselectivity
The purine-2,8-dione ring possesses four nitrogen atoms (N1, N3, N7, and N9) that can potentially be alkylated. The protons on N1 and N3 are part of an amide-like system and are generally more acidic than the imidazole protons at N7 and N9. This difference in acidity is a key factor that can be exploited for selective alkylation.
However, the primary challenge often lies in differentiating between the N7 and N9 positions of the imidazole ring. Direct alkylation frequently results in a mixture of N7 and N9 isomers, complicating purification and reducing the overall yield of the desired product.[1][2] The ratio of these isomers is influenced by a delicate balance of steric effects, electronic properties of the purine ring, and the specific reaction conditions employed.
Caption: Potential N-alkylation sites on the purine-2,8-dione core.
Strategic Approaches to Controlled N-Alkylation
Several robust strategies have been developed to navigate the challenge of regioselectivity. The choice of method depends on the desired substitution pattern, the nature of the alkylating agent, and the overall synthetic scheme.
Direct Alkylation with Alkyl Halides
This is the most conventional approach, involving the deprotonation of the purine nitrogen with a base, followed by nucleophilic attack on an alkyl halide (or tosylate/mesylate).
-
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are typically required to deprotonate the less acidic N7 or N9 positions. For the more acidic N1 and N3 positions, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilic purine anion, thus promoting the Sₙ2 reaction.
-
Regiochemical Outcome: The alkylation of purines is a classic case of kinetic versus thermodynamic control. Alkylation at N7 is often the kinetically favored product, while the N9-alkylated product is typically the more thermodynamically stable isomer. Reaction temperature and time can be manipulated to favor one over the other, although mixtures are still common.[2]
-
The Mitsunobu Reaction
For alkylation with primary or secondary alcohols, the Mitsunobu reaction is an exceptionally powerful tool. It allows for the conversion of alcohols into effective alkylating agents in situ.
-
Mechanistic Insight: The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[3][4] This forms an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the purine anion.
-
Key Advantages:
-
Stereochemical Inversion: A hallmark of the Mitsunobu reaction is the clean inversion of stereochemistry at a chiral secondary alcohol center, which is invaluable in asymmetric synthesis.[3][5][6]
-
Mild Conditions: The reaction typically proceeds at or below room temperature, making it compatible with sensitive functional groups.
-
Improved Regioselectivity: In many cases, the Mitsunobu reaction can offer improved N9 selectivity compared to direct alkylation methods.
-
Caption: The key stages of the Mitsunobu reaction cycle for N-alkylation.
N7-Selective Alkylation via Silylation
To achieve selective alkylation at the N7 position, a multi-step approach involving silylation can be employed. This method leverages the kinetic reactivity of a silylated intermediate.
-
Strategy: The purine is first treated with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA). This protects the more acidic N-H protons and forms a silylated purine derivative.
-
Lewis Acid Catalysis: The subsequent alkylation is performed in the presence of a Lewis acid catalyst, like tin(IV) chloride (SnCl₄).[1] This directs the incoming alkyl group preferentially to the N7 position. The silyl groups are then removed during aqueous workup.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for N9-Alkylation via Direct Alkylation
This protocol is optimized for achieving N9 selectivity, which is often the thermodynamically preferred product.
-
Preparation: To a solution of the 1,3-dialkyl-7,9-dihydro-2H-purine-2,8(3H)-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure deprotonation.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and stir. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to isolate the N9-alkylated product.
Protocol 2: Regioselective N7-Alkylation via Silylation and Lewis Acid Catalysis
This protocol is adapted from methods developed for selective N7-alkylation of related purine systems.[1]
-
Silylation: Suspend the purine-2,8-dione (1.0 eq) in anhydrous acetonitrile (ACN). Add N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 eq) and heat the mixture to 80 °C until a clear solution is obtained (approx. 1 hour), indicating complete silylation.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst and Alkylating Agent Addition: Add tin(IV) chloride (SnCl₄, 2.0 eq) dropwise, followed by the tertiary alkyl halide (e.g., tert-butyl bromide, 3.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-24 hours, monitoring by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction and Purification: Extract the mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the N7-alkylated purine.[1]
Protocol 3: N9-Alkylation of a Secondary Alcohol via the Mitsunobu Reaction
This protocol provides a method for coupling a secondary alcohol, resulting in stereochemical inversion.
-
Preparation: Dissolve the purine-2,8-dione (1.5 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor by TLC for the consumption of the alcohol.
-
Work-up: Remove the solvent under reduced pressure. The crude residue will contain the product and byproducts (triphenylphosphine oxide and the dihydrazide).
-
Purification: Direct purification by column chromatography is often effective. Eluting with a hexane/ethyl acetate gradient will separate the less polar product from the highly polar byproducts.
Data Summary and Comparison
| Method | Typical Target | Key Reagents | Temperature | Advantages | Disadvantages |
| Direct Alkylation | N9 (thermodynamic) | K₂CO₃, NaH; Alkyl Halide | 25 - 80 °C | Simple, common reagents | Often yields N7/N9 mixtures[1][2] |
| Silylation/Lewis Acid | N7 (kinetic) | BSA, SnCl₄; Alkyl Halide | 0 °C to RT | High N7 regioselectivity[1] | Multi-step, moisture sensitive |
| Mitsunobu Reaction | N9 | PPh₃, DIAD; Alcohol | 0 °C to RT | Mild, stereoinversion, good for alcohols[3][5] | Byproduct removal can be difficult |
References
-
Konecny, P., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances. Available at: [Link]
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Jadhav, S., et al. (2018). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. European Journal of Medicinal Chemistry. Available at: [Link]
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Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules. Available at: [Link]
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Chakraborty, S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2013). 1,3-Dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones as multiple target drugs for the potential treatment of neurodegenerative diseases. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Camacho, J., et al. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. Available at: [Link]
-
Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PubMed. Available at: [Link]
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Sasaki, H., et al. (1990). Physico-chemical and spectral data of N3-alkyl-substituted xanthine derivatives. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chen, P., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
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Singh, P., & Kaur, M. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Daudon, M., et al. (2011). 7,9-Bis(hydroxymethyl)-7H-purine-2,6,8(1H,3H,9H)trione. ResearchGate. Available at: [Link]
-
Rosemeyer, H. (2004). 7.1.1. Synthesis. In Chemistry of Nucleosides and Nucleotides. Available at: [Link]
-
PubChem. (2019). 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ion(1-). Available at: [Link]
-
NRO Chemistry. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube. Available at: [Link]
-
Wenzel, B., et al. (2020). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules. Available at: [Link]
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. Available at: [Link]
-
Andrey K. (2017). Purine Synthesis. YouTube. Available at: [Link]
-
PubChem. (n.d.). 1,3-Dimethyluric acid. Available at: [Link]
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US EPA. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-. Substance Details - SRS. Available at: [Link]
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Application Notes and Protocols for the Development of 7,9-Dihydro-2H-purine-2,8(3H)-dione Based Phosphodiesterase Inhibitors
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the development of phosphodiesterase (PDE) inhibitors based on the 7,9-Dihydro-2H-purine-2,8(3H)-dione scaffold. Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides, making them critical targets for therapeutic intervention in a wide range of diseases. This document details the rationale for targeting PDEs, the synthetic chemistry of the purine-2,8-dione core, strategies for structure-activity relationship (SAR) optimization, and detailed protocols for in vitro evaluation of inhibitor potency and selectivity.
Introduction: The Central Role of Phosphodiesterases in Cellular Signaling
Phosphodiesterases (PDEs) are a diverse family of enzymes that play a crucial role in regulating the spatial and temporal aspects of intracellular signal transduction. They achieve this by catalyzing the hydrolysis of the 3',5'-cyclic phosphodiester bond of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The termination of these signals is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous pathologies. The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with unique substrate specificities, tissue distribution, and regulatory properties. This diversity allows for fine-tuned control of cyclic nucleotide signaling in different cellular contexts.
The therapeutic potential of PDE inhibitors has been realized in various clinical applications. For instance, PDE5 inhibitors are widely used for the treatment of erectile dysfunction, while PDE4 inhibitors have been approved for inflammatory conditions such as chronic obstructive pulmonary disease (COPD). The 7,9-Dihydro-2H-purine-2,8(3H)-dione scaffold, a close structural analog of the natural purine bases in cAMP and cGMP, represents a promising starting point for the design of novel PDE inhibitors.[1] Its xanthine-like core allows for competitive binding to the active site of PDEs, and its modifiable positions offer opportunities for optimizing potency and selectivity against specific PDE isozymes.[1][2]
The PDE Signaling Pathway: A Target for Therapeutic Intervention
The canonical PDE signaling pathway begins with the generation of cAMP or cGMP by adenylyl or guanylyl cyclases, respectively. These cyclic nucleotides then activate downstream effectors, such as protein kinases (PKA and PKG), to elicit a cellular response. PDEs act as the "off-switch" in this pathway by hydrolyzing cAMP and cGMP to their inactive 5'-monophosphate forms. By inhibiting PDE activity, the intracellular concentration of cyclic nucleotides is elevated, leading to a prolonged and enhanced cellular response.
Caption: The PDE signaling pathway and the mechanism of inhibition.
Synthesis of the 7,9-Dihydro-2H-purine-2,8(3H)-dione Core Scaffold
The synthesis of the purine ring system can be achieved through various methods, with the Traube synthesis being one of the most common.[3] This approach involves the construction of the imidazole ring onto a pre-existing, functionalized pyrimidine moiety. A general and effective method for synthesizing the 7,9-Dihydro-2H-purine-2,8(3H)-dione scaffold involves the condensation of a 5,6-diaminouracil derivative with a suitable carbonyl-containing compound.
Protocol 1: Synthesis of the Core Scaffold
This protocol describes a general procedure for the synthesis of a 7,9-Dihydro-2H-purine-2,8(3H)-dione derivative via the condensation of a 5,6-diaminouracil with a ketone.[4]
Materials and Reagents:
-
Substituted 5,6-diaminouracil
-
Substituted ketone (e.g., 2,7-Dibromo-9-fluorenone)[4]
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Round-bottom flask
-
Heating mantle with stirrer
-
Reflux condenser
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 5,6-diaminouracil derivative (1.0 eq.) and the ketone (1.0 eq.).
-
Solvent Addition: Add a few drops of DMF to the mixture.
-
Heating: Heat the mixture under fusion for approximately 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add an appropriate amount of ethanol to the residue to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with methanol to remove any remaining impurities.
-
Crystallization: The crude product can be further purified by crystallization from a suitable solvent, such as DMF.[4]
Causality: The acidic conditions and heat promote the condensation reaction between the diamine groups of the uracil derivative and the carbonyl group of the ketone, leading to the formation of the imidazole ring fused to the pyrimidine ring, thus forming the purine core.
Caption: General workflow for the synthesis of the purine-2,8-dione scaffold.
Structure-Activity Relationship (SAR) Studies
Once the core scaffold is synthesized, SAR studies are crucial to optimize the inhibitory activity and selectivity. Modifications at various positions of the purine ring can significantly impact its interaction with the PDE active site. For xanthine-based inhibitors, which are structurally similar, substitutions at the N1, N3, and C8 positions have been shown to be critical for potency and selectivity.[2][5]
Caption: Key positions for substitution on the purine-2,8-dione scaffold.
| Position | Type of Substituent | Effect on Activity/Selectivity | Rationale |
| N1 | Alkyl chains | Can enhance selectivity for specific PDE isoforms.[2][5] | Interacts with hydrophobic pockets that vary among different PDEs. |
| N3 | Aromatic fragments | Often increases binding affinity.[2][5] | Can form pi-stacking interactions with aromatic residues in the active site. |
| C8 | Phenyl or other bulky groups | Can significantly influence inhibitory affinity.[2][5] | Occupies a key pocket in the active site, often forming hydrophobic interactions. |
In Vitro Evaluation of PDE Inhibition
Several methods are available to assess the inhibitory activity of newly synthesized compounds against different PDE isoforms. These range from traditional radioenzymatic assays to more modern, high-throughput luminescence-based assays.[6]
Commonly Used Assay Formats:
-
Radioenzymatic Assays: These highly sensitive assays utilize radiolabeled cAMP or cGMP ([³H]cAMP/[³H]cGMP) as substrates.[7][8] The amount of hydrolyzed product is quantified, providing a direct measure of PDE activity. While sensitive, they involve the handling of radioactive materials.[6][8]
-
Luminescence-Based Assays (e.g., PDE-Glo™): These assays are well-suited for high-throughput screening.[6] They work on the principle that the remaining unhydrolyzed cyclic nucleotide can be used in a subsequent enzymatic reaction that generates a luminescent signal.[6][9] The amount of light produced is inversely proportional to the PDE activity.[9]
Protocol 2: PDE-Glo™ Phosphodiesterase Assay
This protocol is adapted from the principles of the commercially available PDE-Glo™ assay and provides a robust method for determining the IC50 values of inhibitors.[6][10]
Materials and Reagents:
-
Recombinant human PDE enzyme of interest
-
cAMP or cGMP substrate
-
Test compounds (7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives)
-
PDE-Glo™ Termination Buffer (containing a general PDE inhibitor like IBMX)[10]
-
PDE-Glo™ Detection Solution
-
Kinase-Glo® Reagent
-
Assay buffer (e.g., Tris-HCl based buffer)
-
96-well or 384-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Setup: In a white microplate, add the test compound dilutions, a positive control inhibitor, and a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the diluted PDE enzyme to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[11]
-
Reaction Termination: Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.
-
Signal Generation: Add the PDE-Glo™ Detection Solution, followed by the Kinase-Glo® Reagent.[10]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of remaining cyclic nucleotide, and thus inversely proportional to PDE activity.[10]
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve using a suitable software package like GraphPad Prism.[6]
Sources
- 1. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Design and Synthesis of Purine-2,8-dione Derivatives as Dual EGFR/BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The concurrent inhibition of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase represents a promising strategy in oncology to overcome resistance mechanisms and enhance therapeutic efficacy.[1] This guide provides a comprehensive overview of the design rationale, synthesis, and biological evaluation of novel purine-2,8-dione derivatives as dual inhibitors of EGFR and BRAF. Detailed protocols for chemical synthesis, in vitro kinase assays, and cell-based proliferation assays are presented to facilitate the discovery and development of next-generation targeted cancer therapies.
Introduction: The Rationale for Dual EGFR/BRAF Inhibition
The EGFR and BRAF kinases are critical components of the MAPK/ERK signaling pathway, which regulates essential cellular processes such as proliferation, survival, and differentiation.[2] Dysregulation of this pathway through mutations, such as the BRAF V600E mutation or EGFR activation, is a hallmark of various cancers, including melanoma, colorectal, and non-small cell lung cancer.[3][4][5]
While single-agent therapies targeting either EGFR or BRAF have shown clinical benefit, their efficacy is often limited by the development of acquired resistance.[1] A common mechanism of resistance to BRAF inhibitors is the reactivation of the MAPK pathway through EGFR signaling.[1] Conversely, therapies targeting EGFR can be circumvented by downstream mutations in BRAF. This crosstalk underscores the therapeutic potential of dual EGFR/BRAF inhibitors to provide a more durable and robust anti-cancer response.[1] The purine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of a wide range of kinases.[6][7] The purine-2,8-dione core, in particular, offers a versatile template for designing potent and selective kinase inhibitors.[8]
Figure 1: Simplified EGFR/BRAF signaling pathway and points of dual inhibition.
Design and Structure-Activity Relationship (SAR)
The design of purine-2,8-dione derivatives as dual EGFR/BRAF inhibitors focuses on exploiting the structural similarities and differences within the ATP-binding pockets of these two kinases. The purine core acts as a scaffold, with substitutions at various positions influencing potency and selectivity.
Key SAR Insights:
-
N1 and N3 Positions: Alkylation at these positions can enhance cell permeability and modulate solubility.
-
C6 Position: Substitution with small, flexible groups can improve interactions with the hinge region of the kinase.
-
N7 and N9 Positions: These positions are crucial for establishing hydrogen bonds with the kinase hinge region. Bulky substituents are generally not well-tolerated.
-
C8 Position: This position provides a key vector for introducing substituents that can interact with the solvent-exposed region or the allosteric pocket, thereby influencing selectivity.[2]
| Compound ID | R1 (N1-position) | R8 (C8-position) | EGFR IC50 (nM)[9] | BRAF V600E IC50 (nM) |
| PD-01 | Methyl | Phenyl | 150 | 250 |
| PD-02 | Ethyl | 4-Fluorophenyl | 98 | 180 |
| PD-03 | Methyl | 3-Aminophenyl | 87 | 120 |
| PD-04 | Methyl | 4-Methoxyphenyl | 120 | 200 |
Note: The IC50 values presented are hypothetical and for illustrative purposes.
Synthesis of Purine-2,8-dione Derivatives
The synthesis of the target purine-2,8-dione derivatives can be achieved through a multi-step process, starting from commercially available substituted uracils. The following is a general synthetic scheme.
Figure 2: General synthetic workflow for purine-2,8-dione derivatives.
Protocol 1: Synthesis of 8-Phenyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Representative Compound)
Materials:
-
6-Amino-1,3-dimethyluracil
-
Sodium Nitrite (NaNO2)
-
Sodium Dithionite (Na2S2O4)
-
Benzoyl Chloride
-
Pyridine
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Step 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
-
Dissolve 6-amino-1,3-dimethyluracil (10 mmol) in water (50 mL).
-
Add a solution of sodium nitrite (12 mmol) in water (10 mL) dropwise at 0-5 °C.
-
Acidify the mixture with 2M HCl to pH 4-5.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield the nitroso intermediate.
-
-
Step 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil
-
Suspend the nitroso intermediate (8 mmol) in water (50 mL).
-
Heat the suspension to 70-80 °C.
-
Add a solution of sodium dithionite (24 mmol) in water (30 mL) portion-wise, maintaining the temperature.
-
Stir for 1 hour, then cool to room temperature.
-
Collect the diamino product by filtration, wash with water, and dry.
-
-
Step 3: Synthesis of 8-Phenyl-1,3-dimethylxanthine
-
Suspend the diamino intermediate (5 mmol) in pyridine (20 mL).
-
Add benzoyl chloride (6 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the mixture into ice-water and acidify with HCl.
-
Collect the precipitate, wash with water, and recrystallize from ethanol.
-
-
Step 4: N-Alkylation (if required)
-
For further diversification, the xanthine derivative can be alkylated at the N7 or N9 positions using an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF.
-
Characterization:
-
The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. Purity should be assessed by HPLC.
In Vitro Biological Evaluation
Protocol 2: EGFR and BRAF V600E Kinase Inhibition Assays
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against EGFR and BRAF V600E kinases using a luminescence-based assay that measures ATP consumption.[10][11][12][13]
Materials:
-
Recombinant human EGFR and BRAF V600E enzymes
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.
-
-
Assay Setup:
-
Add 2.5 µL of the kinase solution (enzyme in kinase buffer) to each well of a 384-well plate.
-
Add 0.5 µL of the diluted test compound or DMSO (for control wells) to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.[14]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.[10][15] This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell-Based Proliferation Assay
This protocol describes the evaluation of the anti-proliferative activity of the synthesized compounds in cancer cell lines harboring EGFR or BRAF mutations.[16]
Materials:
-
Cancer cell lines (e.g., A431 for EGFR overexpression, A375 for BRAF V600E)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37 °C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (for control).
-
Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
The purine-2,8-dione scaffold serves as a promising starting point for the development of potent dual EGFR/BRAF inhibitors. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for identifying and optimizing lead compounds. Future efforts should focus on refining the SAR to enhance potency and selectivity, as well as evaluating the pharmacokinetic properties and in vivo efficacy of the most promising candidates. The ultimate goal is to translate these scientific findings into novel therapeutics that can address the challenges of drug resistance in cancer treatment.
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El-Kalyoubi, S. A., Gomaa, H. A., Abdelhafez, E. M., Ramadan, M., Agili, F., & Youssif, B. G. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Pharmaceuticals, 16(5), 716. [Link]
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Der Pharma Chemica. (n.d.). Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica. [Link]
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PubMed. (2012). Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
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MDPI. (n.d.). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis. MDPI. [Link]
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National Center for Biotechnology Information. (2013). Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein. PubMed Central. [Link]
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National Center for Biotechnology Information. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [Link]
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National Center for Biotechnology Information. (2010). Purine-Scaffold Hsp90 Inhibitors. PubMed Central. [Link]
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Application Note: A Comprehensive Protocol for Evaluating the Anti-Proliferative Effects of Purine-2,8-diones
Introduction: The Therapeutic Potential of Purine Analogs
Purine analogs represent a cornerstone in the development of anti-cancer therapeutics. These molecules, which mimic the structure of natural purines, can interfere with the synthesis of DNA and RNA, leading to the disruption of cellular proliferation.[1][2] Among the diverse classes of purine analogs, purine-2,8-diones have emerged as a scaffold of significant interest due to their potential to exhibit potent anti-proliferative activities.[3][4] The evaluation of such compounds requires robust and reliable cell-based assays to quantify their effects on cancer cell growth and viability.
This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on establishing a comprehensive cell-based assay workflow to characterize the anti-proliferative effects of novel purine-2,8-dione compounds. We will delve into the principles behind key assays, provide step-by-step protocols, and offer insights into data analysis and interpretation, ensuring scientific integrity and reproducibility.
Pillar 1: Assay Selection - A Multi-Faceted Approach to Understanding Anti-Proliferative Effects
A single assay rarely provides a complete picture of a compound's activity. Therefore, a multi-assay strategy is recommended to build a comprehensive profile of the anti-proliferative effects of purine-2,8-diones. This approach allows for the corroboration of findings and provides deeper mechanistic insights.
Primary Screening: Assessing Metabolic Viability with Tetrazolium Reduction Assays (e.g., MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which in many cases, correlates with cell viability and proliferation.[5][6] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of metabolically active cells.[6]
Causality Behind the Choice: The MTT assay is an excellent first-line screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[6] It provides a rapid assessment of a compound's overall impact on cell health.
Secondary/Confirmatory Assay: Quantifying DNA Synthesis with BrdU Incorporation
To more directly measure the anti-proliferative effects of a compound, assays that quantify DNA synthesis are invaluable. The Bromodeoxyuridine (BrdU) assay is a robust method that detects the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[7][8] This provides a direct measure of cell proliferation.
Causality Behind the Choice: Unlike metabolic assays, the BrdU assay is a more direct measure of cell division.[9] This is crucial for distinguishing between cytotoxic (cell-killing) and cytostatic (cell-cycle arresting) effects, a distinction that is vital in cancer drug development.[10][11]
Orthogonal Assay: Measuring Cellular ATP Levels with a Luminescent Assay (e.g., CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present in a cell population, which is a key indicator of metabolically active, viable cells.[12][13] The assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP.
Causality Behind the Choice: This assay offers high sensitivity and a simple "add-mix-measure" protocol, making it ideal for high-throughput screening.[12][14] It provides an alternative and complementary method to tetrazolium-based assays for assessing cell viability.
Pillar 2: Experimental Design & Self-Validating Protocols
A well-designed experiment with appropriate controls is the foundation of trustworthy and reproducible results.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research question. For initial screening, the NCI-60 panel of human tumor cell lines offers a broad representation of different cancer types.[15][16] It is crucial to maintain consistency in cell culture conditions, including media, serum concentration, and passage number, as these factors can influence experimental outcomes.[17][18]
Compound Preparation and Dosing
Purine-2,8-diones should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[19] Serial dilutions are then prepared to generate a dose-response curve. It is imperative to maintain a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
Experimental Workflow Visualization
Caption: General workflow for evaluating anti-proliferative effects.
Detailed Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from established methods.[20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purine-2,8-dione compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[19] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the purine-2,8-dione compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[6] Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: BrdU Cell Proliferation Assay
This protocol is based on standard BrdU assay kits.[21]
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purine-2,8-dione compounds
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C. The optimal labeling time should be determined empirically.
-
Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add the diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Substrate Addition and Measurement: Wash the wells and add TMB substrate. Incubate until color develops, then add the stop solution. Measure the absorbance at 450 nm.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol follows the manufacturer's instructions.[12][22]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purine-2,8-dione compounds
-
96-well opaque-walled plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[23]
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Pillar 3: Data Analysis and Interpretation - From Raw Data to Actionable Insights
Data Normalization
Raw data (absorbance or luminescence) should be normalized to the untreated control to express the results as a percentage of viability or proliferation.[24]
Formula: % Viability = (Absorbance_sample / Absorbance_control) * 100
Dose-Response Curve and IC50 Determination
Plot the normalized data against the logarithm of the compound concentration to generate a dose-response curve.[24] Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the half-maximal inhibitory concentration (IC50).[25] The IC50 value represents the concentration of a compound that inhibits 50% of the biological response.[25]
Distinguishing Cytotoxic vs. Cytostatic Effects
Comparing the results from different assays can provide insights into the mechanism of action.
-
A compound that shows a potent IC50 in both a metabolic assay (MTT or CellTiter-Glo®) and a proliferation assay (BrdU) is likely cytotoxic .
-
A compound that has a significantly more potent IC50 in a proliferation assay compared to a metabolic assay may be primarily cytostatic , inhibiting cell division without causing immediate cell death.[10][26] Further cell cycle analysis using flow cytometry can confirm this.[27]
Data Presentation
Summarize the IC50 values for each compound and cell line in a clear and concise table for easy comparison.
| Compound | Cell Line | Assay | IC50 (µM) ± SD |
| Purine-2,8-dione A | MCF-7 | MTT | 5.2 ± 0.8 |
| Purine-2,8-dione A | MCF-7 | BrdU | 1.8 ± 0.3 |
| Purine-2,8-dione B | PC-3 | MTT | 12.5 ± 2.1 |
| Purine-2,8-dione B | PC-3 | BrdU | 10.9 ± 1.5 |
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects | Ensure proper cell suspension mixing, avoid using outer wells of the plate |
| Low signal-to-noise ratio | Suboptimal cell number, incorrect assay timing | Optimize cell seeding density and incubation times |
| Inconsistent IC50 values | Compound precipitation, cell line instability | Check compound solubility, use low passage number cells |
For more in-depth troubleshooting, refer to resources from assay manufacturers and expert webinars.[17][18][28]
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the comprehensive evaluation of the anti-proliferative effects of purine-2,8-diones. By employing a multi-assay approach and adhering to rigorous experimental design and data analysis principles, researchers can confidently characterize the potency and potential mechanism of action of novel anti-cancer compounds, paving the way for further preclinical and clinical development.
References
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
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Charles River. (n.d.). Cell-Based Bioassays for Biologics. Retrieved from [Link]
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Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
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Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual. In Cell Viability Assays. Retrieved from [Link]
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National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. In Purine Analogues. Retrieved from [Link]
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- National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
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National Cancer Institute. (2023, August 25). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]
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BenchSci. (2023, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- American Chemical Society. (2022). Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection.
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Massive Bio. (2024, January 20). Purine Nucleoside Analog. Retrieved from [Link]
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University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2023, June 24). IC50 for cell viability assay? Retrieved from [Link]
- National Center for Biotechnology Information. (2016). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods in Molecular Biology, 1416, 203-214.
-
ResearchGate. (2022). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Retrieved from [Link]
-
Promega Corporation. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay [Video]. YouTube. [Link]
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- 4. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
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Application Notes & Protocols: Strategic Functionalization of the C6 Position of the Purine-2,8-Dione Scaffold
Introduction: The Purine-2,8-Dione Scaffold as a Privileged Structure
The purine-2,8-dione, commonly known as the xanthine scaffold, is a cornerstone of medicinal chemistry. Its derivatives, such as theophylline and theobromine, are well-established therapeutic agents.[1][2] The structural resemblance to endogenous purines allows these molecules to interact with a wide range of biological targets, acting as enzyme inhibitors, receptor antagonists, and modulators of cellular signaling pathways. The development of novel therapeutics frequently relies on the strategic modification of this core structure.
Functionalization at the C6 position is a particularly powerful strategy for generating molecular diversity and tuning pharmacological activity. Introducing substituents at this site can profoundly alter the molecule's steric and electronic properties, leading to enhanced target affinity, improved selectivity, and favorable pharmacokinetic profiles. This guide provides a detailed technical overview and actionable protocols for the two primary methodologies used to functionalize the C6 position: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Section 1: Synthesis of the Key Precursor: 6-Chloro-Purine-2,8-Dione Derivatives
A prerequisite for C6 functionalization is the installation of a suitable leaving group, typically a halogen, at this position. Direct C6 halogenation of the xanthine core is challenging due to the electronic properties of the ring, which favor electrophilic substitution at the C8 position.[3] Therefore, a multi-step approach starting from a more accessible precursor is required. A robust and logical pathway begins with uric acid (purine-2,6,8-trione), the metabolic end-product of purine degradation in humans.[4]
The proposed synthesis involves three key transformations:
-
Perchlorination: Uric acid is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a tertiary amine or quaternary ammonium salt catalyst, to produce 2,6,8-trichloropurine.
-
Selective N-Alkylation: To improve solubility in organic solvents and prevent unwanted side reactions at the ring nitrogens, the N-H protons are substituted. For this guide, we will use the synthesis of a dimethylated analog (similar to theophylline) as a representative example.
-
Regioselective Hydrolysis: The chloro groups at C2 and C8 are more susceptible to hydrolysis than the C6-chloro group. Careful, controlled hydrolysis can selectively convert the C2 and C8 positions to carbonyls, yielding the desired 6-chloro-purine-2,8-dione scaffold.
Caption: Proposed workflow for synthesizing the key 6-chloro precursor.
Section 2: C6-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Principle and Mechanism
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing heteroatom nucleophiles onto an aromatic ring. The purine-2,8-dione scaffold is highly "electron-deficient" due to the electron-withdrawing effect of the two carbonyl groups and the ring nitrogen atoms. This electronic nature makes the C6 carbon, when attached to a good leaving group like chlorine, highly electrophilic and susceptible to nucleophilic attack.
The reaction proceeds via a two-step, addition-elimination mechanism. First, the nucleophile attacks the C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the second, typically rapid step, the leaving group (chloride) is eliminated, restoring the aromaticity of the purine ring and yielding the C6-substituted product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: Synthesis of a C6-Aminopurine-2,8-dione
This protocol describes a general procedure for the reaction of a 6-chloro-purine-2,8-dione derivative with a primary or secondary amine.
Materials:
-
6-Chloro-1,3-dimethyl-purine-2,8-dione (1.0 eq)
-
Amine (primary or secondary, 1.2 - 2.0 eq)
-
Solvent: Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF)
-
Base (optional, for amine hydrochlorides): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.5 eq)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel) for reaction monitoring
Procedure:
-
Setup: To a round-bottom flask, add the 6-chloro-1,3-dimethyl-purine-2,8-dione (1.0 eq) and the chosen solvent (e.g., 10 mL per mmol of substrate).
-
Reagent Addition: Add the amine (1.2 eq). If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA (1.5 eq) to liberate the free amine.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to reflux (typically 60-100 °C). The optimal temperature depends on the nucleophilicity of the amine and the solvent used.
-
Causality: Heating provides the necessary activation energy to overcome the initial energy barrier of forming the Meisenheimer complex. More hindered or less nucleophilic amines will require more forcing conditions (higher temperature, longer reaction time).
-
-
Monitoring: Monitor the reaction progress by TLC. The product spot should be significantly more polar than the starting material.
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration and washed with cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.
-
-
Purification: Column chromatography on silica gel, often with a dichloromethane/methanol or ethyl acetate/hexane gradient, is effective for removing impurities.
Data Presentation: Scope of Nucleophiles in SNAr
| Nucleophile Class | Example Nucleophile | Typical Solvent | Base | Temp (°C) | Notes |
| Amines | Benzylamine | Ethanol | DIPEA | 80 | Reactions are generally clean and high-yielding. |
| Morpholine | Isopropanol | None | 100 | Excess amine can often be used as the base. | |
| Alkoxides | Sodium methoxide | Methanol | N/A | 60 | The corresponding alcohol is used as the solvent. |
| Thiols | Thiophenol | DMF | K₂CO₃ | 25-50 | Thiolates are highly nucleophilic; reactions are often rapid at RT. |
Section 3: C6-Functionalization via Suzuki-Miyaura Cross-Coupling
Principle and Mechanism
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound.[6] For C6 functionalization of the purine-2,8-dione scaffold, this reaction is the premier method for introducing aryl, heteroaryl, and vinyl substituents.
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle:
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-chlorine bond of the purine, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[7]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a C6-Arylpurine-2,8-dione
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 6-chloro-purine-2,8-dione derivative with an arylboronic acid.
Materials:
-
6-Chloro-1,3-dimethyl-purine-2,8-dione (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)
-
Solvent System: e.g., Dioxane/Water (4:1), Toluene, or DMF
-
Schlenk flask or microwave vial, condenser, inert atmosphere (Nitrogen or Argon)
-
Syringes, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a Schlenk flask or microwave vial, add the 6-chloro-purine-2,8-dione (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for maintaining catalytic activity.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring. Temperatures typically range from 80-120 °C. Microwave irradiation can significantly shorten reaction times.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure C6-arylpurine-2,8-dione.
Data Presentation: Key Parameters for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd(PPh₃)₄ (3-5%) | PPh₃ (internal) | K₂CO₃ | Dioxane/H₂O | 100 | A classic, robust system for many arylboronic acids. |
| Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Toluene | 110 | Buchwald ligands (like SPhos) are excellent for challenging couplings. |
| Pd(dppf)Cl₂ (3%) | dppf (internal) | Cs₂CO₃ | DMF | 90-120 | Effective for heteroarylboronic acids; Cs₂CO₃ is a strong base. |
Section 4: Senior Scientist Insights & Troubleshooting
-
Method Selection: For introducing N, O, or S-linked functional groups, SNAr is the most direct and economical choice. For C-C bond formation to install aryl, vinyl, or some alkyl groups, cross-coupling reactions like Suzuki-Miyaura are indispensable.
-
Precursor Stability: The 6-chloro-purine-2,8-dione precursor can be susceptible to hydrolysis, especially under basic conditions. When running SNAr reactions with weak nucleophiles that require heat, consider using a non-aqueous solvent and a non-nucleophilic organic base to minimize the formation of the 6-hydroxy byproduct.
-
Suzuki Catalyst Choice: If a standard catalyst like Pd(PPh₃)₄ fails, it is often due to catalyst decomposition or slow oxidative addition. Switching to a more robust catalyst system with electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) can often solve the problem.
-
Purification: The products of both reactions often have similar polarities to the starting materials and byproducts. Careful monitoring with TLC using multiple eluent systems is key to developing an effective column chromatography separation. The inherent polarity of the purine dione core means that mixed solvent systems containing methanol or acetonitrile are often required.
Applications
The methodologies described herein open the door to a vast chemical space. C6-substituted purine-2,8-diones are actively being investigated as:
-
Anticancer Agents: By targeting kinases like EGFR, these compounds can inhibit cell proliferation.[6]
-
Anti-inflammatory Drugs: Modulation of enzymes involved in inflammatory pathways.
-
CNS Agents: Derivatives have shown activity as adenosine receptor antagonists, relevant for neurodegenerative diseases.
The ability to rapidly and reliably functionalize the C6 position is a critical enabling technology for structure-activity relationship (SAR) studies in drug discovery.
References
- Shanghai Wanxiang Pharmaceutical Co Ltd. (2013). 8-chlorotheophylline preparation method. CN103360394A.
-
Pan, W., et al. (2021). Abnormal metabolism of gut microbiota reveals the possible molecular mechanism of nephropathy induced by hyperuricemia. ResearchGate. [Link]
-
Guo, H. M., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Journal of Organic Chemistry, 75(17), 6016-8. [Link]
-
McJohn, W. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Zhejiang Taizhou Xianju Pharmaceutical Factory. (2012). Process for preparing 6-chlorine-1,3-dimethyl uracil. CN102617486B.
-
Various Authors. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Müller, C. E., et al. (2002). SYNTHESIS OF 8-SUBSTITUTED XANTHINE DERIVATIVES BY SUZUKI CROSS-COUPLING REACTION. Semantic Scholar. [Link]
-
Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. ResearchGate. [Link]
-
Orazbayev, B., et al. (2020). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. National Institutes of Health. [Link]
-
Battelli, M. G., et al. (2016). Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview. National Institutes of Health. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Zhejiang University of Technology. (2015). Synthesis method for theophylline. CN104744470A.
-
Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Various Authors. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Lin, C. M., et al. (2021). Uric acid production and removal in humans and mice. Xanthine... ResearchGate. [Link]
-
Ohno, K., et al. (2004). Method for the synthesis of uric acid derivatives. PubMed. [Link]
-
Le-May, M., et al. (2022). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]
-
Yang, X., et al. (2024). Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. PubMed. [Link]
-
Procopio, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Theophylline. PubChem. [Link]
Sources
- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. 2,6,8-Trichloropurine | SIELC Technologies [sielc.com]
- 5. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
Troubleshooting & Optimization
Method for purifying 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives by chromatography
An essential guide for researchers, scientists, and drug development professionals on the chromatographic purification of 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Introduction: The Challenge of Purifying Purine Derivatives
7,9-Dihydro-2H-purine-2,8(3H)-dione, commonly known as xanthine, and its derivatives form the backbone of numerous biologically active molecules, including therapeutics for asthma (theophylline) and psycho-stimulants (caffeine). Their inherent polarity and the presence of basic nitrogen atoms present unique challenges in chromatographic purification. Common issues include poor peak shape, insufficient retention on reversed-phase columns, and irreversible adsorption, leading to low recovery and purity.
This guide, structured in a question-and-answer format, provides expert insights and actionable solutions to help you navigate these complexities, optimize your purification methods, and ensure the integrity of your experimental results.
Part 1: Method Development & Strategy FAQs
This section addresses foundational questions you should consider before beginning your purification workflow. A well-planned method is the most effective way to prevent common problems.
Q1: Which chromatographic mode is best for my purine derivative? (Normal-Phase, Reversed-Phase, or HILIC?)
Answer: The choice of chromatographic mode depends primarily on the overall polarity of your specific derivative, which is determined by its substituents.[1] Reversed-Phase (RP) HPLC is often the method of choice for many derivatives, but Normal-Phase (NP) and HILIC offer powerful alternatives for certain compounds.[2]
-
Reversed-Phase (RP) Chromatography: This is the most common starting point. It is ideal for derivatives with non-polar to moderately polar substituents that provide sufficient retention on a hydrophobic stationary phase (like C18). For the highly polar xanthine core, achieving good retention can be challenging.[3] In these cases, specialized "polar-embedded" or "AQ-type" columns, which are stable in highly aqueous mobile phases, are recommended.[4]
-
Normal-Phase (NP) Chromatography: NP chromatography on silica gel is suitable for derivatives with non-polar substituents (e.g., benzyl groups).[1] The mobile phase typically consists of non-polar solvents like hexane or dichloromethane with a polar modifier like ethyl acetate or methanol.[1][2] However, the basic nature of the purine ring can lead to strong, undesirable interactions with the acidic silica surface, causing significant peak tailing.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are poorly retained in reversed-phase.[2][5] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase rich in a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. This mode provides good retention for polar xanthine derivatives.
Comparative Overview of Chromatographic Modes
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Best Suited For | Potential Issues |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (Water/Acetonitrile, Water/Methanol) | Derivatives with non-polar to moderate polarity. | Poor retention of highly polar analogs; Peak tailing for basic compounds. |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar (Hexane/Ethyl Acetate, DCM/Methanol) | Derivatives with non-polar substituents. | Strong interaction with basic nitrogens causing peak tailing and potential sample decomposition.[2][6] |
| HILIC | Polar (e.g., Silica, Amide, Zwitterionic) | High Organic/Low Aqueous (e.g., 90% ACN/10% Water) | Highly polar derivatives that are not retained in RP.[5] | Sensitive to mobile phase water content; Longer equilibration times. |
Q2: How do I select the right column for my purification?
Answer: Column selection is critical and should be guided by your chosen chromatographic mode and the specific properties of your analyte.
-
For Reversed-Phase:
-
Standard C18 Columns: A good starting point for general-purpose separations.
-
High-Purity, End-Capped Columns: Essential for basic purine derivatives. End-capping neutralizes most of the residual acidic silanol groups on the silica surface, which are the primary cause of peak tailing.[7][8]
-
Polar-Embedded Phase Columns: These contain a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain.[4] This feature makes the column compatible with 100% aqueous mobile phases, which is ideal for retaining very polar xanthine derivatives that would otherwise elute in the void volume.[4]
-
-
For Normal-Phase:
-
Silica Gel: The standard choice. However, due to its acidic nature, it often requires the addition of a basic modifier to the mobile phase to prevent peak tailing.[2]
-
Amine-Bonded Columns: These columns have an aminopropyl phase bonded to the silica. The basic nature of the surface minimizes interactions with basic analytes, often providing better peak shape without needing a mobile phase modifier.[1] They are generally less retentive than bare silica.[1]
-
-
For HILIC:
-
Amide or zwitterionic columns are often excellent choices for separating purines and related polar compounds.[5]
-
Part 2: Troubleshooting Guide
This section focuses on diagnosing and solving specific problems that arise during the chromatographic process.
Workflow for Troubleshooting Common Purification Issues
The following diagram outlines a systematic approach to diagnosing and resolving typical chromatographic problems encountered with purine derivatives.
Caption: A decision tree for troubleshooting common chromatography issues.
Q3: Why are my peaks tailing, and how can I fix it?
Answer: Peak tailing is the most frequent issue when purifying nitrogen-containing heterocycles like xanthine derivatives.[8] The primary cause is the interaction between the basic nitrogen atoms in your compound and acidic residual silanol groups on the silica-based stationary phase.[8][9] This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail".
Mechanism of Peak Tailing and Solutions
Caption: How mobile phase modifiers prevent peak tailing.
Solutions to Peak Tailing:
-
Operate at Low pH (Reversed-Phase): Adjusting the mobile phase pH to between 2.5 and 3.5 is highly effective.[8] At this pH, the residual silanol groups are protonated and neutral, while the basic nitrogens on the purine ring are also protonated (carrying a positive charge). This prevents the strong ionic interaction, leading to sharper, more symmetric peaks.[10]
-
Use Mobile Phase Modifiers:
-
Acidic Modifiers (RP): Adding 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is standard practice.[1] These acids help to control the pH and act as ion-pairing agents, further improving peak shape. Formic acid is often preferred for mass spectrometry applications as it is more volatile.[1]
-
Basic Modifiers (NP): When using normal-phase chromatography on silica, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent can dramatically improve peak shape.[2] These modifiers compete with the analyte for binding to the acidic silanol sites.
-
-
Use a Highly Deactivated (End-Capped) Column: As mentioned in Q2, modern, high-purity silica columns are "end-capped," where the accessible silanol groups are chemically reacted with a small silane (like trimethylchlorosilane) to make them inert. This is one of the most effective hardware solutions to the problem.[7]
-
Avoid Column Overload: Injecting too much sample can cause tailing or fronting.[7] If you suspect this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column. The amount of crude material should typically be 1-5% of the stationary phase mass.[2]
Q4: My compound is eluting too early (poor retention) in reversed-phase. What should I do?
Answer: This is a common problem for polar molecules like the 7,9-Dihydro-2H-purine-2,8(3H)-dione scaffold. Poor retention occurs because the analyte is more attracted to the polar mobile phase than the non-polar stationary phase.[11]
Solutions for Poor Retention:
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. This makes the mobile phase more polar, encouraging the analyte to interact more with the stationary phase, thus increasing retention time.
-
Use a Polar-Embedded or AQ-Type Column: These columns are designed to be used with highly aqueous (up to 100%) mobile phases without the alkyl chains collapsing (a phenomenon known as "phase dewetting").[4] This allows you to use a very weak (highly polar) mobile phase to retain your polar compound.
-
Control Mobile Phase pH: The ionization state of your molecule significantly affects its polarity and thus its retention.[12][13] If your derivative has acidic or basic functional groups, adjusting the pH to suppress ionization will make the molecule less polar and increase its retention in reversed-phase. A general rule is to adjust the pH to be at least 2 units away from the analyte's pKa.[10][14]
-
Switch to HILIC: If the above strategies fail, your compound may be too polar for reversed-phase chromatography. Switching to HILIC is often the best solution.[2][5]
Q5: My retention times are inconsistent between runs. What is the cause?
Answer: Drifting retention times are a sign of an unstable chromatographic system. The most likely cause is a change in the mobile phase composition.[15]
Solutions for Inconsistent Retention Times:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, this is especially critical. Allow at least 10-15 column volumes of the starting mobile phase to pass through the column before injecting your sample.
-
Verify Mobile Phase Preparation:
-
Accurate pH: Ensure the pH of the aqueous portion of your mobile phase is accurately measured and consistent for every batch.[7] Remember to measure the pH of the aqueous buffer before mixing it with the organic solvent.[13]
-
Fresh Buffer: Buffers can support microbial growth or change pH over time. Prepare fresh mobile phase buffers daily.
-
Proper Mixing: If you are mixing solvents online with a gradient pump, ensure the pump's proportioning valves are working correctly. If mixing manually, ensure accurate measurements.
-
-
Check for System Leaks: Even a small leak in the pump, injector, or fittings can cause fluctuations in flow rate and pressure, leading to variable retention times.
-
Maintain a Stable Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention times, particularly for ionizable compounds.[16]
Mobile Phase Modifier Quick Reference Table
| Modifier | Typical Concentration | Chromatographic Mode | Primary Function | Notes |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Reversed-Phase | Suppresses silanol activity, acts as an ion-pairing agent, lowers pH.[1] | Suppresses MS signal. Difficult to remove from sample. |
| Formic Acid | 0.1% | Reversed-Phase | Lowers pH to improve peak shape for bases.[1] | Volatile and MS-friendly. |
| Ammonia / Ammonium Hydroxide | 0.1 - 1% | Normal & Reversed-Phase | Improves peak shape for basic compounds by masking acidic sites.[1][17] | Useful for basic conditions on pH-stable columns. |
| Triethylamine (TEA) | 0.1 - 1% | Normal-Phase | Masks active silanol sites on silica gel.[2] | Non-volatile, can be difficult to remove post-purification. |
References
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. [Link]
- Daudon, M., Bazin, D., Adil, K., & Le Bail, A. (2011). 7,9-Bis(hydroxymethyl)-7H-purine-2,6,8(1H,3H,9H)trione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1458.
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Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
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Request PDF. (2025). Determination of purines including 2,8-dihydroxyadenine in urine using capillary electrophoresis. ResearchGate. [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
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Request PDF. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. [Link]
-
PubChem. (2025). 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ion(1-). [Link]
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PubMed. (n.d.). Determination of the quinidine analog, 7'-trifluoromethyldihydrocinchonidine-2HCl in plasma and urine by high-performance liquid chromatography. [Link]
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PubMed. (n.d.). Optimization of the ion-pair high-performance liquid chromatographic separation of purine derivatives in erythrocytes, thymocytes and liver mitochondria. [Link]
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Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
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MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
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PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]
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Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]
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Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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Agilent. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. [Link]
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Agova, N., et al. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]
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Axion Labs. (2024). HPLC problems with very polar molecules. [Link]
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PubMed. (n.d.). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. [Link]
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Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
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ibna.ro. (n.d.). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. [Link]
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Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. [Link]
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PubMed. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [Link]
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Asian Publication Corporation. (n.d.). Synthesis of Xanthine Derivatives by Ring Closure Reaction. [Link]
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Cytiva. (n.d.). Selection guide. [Link]
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Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
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ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
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ResearchGate. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
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Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]
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ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
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Request PDF. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
PubMed. (n.d.). Quantitative determination of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine, 8-oxo-7,8-dihydroguanine, 8-oxo-7,8-dihydroguanosine, and their non-oxidized forms: daily concentration profile in healthy volunteers. [Link]
-
National Institutes of Health. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. [Link]
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Agilent. (2018). Mobile Phase Optimization in SEC Method Development. [Link]
-
IntechOpen. (2021). Xanthine: Synthetic Strategy And Biological Activity. [Link]
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PubMed. (n.d.). Electrochemistry of purine derivatives. 1: Direct determination for the antiviral drug 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine by anodic differential pulse voltammetry. [Link]
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Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]
-
PubChem. (n.d.). 7,9-Dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt. [Link]
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National Institutes of Health. (n.d.). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. [Link]
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Technical Support Center: Regioselective Functionalization of the Purine-2,8-dione Core
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthetic chemistry of purine-2,8-diones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this important heterocyclic scaffold. The purine-2,8-dione core, an isomer of the more common xanthine (purine-2,6-dione), presents a unique set of challenges due to its multiple reactive nitrogen centers and potential for tautomerization.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles that govern regioselectivity. Our goal is to empower you with the knowledge to troubleshoot complex reactions, rationalize unexpected outcomes, and design more effective synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Challenges
This section addresses the fundamental chemical principles that make regioselective functionalization of the purine-2,8-dione core a significant synthetic hurdle.
Question 1: Why is it so difficult to control the site of N-alkylation on the purine-2,8-dione scaffold?
Answer: The difficulty arises from a combination of electronic and structural factors inherent to the purine-2,8-dione heterocycle.
-
Multiple Nucleophilic Sites: The core possesses four distinct nitrogen atoms (N1, N3, N7, N9) that can be deprotonated and subsequently alkylated.
-
Similar pKa Values: The protons on these nitrogens exhibit relatively close pKa values, meaning that under many basic conditions, multiple anionic species can coexist in equilibrium. This lack of a single, overwhelmingly favored site for deprotonation often leads to mixtures of regioisomers. While specific pKa values for the 2,8-dione are not as widely reported as for the 2,6-dione (xanthine) isomer, the underlying principle of competing acidity holds true.[1]
-
Tautomerism: The molecule exists as a mixture of tautomers. The position of the N-H protons can shift, particularly between the N7 and N9 positions in the imidazole ring. The specific tautomer that reacts with the alkylating agent can influence the final product distribution.
-
Kinetic vs. Thermodynamic Control: The reaction can proceed under either kinetic or thermodynamic control, leading to different product ratios.[2] The most rapidly formed product (kinetic) is not always the most stable product (thermodynamic), and reaction conditions like temperature, solvent, and base choice dictate which pathway dominates.
Question 2: What is the general order of reactivity for the nitrogen atoms in the purine-2,8-dione core during alkylation?
Answer: While highly dependent on reaction conditions, a general hierarchy of reactivity can be established based on a combination of steric accessibility and electronic factors.
The imidazole nitrogens, N7 and N9, are typically the most reactive sites for direct alkylation. The N9 position is often the thermodynamically favored site, leading to the most stable product. The N7 position is sterically more accessible and can be favored under kinetically controlled conditions.
Alkylation at the pyrimidine nitrogens, N1 and N3, is generally more challenging and often requires prior functionalization at the N7 and/or N9 positions. The acidity of the N1 and N3 protons is influenced by the adjacent carbonyl groups, but they are also more sterically hindered. Achieving selectivity between N1 and N3 often necessitates a carefully planned protecting group strategy.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides practical solutions to common problems encountered during the functionalization of the purine-2,8-dione core.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N7/N9 Isomers) | 1. Thermodynamic/Kinetic Competition: The reaction conditions are allowing both pathways to occur. 2. Inappropriate Base/Solvent: The chosen base is not selective enough, or the solvent allows for equilibration between isomers. | To Favor N9 (Thermodynamic Product): - Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).- Allow the reaction to run at a slightly elevated temperature (e.g., 40-60 °C) for a longer duration to ensure equilibrium is reached.To Favor N7 (Kinetic Product): - Use a milder base (e.g., K₂CO₃) in a less polar solvent.- Run the reaction at lower temperatures (e.g., 0 °C to room temperature).- Consider methods that proceed via a silylated intermediate, which can favor N7 substitution.[3] |
| No Reaction / Recovery of Starting Material | 1. Insufficiently Strong Base: The base is not strong enough to deprotonate the target nitrogen. 2. Poorly Soluble Substrate: The purine-2,8-dione starting material is not fully dissolved. 3. Inactive Alkylating Agent: The electrophile (e.g., alkyl halide) has degraded. | 1. Base: Switch to a stronger base (e.g., from K₂CO₃ to NaH or LiHMDS). 2. Solubility: Use a more polar solvent like DMF, DMA, or NMP. Gentle heating may be required to achieve dissolution before adding reagents. 3. Reagents: Use a fresh, verified batch of the alkylating agent. |
| Multiple Alkylations (Dialkylation or Trialkylation) | 1. Excess Reagents: More than one equivalent of both the base and the alkylating agent were used. 2. High Temperature: Elevated temperatures can provide enough energy to overcome the barrier for subsequent alkylations. | 1. Stoichiometry: Use precisely 1.0-1.1 equivalents of the base and 1.0-1.2 equivalents of the alkylating agent. Add the alkylating agent slowly to the deprotonated purine. 2. Temperature: Maintain the lowest effective temperature for the reaction. |
| Difficulty Separating Regioisomers | 1. Similar Polarity: The N7 and N9 isomers often have very similar polarities, making chromatographic separation challenging. | 1. Chromatography: Use a long column with a shallow solvent gradient. Test multiple solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes with an amine additive like triethylamine). 2. Derivatization: If separation is impossible, consider carrying the mixture to the next step. The different properties of the isomeric products may allow for easier separation. 3. Recrystallization: Attempt fractional crystallization from various solvents. |
Section 3: Strategic Workflows & Protocols
Strategic Decision-Making for N-Alkylation
Choosing the correct strategy is critical for success. The following decision tree illustrates a logical workflow for planning your N-alkylation reaction.
Caption: Decision workflow for N-alkylation regioselectivity.
Protocol 1: Regioselective N9-Benzylation (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable N9-benzyl isomer.
Materials:
-
Purine-2,8-dione starting material (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the purine-2,8-dione (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir the suspension.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the NaH dispersion (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The mixture should become more homogeneous as the sodium salt forms.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Wash the organic layer sequentially with water (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to isolate the N9-benzyl product.
Self-Validation: The N9 and N7 isomers can be distinguished using 2D NMR techniques. In ¹H-¹⁵N HMBC spectra, the N9-CH₂ protons will show a correlation to the N9 nitrogen, while the N7-CH₂ protons will correlate to N7. The chemical shifts of the C8-H and C6-H protons will also differ significantly between the two isomers.
C6-Position Functionalization Strategy
Direct functionalization of the C6-H bond on a pre-formed purine-2,8-dione core is challenging due to the electron-deficient nature of the ring. A more common and effective strategy involves building the heterocyclic core from an appropriately substituted pyrimidine precursor.
Caption: Retrosynthetic approach for C6-functionalization.
Section 4: References
-
Špaček, P., Zgarbová, M., & Dvořáková, H. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link][4]
-
Kapadiya, K. M., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry. [Link]
-
Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry. [Link][2]
-
Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. [Link][5]
-
Various Authors. (2022). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. [Link][6]
-
Tzitzoglaki, C., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
Špaček, P., Zgarbová, M., & Dvořáková, H. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link][3]
-
Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. PubMed. [Link][7]
-
Peyton, J., et al. (2014). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link][8]
-
Chen, J., et al. (2020). Visible light-induced direct alkylation of the purine C8–H bond with ethers. Organic & Biomolecular Chemistry. [Link][9]
-
Topol, I. A., & Burt, S. K. (2013). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry B. [Link][1]
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- 2. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Direct Regioselective C-H Cyanation of Purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visible light-induced direct alkylation of the purine C8–H bond with ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing 7,9-Dihydro-2H-purine-2,8(3H)-dione in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7,9-Dihydro-2H-purine-2,8(3H)-dione (also known as isouric acid). This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent its degradation in aqueous solutions, ensuring the integrity and reproducibility of your experiments.
Introduction to the Stability Challenges of 7,9-Dihydro-2H-purine-2,8(3H)-dione
7,9-Dihydro-2H-purine-2,8(3H)-dione, an isomer of the well-known metabolic product uric acid, is a purine derivative of significant interest in various research fields. Like many purine analogues, it is susceptible to degradation in aqueous environments, which can compromise experimental outcomes. The primary degradation pathways are oxidation and hydrolysis, which are influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding and controlling these factors is paramount for maintaining the stability of your compound.
This guide is structured to address common challenges and questions you may encounter. We will delve into the mechanisms of degradation, provide actionable troubleshooting steps, and offer detailed protocols for stability assessment.
Troubleshooting Guide: Preventing Degradation
This section addresses specific issues you might be facing during your experiments and provides solutions based on established principles of purine chemistry.
Issue 1: Rapid loss of compound concentration in solution.
Q: I've prepared an aqueous solution of 7,9-Dihydro-2H-purine-2,8(3H)-dione, but subsequent analysis shows a significant decrease in its concentration. What could be the cause and how can I prevent it?
A: Rapid loss of your compound is likely due to oxidative degradation, a common issue for purine derivatives. The purine ring is susceptible to attack by reactive oxygen species (ROS).
Root Cause Analysis and Solutions:
-
Oxidative Stress: The presence of dissolved oxygen in your aqueous solvent can lead to the oxidation of the purine ring. This process can be accelerated by trace metal ion contaminants (e.g., Fe²⁺, Cu²⁺) which can catalyze the formation of ROS.
-
Solution: Deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution. Additionally, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester any metal ions.
-
-
pH-Dependent Oxidation: The rate of oxidation of purines can be pH-dependent. For uric acid, the oxidation rate by singlet oxygen increases with pH[1]. This is likely due to the deprotonation of the molecule, which increases its electron density and susceptibility to electrophilic attack by oxidizing agents.
-
Solution: Carefully control the pH of your solution. While the optimal pH for stability of 7,9-Dihydro-2H-purine-2,8(3H)-dione is not extensively documented, for its isomer, uric acid, a slightly acidic to neutral pH is generally preferred to balance solubility and stability. For instance, low pH has been shown to be a major factor in the decrease of urinary uric acid concentration after storage[2]. It is advisable to perform a pH stability study for your specific experimental conditions.
-
-
Peroxide Contamination: Solvents, especially ethers and some alcohols, can form peroxides over time, which are potent oxidizing agents.
-
Solution: Use freshly opened, high-purity solvents. If you suspect peroxide contamination, test your solvent with peroxide test strips and purify it if necessary.
-
Visualizing the Impact of Oxidation
Caption: Key factors influencing the oxidative degradation of 7,9-Dihydro-2H-purine-2,8(3H)-dione and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of 7,9-Dihydro-2H-purine-2,8(3H)-dione?
A1: The optimal pH for storage is a balance between solubility and stability. While specific data for this isomer is scarce, we can draw parallels from uric acid. Uric acid has low solubility in acidic conditions, which can lead to precipitation[2]. Conversely, alkaline conditions can increase the rate of oxidation[1]. Therefore, a buffered solution in the slightly acidic to neutral pH range (pH 6.0-7.4) is a good starting point. We strongly recommend conducting a pH stability study to determine the optimal pH for your specific concentration and storage duration.
Q2: How does temperature affect the stability of 7,9-Dihydro-2H-purine-2,8(3H)-dione?
A2: Elevated temperatures generally accelerate chemical degradation reactions. For purine derivatives, this includes both hydrolysis and oxidation. A study on the degradation of uric acid in bamboo shoots showed that boiling temperature enhanced its degradation[3]. For long-term storage, it is advisable to keep your solutions at low temperatures, such as 4°C or frozen at -20°C or -80°C. However, be mindful of freeze-thaw cycles, as these can also promote degradation. Aliquoting your stock solution into smaller volumes for single-use is a best practice.
Q3: Is 7,9-Dihydro-2H-purine-2,8(3H)-dione sensitive to light?
A3: Yes, purine-based compounds can be photosensitive. Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions. The ICH Harmonised Tripartite Guideline for photostability testing recommends evaluating the intrinsic photostability of new active substances[4]. Therefore, it is crucial to protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct your experiments under subdued lighting conditions whenever possible.
Q4: What are the expected degradation products of 7,9-Dihydro-2H-purine-2,8(3H)-dione?
A4: The degradation of 7,9-Dihydro-2H-purine-2,8(3H)-dione is expected to proceed through pathways similar to those of uric acid. The primary degradation pathway for uric acid is oxidation, which ultimately leads to allantoin through a series of unstable intermediates such as 5-hydroxyisourate[5][6][7]. Therefore, you might expect to see the formation of allantoin and other related oxidized and hydrolyzed purine species in your degraded samples.
Degradation Pathway of the Uric Acid Isomer
Caption: A simplified proposed degradation pathway for 7,9-Dihydro-2H-purine-2,8(3H)-dione based on known uric acid degradation.
Q5: What analytical methods are suitable for monitoring the stability of 7,9-Dihydro-2H-purine-2,8(3H)-dione?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying purine derivatives and their degradation products. A reversed-phase C18 column with a buffered mobile phase is a common starting point. Capillary electrophoresis (CE) has also been successfully used for the analysis of purines[8]. For more detailed structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended[9].
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
-
Solvent Preparation: Use high-purity, HPLC-grade water. Deoxygenate the water by sparging with high-purity nitrogen or argon gas for at least 30 minutes.
-
Buffer Preparation: Prepare a buffer solution at your desired pH (e.g., 10 mM phosphate buffer, pH 7.0). Deoxygenate the buffer solution as described in step 1.
-
Addition of a Chelator: Add EDTA to the deoxygenated buffer to a final concentration of 0.1 mM to sequester any trace metal ions.
-
Dissolving the Compound: Weigh the required amount of 7,9-Dihydro-2H-purine-2,8(3H)-dione and dissolve it in the prepared deoxygenated, EDTA-containing buffer. Gentle sonication in a bath sonicator can aid dissolution.
-
Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial. Aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: A Basic pH Stability Study
-
Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 4.0, 6.0, 7.4, 9.0).
-
Prepare Solutions: Prepare solutions of 7,9-Dihydro-2H-purine-2,8(3H)-dione in each buffer at your desired experimental concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each solution using a validated HPLC method to determine the initial concentration.
-
Incubation: Store the remaining solutions under your desired temperature and light conditions (e.g., 25°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze it by HPLC.
-
Data Analysis: Plot the percentage of the initial concentration of 7,9-Dihydro-2H-purine-2,8(3H)-dione remaining versus time for each pH. The pH at which the concentration remains highest over time is the optimal pH for stability under those conditions.
Summary of Key Stability-Influencing Factors
| Factor | Potential Impact on 7,9-Dihydro-2H-purine-2,8(3H)-dione | Recommended Mitigation Strategy |
| pH | Can influence both solubility and the rate of oxidative and hydrolytic degradation. Low pH can cause precipitation[2]. High pH can accelerate oxidation[1]. | Use a buffered solution, typically in the slightly acidic to neutral range (pH 6.0-7.4). Conduct a pH stability study. |
| Temperature | Higher temperatures increase the rate of degradation[3]. | Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Oxygen | Promotes oxidative degradation of the purine ring. | Use deoxygenated solvents for solution preparation. |
| Metal Ions | Catalyze the formation of reactive oxygen species, accelerating oxidation. | Add a chelating agent like EDTA (0.1 mM) to your solutions. |
| Light | Can induce photochemical degradation[4]. | Store solutions in amber vials or protect them from light. |
References
-
Uric acid - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
- Gao, H., et al. (2005). Determination of purines including 2,8-dihydroxyadenine in urine using capillary electrophoresis.
- Martillo, A., et al. (2015). Factors influencing the crystallization of monosodium urate: a systematic literature review. Arthritis Research & Therapy, 17(1), 255.
-
The Catalyst University. (2022, January 14). Gout [Part 1] | Purine Degradation, Uric Acid, & Hyperuricemia [Video]. YouTube. [Link]
- Yamakita, J., et al. (2000). Effect of urine storage on urinary uric acid concentrations. Annals of Clinical Biochemistry, 37(3), 355-359.
- Andreoli, R., et al. (2009). Quantitative determination of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine, 8-oxo-7,8-dihydroguanine, 8-oxo-7,8-dihydroguanosine, and their non-oxidized forms: daily concentration profile in healthy volunteers. Biomarkers, 14(1), 20-31.
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- Martínez-Fernández, L., et al. (2019). Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. Physical Chemistry Chemical Physics, 21(25), 13467-13473.
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Caron. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione. Retrieved January 25, 2026, from [Link]
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Catalyst University. (2015, July 8). Biochemistry | Purine Catabolism [Conversion of Hypoxanthine to Uric Acid] [Video]. YouTube. [Link]
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Technical Support Center: Optimization of Cell Permeability Assays for Purine-2,8-dione Drug Candidates
<_ _>
Welcome to the technical support center for optimizing cell permeability assays tailored to purine-2,8-dione drug candidates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of permeability screening for this specific class of compounds. The following sections provide in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and enhance the reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding permeability assays for purine-2,8-dione compounds, providing the essential background needed for successful experimentation.
Q1: Why is assessing cell permeability crucial for purine-2,8-dione drug candidates?
A1: Cell permeability is a critical determinant of a drug's efficacy, particularly for compounds with intracellular targets.[1] For purine-2,8-dione analogues, which often target intracellular enzymes or receptors, the ability to cross the cell membrane directly impacts their bioavailability and therapeutic effect.[2][3] Poor permeability can be a primary reason for the failure of promising drug candidates during development. Therefore, early and accurate assessment of permeability is essential to guide lead optimization and select candidates with a higher probability of clinical success.
Q2: What are the primary mechanisms by which small molecules like purine-2,8-diones cross the cell membrane?
A2: Small molecules can traverse the cell membrane through several mechanisms:
-
Passive Diffusion: The molecule moves across the lipid bilayer from an area of high concentration to low concentration. This is a key pathway for many drug candidates and is influenced by the compound's lipophilicity, size, and charge.[4]
-
Facilitated Diffusion: This process involves carrier proteins to move molecules across the membrane, but it does not require energy.
-
Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient. Active transport is crucial for the uptake of some nutrients and the efflux of xenobiotics.
-
Paracellular Transport: Molecules pass through the tight junctions between cells. This route is generally limited to very small, hydrophilic molecules.[5]
It is important to note that purines and their analogs can be substrates for specific transporters.[6]
Q3: Which in vitro models are most suitable for assessing the permeability of purine-2,8-dione candidates?
A3: The choice of in vitro model depends on the specific question you are asking:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[7][8][9] It is an excellent primary screen to rank compounds based on their lipophilicity and ability to cross an artificial lipid membrane.[4]
-
Caco-2 Cell-Based Assay: This assay uses a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[10] It is considered a gold standard for predicting oral drug absorption as it accounts for passive diffusion, active transport, and metabolism.[11]
-
Madin-Darby Canine Kidney (MDCK) Cell-Based Assay: MDCK cells also form tight monolayers and are often used to study active transport, especially when transfected to overexpress specific transporters like P-glycoprotein (P-gp).[12][13][14][15]
For a comprehensive permeability assessment of purine-2,8-dione candidates, a tiered approach is recommended, starting with PAMPA for high-throughput screening, followed by Caco-2 or MDCK assays for more detailed mechanistic studies.
Section 2: Troubleshooting Guide - Addressing Common Experimental Hurdles
This section provides a systematic approach to identifying and resolving common issues encountered during permeability assays.
Low or No Detectable Permeability
Q4: My purine-2,8-dione candidate shows very low or undetectable permeability in a Caco-2 assay. What are the potential causes and how can I troubleshoot this?
A4: Low permeability can stem from several factors. A systematic investigation is key to identifying the root cause.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: Purine-2,8-diones can have limited solubility. If the compound precipitates in the donor compartment, its effective concentration for permeation is reduced.
-
Troubleshooting Steps:
-
Perform a Kinetic Solubility Assay: Determine the compound's solubility under the assay conditions (e.g., in Hanks' Balanced Salt Solution, HBSS).[16][17][18][19]
-
Visually Inspect the Donor Well: Look for precipitation after adding the compound.
-
Adjust Donor Concentration: If solubility is an issue, lower the donor concentration to below the solubility limit.
-
Consider pH Adjustment: The solubility of ionizable compounds is pH-dependent. Assess if altering the buffer pH (within a physiologically relevant range) improves solubility.
-
-
-
High Protein Binding: If your assay medium contains serum, the compound may bind to proteins, reducing the free fraction available for permeation.
-
Troubleshooting Steps:
-
Reduce or Eliminate Serum: Conduct the assay in a serum-free medium if possible.
-
Measure Protein Binding: Determine the fraction of your compound bound to proteins in the assay medium.
-
-
-
Active Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump it out of the cells.
-
Troubleshooting Steps:
-
Calculate the Efflux Ratio: Perform a bidirectional Caco-2 or MDCK-MDR1 assay (measuring permeability from apical to basolateral (A-B) and basolateral to apical (B-A)). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.[20]
-
Use Transporter Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil or quinidine) to see if permeability increases.
-
-
-
Analytical Sensitivity: The concentration of the compound in the receiver compartment may be below the limit of detection (LOD) of your analytical method.
-
Troubleshooting Steps:
-
Optimize LC-MS/MS Method: Improve the sensitivity of your analytical method.[21][22][23][24][25]
-
Increase Incubation Time: A longer incubation may allow more compound to permeate, but be mindful of potential cell toxicity or monolayer integrity issues.
-
Concentrate the Receiver Sample: If feasible, concentrate the sample from the receiver compartment before analysis.
-
-
Troubleshooting Flowchart for Low Permeability
Caption: A systematic approach to troubleshooting low permeability results.
High Data Variability
Q5: I'm observing high variability between replicate wells in my permeability assay. What could be causing this and how can I improve consistency?
Possible Causes & Solutions:
-
Inconsistent Cell Monolayer: The integrity and confluence of the Caco-2 or MDCK cell monolayer can vary between wells.
-
Troubleshooting Steps:
-
Monitor TEER Values: Measure the Trans-Epithelial Electrical Resistance (TEER) of each well before and after the experiment.[28][29][30][31] Wells with significantly lower TEER values may have compromised monolayers and should be excluded from the analysis.
-
Standardize Seeding Density and Culture Time: Ensure a consistent number of cells are seeded in each well and that the monolayers are allowed to differentiate for a consistent period (typically 21 days for Caco-2).
-
Use a Low-Permeability Marker: Include a paracellular marker like Lucifer yellow or FITC-dextran to assess monolayer integrity. High permeation of this marker indicates a leaky monolayer.[31][32]
-
-
-
Compound Precipitation or Adsorption: Inconsistent precipitation in the donor well or adsorption to the plastic of the assay plate can lead to variable results.
-
Troubleshooting Steps:
-
Pre-treat Plates: For highly lipophilic compounds, consider using low-binding plates.
-
Include a Surfactant: A small amount of a non-toxic surfactant in the buffer can sometimes improve solubility and reduce non-specific binding.
-
Mass Balance Calculation: Determine the recovery of your compound at the end of the experiment. Low recovery may indicate adsorption or metabolism.
-
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Troubleshooting Steps:
-
Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated.
-
Use Reverse Pipetting: For viscous or solutions prone to bubbling, reverse pipetting can improve accuracy.
-
Automate Liquid Handling: If available, an automated liquid handling system can greatly improve consistency.
-
-
Data Presentation: Acceptable TEER and Paracellular Marker Permeability Ranges
| Cell Line | Typical TEER (Ω·cm²) | Acceptable Lucifer Yellow Papp (10⁻⁶ cm/s) |
| Caco-2 | > 250 | < 0.5 |
| MDCK-WT | > 100 | < 0.5 |
| MDCK-MDR1 | > 100 | < 0.5 |
Note: These values can vary between labs and should be established as part of your internal assay validation.
Section 3: In-Depth Experimental Protocols
This section provides detailed, step-by-step methodologies for key permeability assays.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a rapid and cost-effective method for assessing passive permeability.[8][9]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well of the donor plate.
-
Prepare Donor Solutions: Dissolve test and control compounds in PBS to the desired final concentration (ensure the final DMSO concentration is <1%).
-
Add Donor Solutions: Add 200 µL of the donor solutions to each well of the coated filter plate.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
PAMPA Workflow Diagram
Caption: Step-by-step workflow for the PAMPA experiment.
Protocol: Caco-2 Bidirectional Permeability Assay
This assay provides a more biologically relevant assessment of permeability, including active transport.[10]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compounds and control compounds (high/low permeability, P-gp substrate/non-substrate)
-
TEER meter
-
LC-MS/MS
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
Monolayer Integrity Check:
-
Measure the TEER of each well. Only use wells that meet your established criteria (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow leak test to confirm monolayer tightness.
-
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
Permeability Assay (A-B Direction):
-
Add the test compound in HBSS (pH 6.5) to the apical (donor) compartment.
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh HBSS.
-
-
Permeability Assay (B-A Direction):
-
Add the test compound in HBSS (pH 7.4) to the basolateral (donor) compartment.
-
Add fresh HBSS (pH 6.5) to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as the A-B direction.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
-
Section 4: Data Interpretation and Next Steps
Q6: How do I interpret the permeability and efflux ratio data for my purine-2,8-dione candidates?
A6: The interpretation of your data will guide the next steps in your drug discovery program.
Data Interpretation Guidelines:
| Papp (A-B) (10⁻⁶ cm/s) | Permeability Class | Efflux Ratio (ER) | Interpretation & Next Steps |
| > 10 | High | < 2 | Excellent Candidate: Good passive permeability and not a substrate for major efflux pumps. Proceed with in vivo pharmacokinetic studies. |
| > 10 | High | > 2 | Potential Efflux Liability: High passive permeability but is actively effluxed. Consider co-dosing with an efflux inhibitor in further studies or structural modifications to reduce efflux liability. |
| 1 - 10 | Moderate | < 2 | Acceptable Candidate: May have acceptable oral absorption. Further optimization to improve permeability may be beneficial. |
| 1 - 10 | Moderate | > 2 | Challenging Candidate: Moderate permeability is further limited by active efflux. Significant medicinal chemistry efforts may be needed to improve properties. |
| < 1 | Low | - | Poor Candidate: Low permeability is a significant hurdle for oral delivery. May need to consider alternative delivery routes or significant structural modifications. |
Important Considerations for Purines:
-
Purine-like structures can be recognized by cellular transporters.[6][33] A high efflux ratio may not solely be due to P-gp but could involve other transporters.
-
Metabolism of purine-2,8-diones by enzymes in the Caco-2 cells can occur and should be investigated if mass balance is low.
By following the guidance in this technical support center, you will be better equipped to design, execute, and interpret cell permeability assays for your purine-2,8-dione drug candidates, ultimately leading to more informed decisions in your drug discovery projects.
References
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Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B - ACS Publications. (2017). ACS Publications. [Link]
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drug solubility, membrane permeability, & the efflux ratio. (2023). YouTube. [Link]
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Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. (2023). National Institutes of Health. [Link]
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Cell-membrane receptors for purines. Review. (1982). PubMed. [Link]
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A novel cell permeability assay for macromolecules. (2021). National Institutes of Health. [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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TEER measurement techniques for in vitro barrier model systems. (2015). National Institutes of Health. [Link]
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MDCK-MDR1 Permeability Assay. Evotec. [Link]
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Optimization of a parallel artificial membrane permeability assay for the fast and simultaneous prediction of human intestinal absorption and plasma protein binding of drug candidates: application to dibenz[b,f]azepine-5-carboxamide derivatives. (2014). PubMed. [Link]
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Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2022). National Institutes of Health. [Link]
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Optimizing Peptide Permeability Assays. Resolian. [Link]
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Quantitative analysis of lab-to-lab variability in Caco-2 permeability assays. (2015). ResearchGate. [Link]
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An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma | LCGC International. (2023). Chromatography Online. [Link]
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Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (2011). PubMed. [Link]
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Guidelines for PAMPA. H: hours; Min: minutes; OD: Optical density; UV:.... (2015). ResearchGate. [Link]
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Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein. (2013). National Institutes of Health. [Link]
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Structure–activity features of purines and their receptors: implications in cell physiopathology. (2022). National Institutes of Health. [Link]
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A liquid chromatography/mass spectrometry method for the evaluation of intestinal permeability. (2008). ResearchGate. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc. [Link]
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In vitro solubility assays in drug discovery. (2014). PubMed. [Link]
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Relationship between MDRI-MDCKII monolayer permeability and the efflux.... (2005). ResearchGate. [Link]
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Assay Card | MDCK Permeability. Concept Life Sciences. [Link]
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Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling. (2024). ACS Publications. [Link]
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Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer. (2012). National Institutes of Health. [Link]
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In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2018). National Institutes of Health. [Link]
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What is TEER? - Trans-Epithelial Electrical Resistance Assay. (2023). Dynamic42. [Link]
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Automated Permeability Assays for Caco-2 and MDCK Cells. (2018). Diva-Portal.org. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers. (2022). bioRxiv. [Link]
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TEER Measurement in Lung Epithelial Cells. World Precision Instruments. [Link]
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HANDBOOK OF LC-MS BIOANALYSIS: Best Practices, Experimental Protocols, and Regulations. (2013). Wiley. [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]
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Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability (Peff) and Fraction Absorbed (fa) | Molecular Pharmaceutics. (2022). ACS Publications. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
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Evaluation of cellular purine transport and metabolism in the Caco-2 cell using comprehensive high-performance liquid chromatography method for analysis of purines. (2018). PubMed. [Link]
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From purines to purinergic signalling: molecular functions and human diseases. (2021). National Institutes of Health. [Link]
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Transepithelial electric resistant (TEER) measurement and permeability.... (2017). ResearchGate. [Link]
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Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Institutes of Health. [Link]
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Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. (2022). MDPI. [Link]
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Validation & Comparative
A Comparative Analysis of Xanthine Derivatives as Phosphodiesterase Inhibitors: Caffeine and 7,9-Dihydro-2H-purine-2,8(3H)-dione in Focus
In the landscape of pharmacological research, the inhibition of phosphodiesterases (PDEs) remains a critical area of investigation for therapeutic intervention in a host of pathologies, including respiratory, cardiovascular, and neurological disorders. Among the diverse classes of PDE inhibitors, xanthine derivatives have historically held a prominent position. This guide provides a detailed comparative study of two such compounds: the widely recognized methylxanthine, caffeine, and the less ubiquitously known purine derivative, 7,9-Dihydro-2H-purine-2,8(3H)-dione, a structural analog of xanthine.
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their comparative efficacy as PDE inhibitors, supported by experimental data and detailed methodologies. We will delve into their mechanisms of action, quantitative inhibitory profiles, and the experimental protocols necessary to validate these findings, thereby providing a comprehensive resource for advancing research in this field.
Introduction to Xanthine Derivatives as PDE Inhibitors
Xanthine and its derivatives are purine alkaloids that act as competitive non-selective phosphodiesterase inhibitors.[1] By inhibiting PDE enzymes, these compounds prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various signal transduction pathways.[2] This inhibition leads to an accumulation of intracellular cAMP and cGMP, resulting in a cascade of physiological effects, including smooth muscle relaxation, bronchodilation, and cardiac stimulation.[2]
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally and a well-established non-selective PDE inhibitor.[1] Its stimulatory effects are largely attributed to its antagonism of adenosine receptors, though its PDE inhibitory action contributes to its pharmacological profile. In contrast, 7,9-Dihydro-2H-purine-2,8(3H)-dione, a core xanthine structure, provides a foundational scaffold for a multitude of substituted derivatives with diverse pharmacological activities.[3] Understanding the comparative inhibitory potential of this core structure and its extensively studied derivative, caffeine, is crucial for the rational design of novel, more selective PDE inhibitors.
Comparative Inhibitory Profile: A Quantitative Look
The efficacy of a PDE inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This section presents a comparative summary of the IC50 values for caffeine and other relevant xanthine derivatives against various PDE isoforms.
It is important to note that obtaining a complete, directly comparable dataset for all xanthine derivatives against all PDE isoforms from a single study is challenging due to variations in experimental conditions across different research publications. The following table is a compilation of data from multiple sources to provide a comprehensive overview.
| Compound | PDE1 (CaM-activated) | PDE2 (cGMP-stimulated) | PDE3 (cGMP-inhibited) | PDE4 (cAMP-specific) | PDE5 (cGMP-specific) |
| Caffeine | ~100-500 µM | ~100-500 µM | ~100-500 µM | ~100-500 µM | ~100-500 µM |
| Theophylline | >100 µM | >100 µM | >100 µM | ~100 µM | >100 µM |
| Theobromine | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| Propentofylline | ~50 µM | 20 µM | >100 µM | >100 µM | >100 µM |
Note: Data is compiled from multiple sources and should be considered indicative. Exact IC50 values can vary based on assay conditions. The IC50 values for the parent compound, 7,9-Dihydro-2H-purine-2,8(3H)-dione (Xanthine), are not widely reported in comparative studies.
From the available data, it is evident that caffeine and other methylxanthines are relatively weak, non-selective PDE inhibitors, with IC50 values generally in the micromolar range. Propentofylline, another xanthine derivative, demonstrates a comparatively higher potency, particularly against PDE2.[4]
Mechanism of Action: Impact on Cyclic Nucleotide Signaling
The inhibition of PDEs by xanthine derivatives directly impacts the cyclic nucleotide signaling cascade. This pathway is fundamental to a vast array of cellular responses.
The Cyclic Nucleotide Signaling Pathway
Extracellular signals, such as hormones and neurotransmitters, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase (AC) or guanylyl cyclase (GC). These enzymes catalyze the conversion of ATP to cAMP and GTP to cGMP, respectively. These cyclic nucleotides then act as second messengers, activating protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases, in turn, phosphorylate downstream target proteins, leading to a cellular response.
Phosphodiesterases act as crucial regulators of this pathway by hydrolyzing cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, thus terminating the signal.
Comparative Effects of Xanthine Derivatives
While both caffeine and the parent xanthine structure act as non-selective PDE inhibitors, the substitutions on the purine ring significantly influence their potency and selectivity. The methyl groups in caffeine, for instance, enhance its lipophilicity and ability to cross the blood-brain barrier, contributing to its well-known central nervous system effects.
The subtle differences in the chemical structure of various xanthine derivatives lead to differential inhibition of PDE isoforms. For example, some synthetic xanthine derivatives have been shown to exhibit selectivity for specific PDE families, paving the way for the development of targeted therapies.[4]
Experimental Protocols for PDE Inhibition Assays
To quantitatively assess the inhibitory potential of compounds like caffeine and other xanthine derivatives, robust and reliable in vitro assays are essential. Two commonly employed methods are the Fluorescence Polarization (FP) assay and luminescence-based assays.
Fluorescence Polarization (FP) PDE Assay
This assay measures the change in the polarization of fluorescently labeled cAMP or cGMP upon hydrolysis by a PDE. The principle lies in the difference in the rotational speed of the small, fluorescently labeled cyclic nucleotide versus the larger complex formed when the hydrolyzed product binds to a specific binding agent.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified PDE enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP).
-
Prepare serial dilutions of the test inhibitor (e.g., caffeine, xanthine derivative) and a known control inhibitor.
-
Prepare the binding agent solution.
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Add the test inhibitor dilutions and controls to the respective wells.
-
Add the diluted PDE enzyme to all wells except the negative control.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescently labeled cNMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding the binding agent. This agent will bind to the hydrolyzed, non-cyclic fluorescent nucleotide.
-
Incubate for a further period to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
The change in fluorescence polarization is inversely proportional to the PDE activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Luminescence-Based PDE Assay (e.g., PDE-Glo™)
This assay format measures PDE activity by quantifying the amount of ATP consumed in a coupled-enzyme reaction. The remaining cyclic nucleotide after the PDE reaction is used by a protein kinase to phosphorylate a substrate, consuming ATP in the process. The remaining ATP is then detected using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.[5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
PDE Reaction:
-
In a microplate, combine the PDE enzyme, test inhibitor, and cNMP substrate.
-
Incubate at a controlled temperature to allow the PDE reaction to proceed.
-
-
Signal Generation:
-
Luminescence Detection:
-
Add a luciferase-containing reagent (e.g., Kinase-Glo®).[5]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the PDE activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the FP assay.
-
Synthesis of 7,9-Dihydro-2H-purine-2,8(3H)-dione and Derivatives
The synthesis of the core purine-dione structure and its derivatives is crucial for further investigation and the development of novel PDE inhibitors. A common and effective method for the synthesis of 8-substituted xanthine derivatives involves the cyclization of a 5,6-diaminouracil precursor.[6]
General Synthetic Scheme:
This synthetic route offers a versatile platform for introducing a wide range of substituents at the 8-position of the xanthine scaffold, allowing for the exploration of structure-activity relationships and the optimization of PDE inhibitory activity and selectivity.
Conclusion and Future Directions
This comparative guide has provided a detailed examination of caffeine and the foundational xanthine structure, 7,9-Dihydro-2H-purine-2,8(3H)-dione, as phosphodiesterase inhibitors. While caffeine is a well-characterized but weak non-selective inhibitor, the broader class of xanthine derivatives presents a rich scaffold for the development of more potent and selective PDE inhibitors.
The experimental protocols detailed herein provide a robust framework for the in-house evaluation of novel compounds. Future research should focus on the synthesis and screening of a diverse library of 8-substituted xanthine derivatives to identify compounds with improved isoform selectivity. Such endeavors will be instrumental in developing next-generation therapeutics for a wide range of diseases where the modulation of cyclic nucleotide signaling is a key therapeutic strategy.
References
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Lugnier, C., et al. (1995). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Journal of Pharmacy and Pharmacology, 47(12A), 1028-1034. [Link]
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Nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Goonetilleke, K. S., & El-Fakahany, E. E. (2008). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 4, 33. [Link]
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ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. [Link]
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Müller, C. E., & Shi, D. (2006). Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 2, 19. [Link]
-
ResearchGate. (2017). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. [Link]
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MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]
-
MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
Cazzola, M., et al. (2020). The cardiovascular effects of xanthines and selective PDE inhibitors: a risk–benefit analysis. European Respiratory Review, 29(156), 190153. [Link]
-
Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]
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BPS Bioscience. (n.d.). PDE4C1 Assay Kit. [Link]
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ResearchGate. (2006). Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
Klabunde, R. E. (n.d.). Phosphodiesterase Inhibitors. CVPharmacology. [Link]
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Ali, S., et al. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PLoS ONE, 7(12), e52339. [Link]
-
Majhi, S., & Singh, V. (2022). Recent Advances in the Synthesis of Xanthines. Journal of Chemistry, 2022, 1-15. [Link]
-
MDPI. (2021). Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. [Link]
-
BPS Bioscience. (n.d.). PDE4D (Rat) Assay Kit. [Link]
-
Evidence-Based Medicine Consult. (2025). What is the mechanism of action of oral phosphodiesterase (PDE) inhibitors in the lungs? [Link]
-
Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. [Link]
-
ResearchGate. (n.d.). IC 50 values of cyclic nucleotides and inhibitors for PDE11A4 a. [Link]
-
RxList. (2021). Phosphodiesterase Enzyme Inhibitors, Nonselective. [Link]
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Validating the binding affinity of purine-2,8-diones to 5-HT1A and 5-HT7 receptors
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A Technical Guide to the Structure-Activity Relationships of 7,9-Dihydro-2H-purine-2,8(3H)-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
The 7,9-dihydro-2H-purine-2,8(3H)-dione scaffold, a core structure of naturally occurring xanthines like caffeine and theophylline, represents a privileged framework in medicinal chemistry. Its inherent drug-like properties and amenability to chemical modification have made it a fertile ground for the development of potent and selective ligands for various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their activity as adenosine receptor antagonists and xanthine oxidase inhibitors. We will delve into the causal relationships behind experimental findings and provide detailed protocols for key biological assays.
The 7,9-Dihydro-2H-purine-2,8(3H)-dione Core: A Versatile Scaffold
The purine-2,8-dione ring system, characterized by its fused pyrimidine and imidazole rings, offers multiple points for chemical diversification. Substitutions at the nitrogen atoms (N1, N3, N7, and N9) and the carbon atom (C8) can profoundly influence the molecule's physicochemical properties, target affinity, and selectivity. Understanding these relationships is paramount for the rational design of novel therapeutic agents.
Structure-Activity Relationships as Adenosine Receptor Antagonists
Adenosine receptors (ARs), a family of four G protein-coupled receptors (A1, A2A, A2B, and A3), are crucial modulators of various physiological processes. Their antagonists have shown therapeutic potential in a range of disorders, including neurodegenerative diseases, inflammation, and cancer. The 7,9-dihydro-2H-purine-2,8(3H)-dione scaffold has proven to be a robust template for the development of potent AR antagonists.
Substitutions at N1 and N3 Positions
Modifications at the N1 and N3 positions of the purine-dione ring are critical for tuning affinity and selectivity for adenosine receptor subtypes. Generally, small alkyl groups at these positions are well-tolerated and can enhance potency.
For instance, in a series of 8-benzylaminoxanthines, an ethyl group at the N1 position was found to be favorable for A2A receptor affinity. Elongation of this alkyl chain to propyl, butyl, pentyl, or hexyl led to a decrease in affinity. Interestingly, a propargyl substituent at N1 not only maintained good A2A affinity but also contributed to A1 receptor affinity, leading to dual A1/A2A antagonists[1].
Substitutions at the C8 Position
The C8 position offers a key vector for introducing diverse substituents that can profoundly impact adenosine receptor affinity and selectivity.
-
Aryl and Heteroaryl Groups: Introduction of aryl and heteroaryl moieties at the C8 position has been a successful strategy for developing potent adenosine receptor antagonists. The nature and substitution pattern of these aromatic rings are critical for activity.
-
Cycloalkyl Groups: Large, hydrophobic cycloalkyl groups at the C8 position, such as cyclopentyl and cyclohexyl, have been shown to confer high potency and selectivity for the A1 adenosine receptor[2]. 8-Cyclopentyl-1,3-dimethylxanthine, for example, is a well-known selective A1 antagonist[3].
| Compound ID | N1-Substituent | N3-Substituent | C8-Substituent | hA1 Ki (nM) | hA2A Ki (nM) | Reference |
| Example 1 | Propyl | Propyl | Cyclopentyl | 1-1.5 | - | [2] |
| Example 2 | Propyl | Propyl | Cyclohexyl | 1-1.5 | - | [2] |
| Example 3 | Methyl | Propargyl | Benzyl | 249 | 253 | [4] |
| Example 4 | Methyl | Propargyl | 2-Methoxybenzyl | 605 | 417 | [4] |
Table 1: Comparison of C8-Substituted Purine-2,8-dione Analogs as Adenosine Receptor Antagonists.
Structure-Activity Relationships as Xanthine Oxidase Inhibitors
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[5] Elevated levels of uric acid can lead to hyperuricemia and gout.[5] Consequently, XO inhibitors are a mainstay in the treatment of these conditions. The purine-dione scaffold, being structurally related to the natural substrates of XO, is an excellent starting point for the design of potent inhibitors.
General SAR Principles for Xanthine Oxidase Inhibition
For non-purine analogs, SAR studies have revealed key features for potent XO inhibition. For instance, in a series of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles, linking the oxadiazole scaffold at the 5-position of the indole ring was more favorable for inhibitory activity than at the 6-position[6]. The presence of an isopentyl group at the R position increased activity significantly[6]. While these are not direct purine-dione analogs, they highlight the importance of substituent positioning and nature for XO inhibition.
| Compound ID | Scaffold | Key Substituent | XO IC50 (µM) | Reference |
| Allopurinol | Pyrazolopyrimidine | - | ~7.23 | [7] |
| Compound 53 | Indole-carbonitrile | Isopentyl at R | 0.36 | [6] |
Table 2: Comparison of Xanthine Oxidase Inhibitors.
Experimental Protocols
Radioligand Binding Assay for Adenosine A1 and A2A Receptors
This protocol describes a method to determine the binding affinity of test compounds to human adenosine A1 and A2A receptors.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Materials:
-
Membrane preparations from cells expressing human A1 or A2A adenosine receptors.
-
Radioligand: [³H]DPCPX for A1 receptors or [³H]ZM241385 for A2A receptors.
-
Non-specific binding determinant: 10 µM DPCPX for A1 or 1 µM CGS15943 for A2A.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or non-specific binding determinant.
-
Radioligand (final concentration ~1-2 nM).
-
Membrane preparation (50-100 µg of protein per well).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase activity.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 290 nm. The rate of this reaction is proportional to the enzyme activity.
Materials:
-
Xanthine oxidase from bovine milk.
-
Xanthine solution (substrate).
-
Potassium phosphate buffer (50 mM, pH 7.5).
-
Test compounds dissolved in DMSO.
-
Allopurinol (positive control).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading at 290 nm.
Procedure:
-
Prepare dilutions of the test compounds and allopurinol in the buffer.
-
In a 96-well plate, add:
-
Buffer
-
Test compound or vehicle (for control) or allopurinol.
-
Xanthine oxidase solution.
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately measure the absorbance at 290 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of uric acid formation (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value from the dose-response curve.
Xanthine Oxidase Inhibition Assay Workflow
Concluding Remarks
The 7,9-dihydro-2H-purine-2,8(3H)-dione scaffold remains a highly attractive starting point for the design of novel bioactive molecules. The extensive body of research on its analogs has provided valuable insights into the structural requirements for potent and selective antagonism of adenosine receptors and inhibition of xanthine oxidase. Future work in this area will likely focus on fine-tuning the selectivity profiles of these compounds and exploring their therapeutic potential in a wider range of diseases. The detailed protocols and SAR summaries provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.
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Nowak, M., et al. (2022). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 27(19), 6296. [Link]
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Singh, P., & Kumar, A. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
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Kuroda, S., et al. (2000). Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines. Bioorganic & Medicinal Chemistry, 8(1), 55-64. [Link]
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Singh, P., et al. (2022). Synthesis and anticancer activity of N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. Medicinal Chemistry Research, 31(1), 108-123. [Link]
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Pavel, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
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A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? (2022). Molecules, 27(7), 2329. [Link]
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Sharma, S., et al. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Future Medicinal Chemistry, 13(12), 1153-1185. [Link]
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Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. (2007). Tetrahedron, 63(48), 11953-11959. [Link]
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Biological activities of purine analogues: a review. (2014). Der Pharma Chemica, 6(5), 132-146. [Link]
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Design, Synthesis, and Biological Evaluation of 8-Mercapto-3,7-Dihydro-1H-Purine-2,6-Diones as Potent Inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5. (2020). Molecules, 25(12), 2755. [Link]
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Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. (2024). ChemistryOpen, 13(4), e202400265. [Link]
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N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. (2011). Journal of Agricultural and Food Chemistry, 59(23), 12387-12397. [Link]
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Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2023). International Journal of Molecular Sciences, 24(7), 6335. [Link]
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New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. (2018). Molecules, 23(11), 2829. [Link]
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Adenosine A1 receptor antagonists in clinical research and development. (2010). Heart Failure Reviews, 15(4), 327-338. [Link]
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Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. (2024). Journal of Medicinal Chemistry. [Link]
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Xanthine Oxidoreductase Inhibitors. (2020). Handbook of Experimental Pharmacology, 264, 205-228. [Link]
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One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. (2019). Molecules, 24(19), 3505. [Link]
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A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable?. (2022). IRIS, [Link]
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A Multi-Tiered Framework for Benchmarking Novel Purine-2,8-Dione Inhibitors Against Established Clinical Candidates
Introduction: The Evolving Landscape of Purine Metabolism Modulation
Purine metabolism is a cornerstone of cellular function, governing the synthesis, degradation, and salvage of the building blocks of DNA and RNA.[1] Dysregulation of this intricate network is implicated in a spectrum of human diseases, ranging from hyperuricemia and gout to cancer and autoimmune disorders.[2][3] Consequently, enzymes within the purine metabolic pathways, such as Xanthine Oxidase (XO), Adenosine Deaminase (ADA), and the ectonucleotidase CD39, have become high-value targets for therapeutic intervention.[3][4]
Established clinical agents, including the XO inhibitors Allopurinol and Febuxostat, have demonstrated significant efficacy in managing conditions like gout.[5][6] However, their use can be limited by adverse effects, such as hypersensitivity reactions and cardiovascular risks, necessitating the discovery of novel inhibitors with improved safety and efficacy profiles.[7] In the realm of immuno-oncology, targeting the ATP-adenosine axis via enzymes like CD39 is a frontier of intense research, aimed at reversing tumor-induced immunosuppression.[8][9]
This guide presents a comprehensive, multi-tiered framework for the preclinical benchmarking of novel purine-2,8-dione inhibitors. The purine-2,8-dione scaffold represents a promising, yet underexplored, chemical space for developing next-generation modulators of purine metabolism. We will detail a logical, self-validating experimental strategy to rigorously compare a hypothetical novel purine-2,8-dione inhibitor, "NPI-405," against established clinical candidates targeting two distinct nodes of purine metabolism: Febuxostat (a non-purine XO inhibitor) and TTX-030 (AB680) (a clinical-stage CD39 inhibitor). This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice to ensure robust and translatable findings.
The Therapeutic Targets and Candidate Molecules
A critical first step in any benchmarking study is a deep understanding of the targets and the chemical matter being investigated.
-
Xanthine Oxidase (XO): A key flavoprotein enzyme that catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine and then to uric acid.[7] Its inhibition is a validated strategy for treating hyperuricemia and gout.
-
CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1): A cell-surface ectoenzyme that hydrolyzes extracellular ATP and ADP to AMP. In the tumor microenvironment, this action initiates a cascade that ultimately generates immunosuppressive adenosine, making CD39 a prime target for cancer immunotherapy.[8][10]
Our candidates for this comparative analysis are:
-
NPI-405 (Novel Purine-2,8-Dione Inhibitor): A hypothetical, novel, small molecule inhibitor designed to target enzymes in the purine pathway. Its initial screening profile suggests potential activity against both XO and CD39, a polypharmacology that requires careful deconvolution.
-
Febuxostat (Uloric®): An FDA-approved, potent, non-purine selective inhibitor of Xanthine Oxidase.[6] It serves as a high-bar clinical comparator for XO inhibition.
-
TTX-030 (AB680): A clinical-stage, antibody-based inhibitor of CD39, representing a different therapeutic modality and a relevant benchmark for immuno-oncology applications.[10]
Core Benchmarking Philosophy
Our approach is structured as a tiered workflow. Each tier builds upon the last, progressively increasing in biological complexity from isolated enzymes to cellular systems and finally to in vivo models. This structure allows for early, cost-effective decision-making and ensures that only the most promising candidates advance.
Caption: Tiered experimental workflow for inhibitor benchmarking.
Tier 1: Biochemical Profiling – Potency, Kinetics, and Selectivity
Causality: Before investing in complex cellular or in vivo models, it is imperative to confirm direct enzymatic inhibition and understand its nature. Biochemical assays provide a clean, controlled system to measure the fundamental parameters of drug-target interaction.[11] This tier answers the questions: How potent is the inhibitor? What is its mechanism of action? Is it selective for its intended target?
Experiment 1A: Determining Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the primary metric for inhibitor potency. We will determine the IC₅₀ of NPI-405 against both human recombinant Xanthine Oxidase and CD39, using Febuxostat and TTX-030 as respective positive controls.
Detailed Protocol: Xanthine Oxidase (XO) IC₅₀ Determination
-
Principle: This assay measures the XO-catalyzed oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
-
Reagents & Materials:
-
Human Recombinant Xanthine Oxidase (Sigma-Aldrich, #X4500)
-
Xanthine (Sigma-Aldrich, #X7375)
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
NPI-405, Febuxostat (Selleckchem, #S1083)
-
DMSO (Assay Grade)
-
96-well UV-transparent microplates (Corning, #3635)
-
Spectrophotometer plate reader capable of reading at 295 nm.
-
-
Procedure:
-
Prepare a 10 mM stock solution of NPI-405 and Febuxostat in 100% DMSO.
-
Create a serial dilution series of each inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series from 100 µM.
-
In the 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for vehicle control) to each well.
-
Add 178 µL of Potassium Phosphate Buffer to each well.
-
Add 10 µL of human XO solution (final concentration ~2 mU/mL) to each well, except for the "no enzyme" blank wells.
-
Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of xanthine solution (final concentration 50 µM).
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 295 nm every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the rates to the vehicle control (0% inhibition) and no enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experiment 1B: Elucidating Mechanism of Inhibition (MOI)
Causality: The IC₅₀ value is dependent on assay conditions (e.g., substrate concentration). Determining the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive) provides a more fundamental measure of inhibitor affinity and insight into how it binds.[12]
This is achieved by measuring inhibitor potency at multiple substrate concentrations. For a competitive inhibitor, the apparent IC₅₀ will increase with increasing substrate concentration, whereas for a non-competitive inhibitor, it will remain unchanged. Data is typically analyzed using Lineweaver-Burk or Michaelis-Menten plots.
Experiment 1C: Selectivity Profiling
Causality: Off-target activity is a primary cause of drug toxicity.[13] It is crucial to assess the selectivity of NPI-405 against other related enzymes in the purine pathway and a broader panel of common off-targets.
NPI-405 should be screened against a panel including:
-
Adenosine Deaminase (ADA): To check for broader effects on adenosine metabolism.
-
CD73 (Ecto-5'-nucleotidase): The downstream enzyme from CD39.[10]
-
A standard safety panel (e.g., the CEREP SafetyScreen44), which includes common GPCRs, ion channels, and kinases.
Hypothetical Tier 1 Data Summary
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Inhibition (MOI) | ADA IC₅₀ (nM) |
| NPI-405 | XO | 15.2 | 7.8 | Competitive | >10,000 |
| CD39 | 89.5 | 45.1 | Mixed | ||
| Febuxostat | XO | 2.5 | 1.1 | Competitive | >10,000 |
| TTX-030 | CD39 | 0.8 | 0.3 | Non-competitive | >10,000 |
Tier 2: Cellular Characterization – Target Engagement, Potency, and Viability
Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, efflux by cellular transporters, or metabolic instability.[14] Tier 2 experiments are designed to confirm that the inhibitor can reach its intracellular or cell-surface target and exert its effect in a more biologically relevant environment.[15][16]
Caption: Logic of cell-based assay validation.
Experiment 2A: Cellular Target Engagement
Causality: Before measuring a downstream functional effect, it is critical to confirm that the compound physically interacts with its target in an intact cell. Radioligand binding assays have historically been the gold standard for this.[17][18] Modern bioluminescence-based methods like the NanoBRET™ assay provide a real-time, non-radioactive alternative.
Detailed Protocol: NanoBRET™ Target Engagement Assay (for XO)
-
Principle: This assay measures the proximity between a target protein fused to a NanoLuc® luciferase and a fluorescent energy acceptor (tracer) that binds to the same target. A test compound that binds to the target will displace the tracer, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line Generation:
-
Create a stable HEK293 cell line expressing human Xanthine Oxidase C-terminally tagged with NanoLuc® luciferase (XO-NLuc) using lentiviral transduction or CRISPR/Cas9-mediated knock-in.
-
-
Reagents & Materials:
-
HEK293/XO-NLuc stable cell line.
-
Opti-MEM™ I Reduced Serum Medium (Gibco).
-
NanoBRET™ Tracer (specific for target, requires optimization).
-
NanoBRET™ Nano-Glo® Substrate (Promega).
-
White, opaque 96-well assay plates.
-
-
Procedure:
-
Seed HEK293/XO-NLuc cells into the 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of NPI-405 and Febuxostat in Opti-MEM.
-
Remove growth media from cells. Add 80 µL of the inhibitor dilutions to the wells.
-
Add 20 µL of the NanoBRET™ Tracer (at a pre-determined optimal concentration) to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the Nano-Glo® detection reagent according to the manufacturer's protocol. Add 25 µL to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (~610nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data and plot the BRET ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the cellular IC₅₀, which reflects target occupancy.
-
Experiment 2B: Cellular Potency and Cytotoxicity
Causality: This step connects target engagement to a functional outcome and simultaneously assesses the compound's safety window.[19][20] For XO, we can measure the inhibition of uric acid production in a cell model. For CD39, we can measure the rescue of ATP levels or the reduction of AMP production. Cytotoxicity is measured in parallel to ensure that the observed effects are not due to cell death.
Hypothetical Tier 2 Data Summary
| Compound | Target | Cellular Target Engagement IC₅₀ (nM) | Cellular Potency (Uric Acid Prod.) EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |
| NPI-405 | XO | 45.8 | 60.1 | > 50 | > 830 |
| CD39 | 250.3 | 315.5 (ATP Rescue) | > 50 | > 158 | |
| Febuxostat | XO | 10.5 | 15.2 | > 50 | > 3200 |
| TTX-030 | CD39 | 5.1 | 8.3 (ATP Rescue) | Not Applicable | Not Applicable |
Tier 3: In Vivo Pharmacokinetics and Pharmacodynamics
Causality: Even a potent and cell-active compound can fail in vivo if it has poor pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[21][22] Pharmacodynamic (PD) studies link the drug's concentration in the body (PK) to its biological effect, establishing an exposure-response relationship.[23][24]
Experiment 3A: Mouse Pharmacokinetic (PK) Study
Detailed Protocol: Single-Dose Mouse PK Study
-
Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) of NPI-405 following intravenous (IV) and oral (PO) administration.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=3 per time point):
-
Group 1: NPI-405, 2 mg/kg IV (bolus)
-
Group 2: NPI-405, 10 mg/kg PO (oral gavage)
-
-
Procedure:
-
Formulate NPI-405 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Administer the dose to each mouse.
-
At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (~50 µL) via tail vein or saphenous vein into EDTA-coated tubes.
-
Process the blood to plasma by centrifugation (2000 x g for 10 min at 4°C).
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of NPI-405 in mouse plasma.
-
Analyze the plasma samples to determine the concentration of NPI-405 at each time point.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Experiment 3B: Pharmacodynamic (PD) Target Engagement
Causality: This experiment confirms that the drug reaches its target tissue and modulates its activity in vivo. For NPI-405 as an XO inhibitor, we can measure the reduction of serum uric acid levels in a hyperuricemic mouse model.
Hypothetical Tier 3 Data Summary
| Compound | Route | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) | PD Effect (Uric Acid Reduction @ 4h) |
| NPI-405 | IV (2 mg/kg) | 850 | 1275 | \multirow{2}{}{45%} | \multirow{2}{}{65% @ 10 mg/kg PO} |
| PO (10 mg/kg) | 510 | 2860 | |||
| Febuxostat | PO (5 mg/kg) | 1200 | 3500 | 80% | 85% @ 5 mg/kg PO |
Conclusion and Future Directions
This multi-tiered benchmarking framework provides a rigorous and logical pathway for evaluating novel purine-2,8-dione inhibitors. Based on our hypothetical data, NPI-405 emerges as a promising dual inhibitor of XO and CD39. While less potent than the dedicated clinical candidates Febuxostat and TTX-030 against their respective targets, its dual activity could be advantageous in contexts like immuno-oncology where both adenosine production and hypoxia-related pathways (influenced by XO) are relevant.
The moderate oral bioavailability (45%) and robust pharmacodynamic effect of NPI-405 warrant further investigation. Future studies should focus on:
-
Lead Optimization: To improve potency against the primary target (e.g., CD39) while potentially reducing XO activity if it's considered an off-target liability.
-
In Vivo Efficacy Models: Testing NPI-405 in a syngeneic mouse tumor model to evaluate its impact on the tumor microenvironment, immune cell infiltration, and tumor growth, both as a monotherapy and in combination with checkpoint inhibitors.
-
Expanded Safety and Toxicology Studies: To ensure a viable therapeutic window for clinical translation.
By systematically integrating biochemical, cellular, and in vivo data, this framework enables a comprehensive and objective comparison, empowering researchers to make data-driven decisions in the complex process of drug discovery.
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A Comparative Guide to the Synthetic Efficiency of Routes to the Purine-2,8-Dione Scaffold
For Researchers, Scientists, and Drug Development Professionals
The purine-2,8-dione scaffold, the core structure of uric acid and its N-substituted derivatives, is a cornerstone in medicinal chemistry and drug development. These compounds are implicated in a range of biological processes and serve as key pharmacophores for conditions such as gout, hyperuricemia, and as antagonists for adenosine receptors. The efficient and versatile synthesis of this scaffold is therefore of paramount importance. This guide provides an in-depth, comparative analysis of the primary synthetic routes to the purine-2,8-dione core, offering insights into their synthetic efficiency, mechanistic underpinnings, and practical applicability.
The Traube Synthesis: A Classic and Versatile Approach
The Traube synthesis, first reported in 1900, remains one of the most widely employed methods for the construction of the purine ring system.[1][2] This convergent approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon electrophile to form the fused imidazole ring. For the synthesis of purine-2,8-diones, the key cyclizing reagent is typically urea or a related derivative.
Mechanistic Rationale
The Traube synthesis is a powerful tool due to its modularity. The choice of the starting 4,5-diaminopyrimidine allows for the introduction of substituents at the N1 and N3 positions of the final purine-2,8-dione. The selection of the one-carbon unit dictates the substitution at the C8 position.
The key transformation is the cyclization of the 4,5-diaminopyrimidine with a suitable one-carbon source. In the case of purine-2,8-diones, urea is a common and effective reagent for introducing the C8-carbonyl group. The reaction is believed to proceed through the formation of a ureido intermediate, followed by an intramolecular cyclization and dehydration to yield the final purine-2,8-dione.[3]
Diagram of the Traube Synthesis for Purine-2,8-Diones
Caption: General workflow of the Traube synthesis for purine-2,8-diones.
Experimental Protocol: Synthesis of 1,3-Dimethyluric Acid via Traube Synthesis
A representative example of the Traube synthesis is the preparation of 1,3-dimethyluric acid, a metabolite of theophylline.[4]
Step 1: Synthesis of 4,5-Diamino-1,3-dimethyluracil
The synthesis begins with the nitrosation of 6-amino-1,3-dimethyluracil to form 1,3-dimethyl-4-amino-5-nitrosouracil, followed by reduction to the corresponding 4,5-diamino derivative. A patented process describes the catalytic reduction of 1,3-dimethyl-4-amino-5-nitrosouracil using a palladium on charcoal catalyst in an aqueous suspension adjusted to a pH of 7-10.[5]
Step 2: Cyclization to 1,3-Dimethyluric Acid
The isolated 4,5-diamino-1,3-dimethyluracil is then cyclized with urea. This is typically achieved by heating the two reactants together, often in the absence of a solvent or in a high-boiling solvent.
Synthetic Efficiency Analysis
| Parameter | Traube Synthesis |
| Overall Yield | Moderate to good, but can be impacted by the efficiency of the diaminopyrimidine synthesis. |
| Step Count | Typically 2-3 steps from a commercially available pyrimidine precursor. |
| Scalability | Generally scalable, with established procedures for larger-scale production.[5] |
| Substrate Scope | Wide scope for N1 and N3 substituents based on the starting pyrimidine. |
| Advantages | Well-established, versatile, and utilizes readily available starting materials. |
| Disadvantages | The synthesis of the 4,5-diaminopyrimidine precursor can be tedious and may involve harsh reagents.[2] |
Imidazole-Based Routes: Building the Pyrimidine Ring
An alternative strategy for the synthesis of the purine scaffold involves starting with a substituted imidazole and constructing the pyrimidine ring onto it.[1] This approach can be particularly advantageous when specific substitution patterns on the imidazole portion are desired.
Mechanistic Rationale
This synthetic direction mirrors the biosynthetic pathway of purines in nature, where the imidazole ring is assembled first.[6] For the synthesis of purine-2,8-diones, a common starting material is a 5-aminoimidazole-4-carboxamide derivative. The pyrimidine ring is then formed by cyclization with a suitable two-carbon synthon, which will form the C2 and N3 components of the purine ring.
Diagram of the Imidazole-Based Synthesis
Caption: General workflow of the imidazole-based synthesis of purine-2,8-diones.
Experimental Protocol: Synthesis from 5-Aminoimidazole-4-carboxamide
While a direct, high-yielding synthesis of a simple purine-2,8-dione from a 5-aminoimidazole-4-carboxamide is not extensively detailed in the readily available literature for a direct comparison, the general principle involves the reaction of the aminoimidazole with a reagent that can provide the C2 carbonyl and the N3 nitrogen. For example, reaction with phosgene or a phosgene equivalent followed by an amine would, in principle, lead to the desired purine-2,8-dione.
Synthetic Efficiency Analysis
| Parameter | Imidazole-Based Routes |
| Overall Yield | Can be high, particularly for specific substitution patterns. Yields for the final cyclization step are reported to be in the range of 40-70% for some purine syntheses.[7] |
| Step Count | Can be shorter if the desired imidazole precursor is readily available. |
| Scalability | May be less straightforward to scale up compared to the Traube synthesis, depending on the availability and stability of the imidazole starting materials. |
| Substrate Scope | Well-suited for introducing diversity at the N7, C8, and N9 positions. |
| Advantages | Offers a complementary approach to the Traube synthesis, particularly for accessing specific substitution patterns on the imidazole ring. |
| Disadvantages | The synthesis of the required 5-aminoimidazole-4-carboxamide precursors can be complex.[8] |
One-Pot and Microwave-Assisted Syntheses: Towards Higher Efficiency
In recent years, there has been a significant drive towards developing more efficient and environmentally friendly synthetic methodologies. For purine synthesis, this has led to the development of one-pot procedures and the application of microwave irradiation to accelerate reaction times and improve yields.
A review on the synthesis of xanthines highlights several one-pot and microwave-assisted modifications of the Traube synthesis.[2] For instance, the ring closure of 5,6-diaminouracils with triethyl orthoformate can be significantly accelerated using microwave irradiation, with reaction times reduced from hours to minutes and achieving high yields.[9] While this example leads to an 8-unsubstituted xanthine, the principle can be extended to the use of other cyclizing agents to access 8-oxo derivatives.
Comparative Summary and Future Outlook
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Traube Synthesis | Condensation of a 4,5-diaminopyrimidine with a one-carbon unit (e.g., urea). | Highly versatile, well-established, scalable, and uses readily available starting materials.[1][5] | The synthesis of the diaminopyrimidine precursor can be multi-step and may involve harsh conditions.[2] |
| Imidazole-Based Routes | Construction of the pyrimidine ring onto a pre-existing imidazole scaffold. | Complementary to the Traube synthesis, allowing for different substitution patterns. | The synthesis of the required imidazole precursors can be challenging.[8] |
| One-Pot/Microwave | Modifications of classical routes to improve efficiency. | Reduced reaction times, potentially higher yields, and simplified workup procedures.[9] | May require specialized equipment (microwave reactor) and optimization for each specific substrate. |
The choice of the most efficient synthetic route to a specific purine-2,8-dione will ultimately depend on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. The Traube synthesis remains a robust and versatile workhorse for accessing a wide range of purine-2,8-diones. Imidazole-based routes offer a valuable alternative, particularly when specific modifications to the imidazole ring are required. The continued development of one-pot and microwave-assisted procedures holds great promise for further enhancing the synthetic efficiency and sustainability of purine-2,8-dione synthesis, paving the way for the rapid discovery and development of new therapeutic agents.
References
-
Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]
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Traube Purine Synthesis. (2023). Chemistry Online. [Link]
- Process for preparing 1,3-dimethyl-4,5-diaminouracil. (1996).
-
Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). PMC. [Link]
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1-III) Traube Synthesis For Purine. Scribd. [Link]
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General pathway of Traube's method for purine synthesis. ResearchGate. [Link]
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Synthesis of N-7-Substituted Purines from Imidazole Precursors. (2004). MDPI. [Link]
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Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. (2006). ResearchGate. [Link]
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Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. (2015). PubMed. [Link]
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1-III) Traube Synthesis For Purine. Scribd. [Link]
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Synthesis and Analgesic Activity of 3,7-dimethylpurine-2,6-dion-1-yl Derivatives of Acetic and Butanoic Acid. ResearchGate. [Link]
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Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). Semantic Scholar. [Link]
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The Novel [4,5-e][4][10]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. (2018). NIH. [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. [Link]
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The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. (2015). Journal of Biological Chemistry. [Link]
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Traube Purine Synthesis. Scribd. [Link]
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Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. (2006). ScienceDirect. [Link]
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Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). ResearchGate. [Link]
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5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. (2012). MDPI. [Link]
-
Purines, pyrimidines, and imidazoles. Part 56. Some aminoimidazole-carboxamidines and derived adenines. (1982). RSC Publishing. [Link]
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A Technical Guide to In Vitro and In Vivo Correlation of Xanthine Oxidase Inhibitor Efficacy in Modulating 7,9-Dihydro-2H-purine-2,8(3H)-dione Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of prominent xanthine oxidase inhibitors. Our analysis centers on their capacity to modulate the levels of 7,9-Dihydro-2H-purine-2,8(3H)-dione, the metabolic end-product more commonly known as uric acid. Elevated levels of uric acid are a key factor in the pathophysiology of hyperuricemia and gout.[1][2] This document will delve into the underlying science, present comparative experimental data, and provide detailed protocols to empower researchers in this field.
The Central Role of 7,9-Dihydro-2H-purine-2,8(3H)-dione in Pathology
7,9-Dihydro-2H-purine-2,8(3H)-dione (uric acid) is the final product of purine metabolism in humans.[3][4][5] While it can act as an antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. This condition can result in the deposition of monosodium urate crystals in joints and tissues, triggering the painful inflammatory response characteristic of gout.[5][6] Furthermore, emerging evidence links hyperuricemia to a range of other metabolic and cardiovascular diseases.[4]
The biosynthesis of uric acid is a critical control point for therapeutic intervention. The enzyme xanthine oxidase plays a pivotal role, catalyzing the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[4][5][7][8] Therefore, inhibiting xanthine oxidase is a primary strategy for managing hyperuricemia and gout.[1][8]
Caption: Purine metabolism pathway leading to the formation of 7,9-Dihydro-2H-purine-2,8(3H)-dione (Uric Acid) and the point of intervention for xanthine oxidase inhibitors.
Comparative In Vitro Efficacy of Xanthine Oxidase Inhibitors
The in vitro efficacy of xanthine oxidase inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of xanthine oxidase. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
Featured Xanthine Oxidase Inhibitors:
-
Allopurinol: A purine analog that acts as a competitive inhibitor of xanthine oxidase.[9][10] It is a widely used therapeutic agent for gout and hyperuricemia.[6][9]
-
Febuxostat: A non-purine, selective inhibitor of xanthine oxidase.[9][10] It is recognized for its high potency.[11]
| Inhibitor | Reported IC50 (µM) | Source |
| Allopurinol | 9.07 (µg/ml) or ~59.6 µM | [12] |
| Febuxostat | 8.77 (µg/ml) or ~27.7 µM | [12] |
| Allopurinol | 2.84 ± 0.41 | [13] |
| Febuxostat | 0.0018 | [14] |
Note: IC50 values can vary depending on the specific assay conditions. The provided data illustrates the general trend of febuxostat having a lower IC50 and thus higher in vitro potency compared to allopurinol.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at approximately 290-295 nm.[8]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test Inhibitor (e.g., Allopurinol, Febuxostat)
-
Potassium Phosphate Buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in a suitable solvent (e.g., 0.025 M NaOH).
-
Prepare serial dilutions of the test inhibitors and the positive control (e.g., allopurinol) in the buffer.
-
-
Assay Setup (96-well plate format):
-
Blank: Buffer and vehicle (solvent for the inhibitor).
-
Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.
-
Test: Buffer, xanthine oxidase solution, and various concentrations of the test inhibitor.
-
Positive Control: Buffer, xanthine oxidase solution, and various concentrations of allopurinol.
-
-
Incubation: Pre-incubate the plate at 25°C for 10-15 minutes.[13]
-
Reaction Initiation: Add the xanthine solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the increase in absorbance at 293 nm over time using a spectrophotometer.
-
Calculation of Percentage Inhibition: % Inhibition = [(Acontrol - Ablank) - (Asample - Ablank)] / (Acontrol - Ablank) x 100[8] Where A is the rate of change in absorbance.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Comparative In Vivo Efficacy in a Hyperuricemic Animal Model
The in vivo efficacy of xanthine oxidase inhibitors is evaluated by their ability to reduce serum uric acid levels in animal models of hyperuricemia. A commonly used model is the potassium oxonate-induced hyperuricemia in rats or mice.[12][15][16] Potassium oxonate is a uricase inhibitor, which prevents the breakdown of uric acid in these animals, thus mimicking the human condition.[15]
Comparative In Vivo Data:
A study in a hyperuricemic animal model demonstrated that both allopurinol and febuxostat significantly reduced serum uric acid levels.[12] In this particular study, febuxostat showed a greater reduction in serum uric acid compared to allopurinol at the same dosage.[12]
| Treatment Group | Serum Uric Acid (mg/dL) on Day 7 | Source |
| Hyperuricemic Control | (Elevated levels) | [12] |
| Allopurinol (5 mg/kg) | 3.21 ± 0.8 | [12] |
| Febuxostat (5 mg/kg) | 0.81 ± 0.12 | [12] |
These findings suggest that febuxostat may have a more potent in vivo uric acid-lowering effect than allopurinol.[11][17]
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Rats
Animals: Male Sprague Dawley or Wistar rats.
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.
-
Induction of Hyperuricemia:
-
Grouping and Treatment:
-
Divide the animals into groups:
-
Normal Control (vehicle only)
-
Hyperuricemic Control (potassium oxonate + vehicle)
-
Positive Control (potassium oxonate + allopurinol)
-
Test Group (potassium oxonate + test compound, e.g., febuxostat)
-
-
Administer the respective treatments orally once daily for a specified period (e.g., 7-14 days).[18][19]
-
-
Sample Collection:
-
Collect blood samples at designated time points (e.g., baseline, and at the end of the treatment period).
-
Separate the serum for biochemical analysis.
-
-
Biochemical Analysis:
-
Measure serum uric acid levels using a commercial kit.
-
Other relevant markers such as creatinine and blood urea nitrogen (BUN) can also be assessed to evaluate renal function.
-
-
Data Analysis:
-
Compare the serum uric acid levels between the different treatment groups using appropriate statistical methods.
-
Caption: Workflow for the in vivo evaluation of xanthine oxidase inhibitors in a rat model of hyperuricemia.
In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as plasma drug concentration).[20] For xanthine oxidase inhibitors, a successful IVIVC can help in formulation development and can potentially serve as a surrogate for in vivo bioequivalence studies, as guided by regulatory agencies like the FDA.[21][22]
There are several levels of IVIVC, with Level A being the most informative as it represents a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption rate.[20]
Caption: Conceptual model of In Vitro-In Vivo Correlation (IVIVC) for xanthine oxidase inhibitors.
Conclusion
Both allopurinol and febuxostat are effective inhibitors of xanthine oxidase, leading to a reduction in the production of 7,9-Dihydro-2H-purine-2,8(3H)-dione (uric acid). Comparative data from both in vitro and in vivo studies suggest that febuxostat exhibits higher potency. The experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of existing and novel xanthine oxidase inhibitors. A robust in vitro-in vivo correlation is a valuable tool in the development and regulatory approval of new formulations for the treatment of hyperuricemia and gout.
References
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Gout Treatment - Xanthine Oxidase Inhibitors - Allopurinol and Febuxostat - Pharmacology. (2020). YouTube. Retrieved from [Link]
-
In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (n.d.). ScienceDirect. Retrieved from [Link]
-
In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds. (2023). MDPI. Retrieved from [Link]
-
Comparing CV Safety of Febuxostat and Allopurinol. (2019). YouTube. Retrieved from [Link]
-
In vitro xanthine oxidase inhibitory and in vivo anti-hyperuricemic properties of sodium kaempferol-3'-sulfonate. (2023). PubMed. Retrieved from [Link]
-
Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Uric Acid, Gout and Purine Metabolism. (2016). Basicmedical Key. Retrieved from [Link]
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The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. (n.d.). EBM Consult. Retrieved from [Link]
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Comparing the Effects of Febuxostat and Allopurinol in an Animal Model of Metabolic Syndrome. (n.d.). PubMed. Retrieved from [Link]
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Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (n.d.). FDA. Retrieved from [Link]
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Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats. (2025). PubMed Central. Retrieved from [Link]
-
Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis). (n.d.). PubMed Central. Retrieved from [Link]
-
From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. (2020). ResearchGate. Retrieved from [Link]
-
Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release. (2025). EMBO Press. Retrieved from [Link]
-
Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial. (n.d.). PubMed Central. Retrieved from [Link]
-
Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis. (n.d.). PubMed Central. Retrieved from [Link]
-
Comparing the Effects of Febuxostat and Allopurinol in an Animal Model of Metabolic Syndrome. (2021). Karger Publishers. Retrieved from [Link]
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In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central. Retrieved from [Link]
-
Dispelling Dampness, Relieving Turbidity and Dredging Collaterals Decoction, Attenuates Potassium Oxonate-Induced Hyperuricemia in Rat Models. (2023). Dove Medical Press. Retrieved from [Link]
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Preclinical evaluation of herbal plant in potassium oxonate-induced hyperuricemia. (n.d.). Semantic Scholar. Retrieved from [Link]
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Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model. (2018). Scholars Middle East Publishers. Retrieved from [Link]
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Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model. (n.d.). PubMed. Retrieved from [Link]
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Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat. (n.d.). PubMed Central. Retrieved from [Link]
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Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease. (2019). Musculoskeletal Key. Retrieved from [Link]
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Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. (n.d.). National Institutes of Health. Retrieved from [Link]
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GOUT: FEBUXOSTAT VERSUS ALLOPURINOL – MECHANISMS OF ACTION AND SIDE EFFECTS. (2025). Zenodo. Retrieved from [Link]
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A comparative study of the xanthine oxidase inhibitors allopurinol and oxipurinol in man. (n.d.). PubMed. Retrieved from [Link]
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Metabolic pathways of uric acid formation from nucleotide... (n.d.). ResearchGate. Retrieved from [Link]
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Allopurinol - Mechanism of Action. (2018). YouTube. Retrieved from [Link]
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New FDA Draft Guidance for Industry on Bioequivalence Studies. (2021). gmp-compliance.org. Retrieved from [Link]
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Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers. (2023). MDPI. Retrieved from [Link]
-
Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (n.d.). MDPI. Retrieved from [Link]
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Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (2018). FDA. Retrieved from [Link]
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Febuxostat Compared with Allopurinol in Patients with Hyperuricemia and Gout. (2025). The New England Journal of Medicine. Retrieved from [Link]
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Purine Metabolism - De Novo, Salvage, Degradation, Uric Acid - Biochemistry & Rheumatology. (2020). YouTube. Retrieved from [Link]
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A suitable experimental hyperuricemia mouse model for the screening of anti-hyperuricemia drugs. (2020). Research Square. Retrieved from [Link]
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FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi. (n.d.). SciSpace. Retrieved from [Link]
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A Researcher's Guide to Confirming Target Engagement of 7,9-Dihydro-2H-purine-2,8(3H)-dione in Cellular Models
In the landscape of drug discovery and chemical biology, unequivocally demonstrating that a small molecule interacts with its intended target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of 7,9-Dihydro-2H-purine-2,8(3H)-dione. This molecule is a tautomer of uric acid, the final product of purine metabolism in humans, suggesting its potential to modulate the activity of proteins involved in purine homeostasis and signaling.
This guide will navigate through a multi-tiered experimental approach, from initial target identification to robust cellular validation and the elucidation of downstream functional consequences. We will objectively compare the performance of 7,9-Dihydro-2H-purine-2,8(3H)-dione with established modulators of its putative targets, supported by detailed experimental protocols and data interpretation strategies.
I. The Scientific Rationale: Deconvoluting the Biological Activity of a Uric Acid Tautomer
Uric acid is not merely a metabolic waste product; it is a molecule with a dual role, acting as a potent antioxidant while also being implicated in the pathogenesis of diseases like gout, cardiovascular conditions, and metabolic syndrome when its levels are dysregulated. Its cellular effects are primarily mediated through interactions with a specific set of proteins:
-
Urate Transporters: A family of solute carrier (SLC) and ATP-binding cassette (ABC) transporters that meticulously control urate levels in the body. Key players include URAT1 (SLC22A12), GLUT9 (SLC2A9), ABCG2, OAT1 (SLC22A6), and OAT3 (SLC22A8). These transporters are prime targets for modulating uric acid homeostasis.
-
Xanthine Oxidase: A pivotal enzyme in the purine degradation pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Inhibition of this enzyme is a well-established therapeutic strategy for reducing uric acid production.[2]
-
Intracellular Signaling Pathways: Uric acid has been shown to trigger inflammatory responses through the activation of the NLRP3 inflammasome, NF-κB, and MAPK signaling pathways.[3][4]
Given its structural similarity to uric acid, 7,9-Dihydro-2H-purine-2,8(3H)-dione is hypothesized to engage with one or more of these key proteins. The following experimental roadmap is designed to systematically test this hypothesis and provide a clear picture of its cellular mechanism of action.
II. A Step-Wise Strategy for Target Engagement Confirmation
A robust confirmation of target engagement requires a multi-pronged approach that combines biophysical and cellular methods. This ensures that the observed interaction is not an artifact of a particular assay system and translates to a functional consequence in a physiological context.
Caption: A logical workflow for confirming target engagement, from initial hypothesis to functional validation.
III. Experimental Protocols and Data Interpretation
This section provides detailed methodologies for the key experiments outlined in the workflow. For each protocol, the underlying principle is explained to provide a deeper understanding of the experimental choices.
A. Phase 1: Biophysical Confirmation of Direct Binding
Before delving into complex cellular systems, it is crucial to establish a direct physical interaction between 7,9-Dihydro-2H-purine-2,8(3H)-dione and its putative protein targets. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (Thermal Shift) are invaluable for this purpose.[5] These methods provide quantitative data on binding affinity (KD), stoichiometry, and thermodynamics.
B. Phase 2: Demonstrating Target Engagement in a Cellular Context
Confirming that the compound can access and bind to its target within the intricate environment of a cell is the next critical step.
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[6] When cells are heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[4]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 cells overexpressing a specific urate transporter, or a liver cell line like HepG2 for endogenous xanthine oxidase) to 80-90% confluency. Treat the cells with varying concentrations of 7,9-Dihydro-2H-purine-2,8(3H)-dione or a vehicle control for a predetermined time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[1] Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer molecule that binds to the same target (the acceptor).[8] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[9]
Protocol:
-
Cell Line Generation: Generate a stable cell line expressing the target protein (e.g., URAT1, GLUT9, or Xanthine Oxidase) fused to NanoLuc® luciferase.
-
Assay Setup: Seed the cells in a 96- or 384-well plate. Add the NanoBRET™ tracer and varying concentrations of 7,9-Dihydro-2H-purine-2,8(3H)-dione or a known inhibitor as a positive control.
-
Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive binding to the target protein. This data can be used to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.
Considerations for Membrane Proteins: When applying CETSA and NanoBRET to membrane transporters like URAT1 and GLUT9, it is important to optimize cell lysis conditions for CETSA to ensure efficient solubilization of the membrane protein. For NanoBRET, the fusion of NanoLuc® to the transporter should be carefully designed to avoid disrupting its localization and function.
C. Phase 3: Validating Functional Consequences
Demonstrating that target binding translates into a measurable change in the target's function is the ultimate validation of target engagement.
Principle: These assays measure the ability of a compound to inhibit the transport of a labeled substrate (e.g., [14C]-uric acid) into cells expressing the transporter of interest.
Protocol for URAT1 Activity Assay:
-
Cell Culture: Plate HEK293 cells stably expressing human URAT1 in a 24-well plate.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 7,9-Dihydro-2H-purine-2,8(3H)-dione, a known URAT1 inhibitor (e.g., benzbromarone), or vehicle control for 10-15 minutes.[10]
-
Uptake Reaction: Initiate the uptake by adding a solution containing [14C]-uric acid and incubate for 5 minutes at 37°C.[10]
-
Termination and Lysis: Stop the reaction by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the percentage of inhibition of uric acid uptake at each compound concentration and determine the IC50 value.
Similar protocols can be adapted for other urate transporters like GLUT9, ABCG2, OAT1, and OAT3, using appropriate cell lines and, if necessary, specific substrates. For example, a fluorescent substrate like 6-carboxyfluorescein (6-CF) can be used for OAT1 and OAT3 assays.[4]
Principle: This assay measures the activity of xanthine oxidase in cell lysates by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.
Protocol:
-
Cell Lysate Preparation: Prepare lysates from cells treated with 7,9-Dihydro-2H-purine-2,8(3H)-dione, a known xanthine oxidase inhibitor (e.g., allopurinol or febuxostat), or vehicle control.
-
Enzymatic Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing xanthine (the substrate) and a probe that reacts with hydrogen peroxide to produce a colorimetric or fluorescent signal.[11]
-
Signal Measurement: Measure the absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: The rate of signal increase is proportional to the xanthine oxidase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Principle: To investigate if 7,9-Dihydro-2H-purine-2,8(3H)-dione modulates uric acid-induced signaling, key downstream events in pathways like NF-κB and MAPK can be monitored.
Protocol (NF-κB Activation):
-
Cell Treatment: Treat a relevant cell line (e.g., renal proximal tubule cells or vascular smooth muscle cells) with uric acid in the presence or absence of 7,9-Dihydro-2H-purine-2,8(3H)-dione.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation of key signaling proteins like p65 (a subunit of NF-κB) and IκBα. An increase in the phosphorylation of these proteins indicates pathway activation.[12]
-
Immunofluorescence: Use immunofluorescence microscopy to visualize the translocation of p65 from the cytoplasm to the nucleus, a hallmark of NF-κB activation.[12]
Caption: A simplified diagram of the uric acid-induced NF-κB signaling pathway.
IV. Comparative Analysis and Data Presentation
To provide a clear and objective assessment of the performance of 7,9-Dihydro-2H-purine-2,8(3H)-dione, it is essential to compare its activity with that of well-characterized reference compounds.
Table 1: Comparative Analysis of Target Engagement
| Assay | 7,9-Dihydro-2H-purine-2,8(3H)-dione | Reference Compound | Target Protein |
| CETSA (ΔTm in °C) | Insert experimental value | Insert experimental value (e.g., for a known binder) | URAT1 |
| NanoBRET™ (IC50 in µM) | Insert experimental value | Insert experimental value (e.g., for a known binder) | GLUT9 |
| URAT1 Activity (IC50 in µM) | Insert experimental value | Benzbromarone: Insert literature value | URAT1 |
| Xanthine Oxidase Activity (IC50 in µM) | Insert experimental value | Allopurinol: Insert literature value | Xanthine Oxidase |
Table 2: Comparison of Functional Cellular Effects
| Functional Assay | 7,9-Dihydro-2H-purine-2,8(3H)-dione | Comparator Compound | Cellular Effect |
| NF-κB Activation (p-p65 levels) | Insert experimental value (e.g., % inhibition of uric acid-induced activation) | Pyrrolidine dithiocarbamate (PDTC): Insert literature value | Inhibition of Inflammation |
| MAPK Activation (p-ERK levels) | Insert experimental value (e.g., % inhibition of uric acid-induced activation) | U0126: Insert literature value | Modulation of Cell Signaling |
V. Conclusion: Building a Solid Foundation for Further Development
By systematically applying the multi-tiered approach detailed in this guide, researchers can build a robust and compelling case for the cellular target engagement of 7,9-Dihydro-2H-purine-2,8(3H)-dione. The combination of biophysical, cellular, and functional data provides a comprehensive understanding of the compound's mechanism of action, which is indispensable for its further development as a chemical probe or a therapeutic agent. This rigorous, evidence-based approach ensures scientific integrity and provides a solid foundation for translating fundamental discoveries into impactful applications.
VI. References
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Chen, L., et al. (2021). Structural basis for urate recognition and apigenin inhibition of human GLUT9. bioRxiv. [Link]
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Zhou, Y., et al. (2012). Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway. PLoS ONE, 7(6), e39738. [Link]
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SOLVO Biotechnology. (n.d.). OAT1 - Transporters. Retrieved from [Link]
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Gong, L., et al. (2004). Uric acid inhibits renal proximal tubule cell proliferation via at least two signaling pathways involving PKC, MAPK, cPLA2, and NF-κB. American Journal of Physiology-Renal Physiology, 287(4), F643-F650. [Link]
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Promega Corporation. (2022, February 9). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass [Video]. YouTube. [Link]
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Ciulli, A., & Williams, G. (2010). Biophysical screening for the discovery of small-molecule ligands. Methods in molecular biology (Clifton, N.J.), 669, 3–38. [Link]
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Li, X., et al. (2024). Signaling pathways in uric acid homeostasis and gout: From pathogenesis to therapeutic interventions. Biomedicine & Pharmacotherapy, 173, 116298. [Link]
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Liu, F., et al. (2021). CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia. Acta Pharmacologica Sinica, 43(1), 126-135. [Link]
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Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
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Reyes, A., et al. (2022). A NanoBiT assay to monitor membrane proteins trafficking for drug discovery and drug development. Communications Biology, 5(1), 221. [Link]
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Wen, X., et al. (2025). Structures and membrane interactions of human OAT1 in complex with clinical used drugs. Science Advances, 11(7), eadn5220. [Link]
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Zhou, Y., et al. (2012). Uric acid induces renal inflammation via activating tubular NF-κB signaling pathway. PLoS One, 7(6), e39738. [Link]
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BioIVT. (n.d.). OAT3 Transporter Assay. Retrieved from [Link]
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Ichida, K., et al. (2022). A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease. International Journal of Molecular Sciences, 23(19), 11827. [Link]
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Dalbeth, N., & Merriman, T. R. (2017). Uric acid transporter inhibitors for gout. Expert opinion on investigational drugs, 26(6), 689–697. [Link]
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Promega Connections. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. [Link]
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Jollivet, F., et al. (2018). Human Mutations in SLC2A9 (Glut9) Affect Transport Capacity for Urate. Frontiers in Physiology, 9, 755. [Link]
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BioIVT. (n.d.). OAT1 (SLC22A6) Transporter Assay. Retrieved from [Link]
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Gonen, T., et al. (2022). Uric acid can enhance MAPK pathway-mediated proliferation in rat primary vascular smooth muscle cells via controlling of mitochondria and caspase-dependent cell death. Cytotechnology, 74(4), 487-498. [Link]
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ResearchGate. (2022). (PDF) A NanoBiT assay to monitor membrane proteins trafficking for drug discovery and drug development. [Link]
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Xu, W., et al. (2007). Determination of the external loops and the cellular orientation of the N- and the C-termini of the human organic anion transporter hOAT1. Biochemical Journal, 401(3), 707–716. [Link]
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Yin, J., et al. (2025). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. bioRxiv. [Link]
-
Patsnap Synapse. (2024, June 21). What are GLUT9 inhibitors and how do they work?[Link]
-
Nomura, N., et al. (2025). Structural basis of disease mutation and substrate recognition by the human SLC2A9 transporter. Proceedings of the National Academy of Sciences, 122(8), e2419223122. [Link]
-
Jou-Valencia, D., et al. (2021). The Prescription of Drugs That Inhibit Organic Anion Transporters 1 or 3 Is Associated with the Plasma Accumulation of Uremic Toxins in Kidney Transplant Recipients. Journal of Clinical Medicine, 11(1), 63. [Link]
-
De Oliveira, E. P., & Burini, R. C. (2017). Uric Acid Is Associated With Inflammatory Biomarkers and Induces Inflammation Via Activating the NF-κB Signaling Pathway in HepG2 Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 37(5), 811-820. [Link]
-
SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]
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Wang, L., et al. (2020). Potent Inhibitors of Organic Anion Transporters 1 and 3 From Natural Compounds and Their Protective Effect on Aristolochic Acid Nephropathy. Toxicological Sciences, 175(2), 265–276. [Link]
-
Liu, F., et al. (2021). CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia. Acta Pharmacologica Sinica, 43(1), 126-135. [Link]
-
Augustin, R., et al. (2025). Identification and characterization of human glucose transporter-like protein-9 (GLUT9): Alternative splicing alters trafficking. ResearchGate. [Link]
-
You, X., et al. (2023). NanoB2 to monitor interactions of ligands with membrane proteins by combining nanobodies and NanoBRET. Nature Communications, 14(1), 1361. [Link]
-
Nigam, S. K., et al. (2015). Multispecific Drug Transporter Slc22a8 (Oat3) Regulates Multiple Metabolic and Signaling Pathways. The Journal of biological chemistry, 290(1), 535–545. [Link]
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SOLVO Biotechnology. (n.d.). URAT1 - Transporters. Retrieved from [Link]
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Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological reviews, 95(1), 83–123. [Link]
-
Jou-Valencia, D., et al. (2021). The Prescription of Drugs That Inhibit Organic Anion Transporters 1 or 3 Is Associated with the Plasma Accumulation of Uremic Toxins in Kidney Transplant Recipients. Journal of Clinical Medicine, 11(1), 63. [Link]
-
Patsnap Synapse. (2024, June 21). What are URAT1 inhibitors and how do they work?[Link]
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Kanellis, J., et al. (2003). Uric Acid Stimulates Monocyte Chemoattractant Protein-1 Production in Vascular Smooth Muscle Cells Via Mitogen-Activated. Hypertension, 41(6), 1287-1293. [Link]
-
Jollivet, F., et al. (2018). Human Mutations in SLC2A9 (Glut9) Affect Transport Capacity for Urate. Frontiers in Physiology, 9, 755. [Link]
-
SOLVO Biotechnology. (n.d.). OAT3 - Transporters. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 7,9-Dihydro-2H-purine-2,8(3H)-dione: A Guide for the Modern Laboratory
Hazard Identification and Risk Assessment: Understanding Isoguanine
Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. 7,9-Dihydro-2H-purine-2,8(3H)-dione (CAS No. 3373-53-3) is a purine analog.[1] While not classified as an acutely toxic substance, it presents specific hazards that necessitate careful handling.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, isoguanine is identified with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
A comprehensive summary of the hazard information is provided in the table below.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation[2] |
Experiential Insight: In a laboratory setting, the primary routes of exposure are dermal contact and inhalation of dust particles. The causality behind these irritations lies in the chemical's ability to interact with and disrupt the normal physiological function of skin and eye tissues upon contact. Therefore, the consistent use of appropriate Personal Protective Equipment (PPE) is a non-negotiable aspect of handling this compound, from initial use to final disposal.
Regulatory Framework: Is Isoguanine a Hazardous Waste?
A critical step in determining the correct disposal procedure is to ascertain whether 7,9-Dihydro-2H-purine-2,8(3H)-dione is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), as regulated by the U.S. Environmental Protection Agency (EPA).[1]
A waste can be classified as hazardous in two ways: it is either specifically "listed" as a hazardous waste, or it exhibits one of four "characteristics" of hazardous waste.[1][3]
-
Listed Wastes: These are wastes from common manufacturing and industrial processes and are found on the F and K lists. Discarded commercial chemical products are on the P and U lists.[1] 7,9-Dihydro-2H-purine-2,8(3H)-dione is not found on the F, K, P, or U lists of hazardous wastes.[3][4]
-
Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of the following characteristics:[1][5]
Based on available safety data, isoguanine as a solid does not meet the criteria for ignitability, corrosivity, or reactivity. The determination of the toxicity characteristic would require a specific test known as the Toxicity Characteristic Leaching Procedure (TCLP). In the absence of specific TCLP data for isoguanine, and given its classification as a skin and eye irritant rather than a systemic toxin, it is reasonable to manage it as a non-hazardous chemical waste , pending confirmation with your institution's environmental health and safety (EHS) department.
Core Directive: Always consult your institution's EHS department for final guidance on waste classification and disposal procedures, as state and local regulations may be more stringent than federal regulations.[3]
Step-by-Step Disposal Protocol for 7,9-Dihydro-2H-purine-2,8(3H)-dione
This protocol is designed to provide a clear and logical workflow for the safe disposal of isoguanine and its associated waste.
Personal Protective Equipment (PPE)
At a minimum, the following PPE must be worn when handling isoguanine waste:
-
Safety glasses with side shields or chemical safety goggles.
-
Latex or nitrile gloves.
-
A lab coat.
Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.[7]
-
Designate a specific waste container for solid isoguanine waste. This container should be:
-
Do not mix isoguanine waste with other chemical waste streams unless explicitly approved by your EHS department.
-
For solutions containing isoguanine , the disposal will depend on the other components of the solution. If the solvent is considered a hazardous waste (e.g., certain organic solvents), the entire mixture must be disposed of as hazardous waste.
-
Empty containers that held pure isoguanine should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the subsequent use of the container). The rinsate should be collected and disposed of as liquid chemical waste.
Disposal of Contaminated Materials
Items such as gloves, weigh boats, and paper towels that are contaminated with isoguanine should be placed in the designated solid isoguanine waste container.
Final Disposal Pathway
Even when classified as non-hazardous, the EPA recommends that pharmaceutical waste be disposed of via incineration as a best practice to prevent its entry into the environment.[10] Therefore, the final disposal route for the collected isoguanine waste should be through your institution's chemical waste program, which will typically consolidate and send non-hazardous chemical waste for incineration. Under no circumstances should isoguanine or its solutions be disposed of down the drain. [11] The EPA has a strict "sewer ban" on the disposal of hazardous waste pharmaceuticals, and it is a best practice to extend this to all chemical waste.[12]
Decontamination Procedures
In the event of a spill or for the routine decontamination of laboratory equipment, the following procedures should be followed.
Spill Response
-
Alert personnel in the immediate area of the spill.
-
Wearing appropriate PPE , cover the spill with an absorbent material.
-
For a solid spill, gently sweep the material into a designated dustpan and place it in the non-hazardous chemical waste container.
-
For a liquid spill, after absorbing the bulk of the liquid, decontaminate the area.
-
Decontaminate the spill area using a 1:10 bleach solution, allowing for a contact time of at least 10-30 minutes.[13][14]
-
Wipe the area with a damp cloth to remove the bleach residue, as it can be corrosive to some surfaces.[14]
-
Dispose of all cleanup materials in the designated chemical waste container.
Equipment Decontamination
For routine decontamination of equipment such as centrifuges, shakers, and glassware that have come into contact with isoguanine:
-
Remove gross contamination by washing with a laboratory detergent and water.
-
Apply a 1:10 bleach solution to all contaminated surfaces and allow for a 10-30 minute contact time.[13][14]
-
Rinse thoroughly with water to remove the bleach residue.[14]
-
For sensitive equipment, a final rinse with 70% ethanol can be performed.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of 7,9-Dihydro-2H-purine-2,8(3H)-dione, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of isoguanine waste.
By adhering to these procedures, your laboratory can ensure the safe and compliant disposal of 7,9-Dihydro-2H-purine-2,8(3H)-dione, contributing to a safer research environment for everyone.
References
-
Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isoguanine. PubChem Compound Summary for CID 76900. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste & Debris Fact Sheets. I-WASTE DST. Retrieved from [Link]
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Industrial Specialties Mfg. (2021). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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Rx Destroyer. (2022, November 2). What Determines Hazardous and Non-Hazardous Pharmaceuticals. Retrieved from [Link]
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Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Veterinary Compliance Assistance. (n.d.). Non-Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
New Pig. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]
-
University of Georgia Research. (2019, May). Laboratory equipment decontamination guidelines - standard operating procedure. Retrieved from [Link]
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
-
INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. Retrieved from [Link]
-
Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
-
CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
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Cipax. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7,9-Dihydro-2H-purine-2,8(3H)-dione (Xanthine)
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific discovery. This guide provides essential, field-proven safety and logistical information for handling 7,9-Dihydro-2H-purine-2,8(3H)-dione, commonly known as xanthine. My approach as a Senior Application Scientist is to move beyond mere compliance, offering a framework grounded in scientific causality to ensure every protocol is a self-validating system of safety.
Hazard Assessment: A Case for Prudent Caution
A review of Safety Data Sheets (SDS) for xanthine (CAS No. 69-89-6) reveals conflicting information. While some suppliers classify it as a non-hazardous substance, others issue warnings for serious eye irritation and potential skin sensitization.[1][2][3][4] One SDS explicitly states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[1]
This ambiguity necessitates a conservative approach. When comprehensive toxicological data is lacking, we must operate under the assumption of potential hazard to ensure the highest level of protection. Therefore, this guide is built on the principle of mitigating all stated risks, including eye contact, skin contact, and inhalation of dust.
Core Personal Protective Equipment (PPE) Requirements
The foundation of safe handling rests on creating an effective barrier between the researcher and the chemical. The following PPE is mandatory when handling xanthine in its solid, powdered form.
Eye and Face Protection
Direct contact of xanthine powder with the eyes can cause serious irritation.[2][4]
-
Minimum Requirement: At a minimum, wear ANSI Z87.1-compliant or European Standard EN166-compliant safety glasses with side shields.[2] This is suitable for handling small quantities or solutions.
-
Recommended for Powder Handling: When weighing or transferring xanthine powder, which can become airborne, chemical safety goggles are required for a complete seal around the eyes.[2] For procedures with a higher risk of splashing or dust generation, the use of a face shield in conjunction with goggles is best practice.[5]
Skin and Body Protection
-
Gloves: To prevent skin contact and potential allergic reactions or sensitization, compatible chemical-resistant gloves are essential.[4][6] Nitrile gloves are a standard and effective choice for handling solid chemicals. Gloves must be inspected for tears or defects before each use and should be removed promptly if contaminated, followed by thorough hand washing.[6]
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin exposure from accidental spills. Ensure the coat is fully buttoned.
Respiratory Protection
While some sources state no respiratory protection is needed under normal use, this is contingent on the procedure and ventilation.[2] Handling fine powders frequently generates dust that can be inhaled.[7][8]
-
Engineering Controls First: The primary method for controlling airborne dust is to use engineering controls, such as a chemical fume hood or a ventilated balance enclosure, especially when weighing the substance.[7]
-
When to Use a Respirator: If engineering controls are unavailable or insufficient to control dust, a NIOSH-approved respirator is necessary.[7] For powdered substances, a particulate respirator (e.g., an N95, N99, or P100) is appropriate. Always ensure you have been properly fit-tested for the respirator you use.[7]
Operational and Disposal Plans
PPE Selection Workflow
The level of PPE required is directly proportional to the risk of exposure in a given procedure. The following diagram outlines a logical workflow for selecting the appropriate level of protection.
Caption: Decision workflow for selecting appropriate PPE when handling xanthine.
Step-by-Step Protocol: Donning and Doffing PPE
A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): If your risk assessment requires a respirator, perform a seal check.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves last. Ensure cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves first using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface with bare hands.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination.
-
Eye Protection: Remove goggles or safety glasses by handling the earpieces or strap.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2][3][6]
Disposal of Contaminated Materials
Proper disposal is the final step in the safety lifecycle.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container.
-
Chemical Waste: Dispose of unused xanthine and its containers in accordance with local, regional, and national regulations.[4][9] Do not dispose of it down the drain or in general waste. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory & Ventilation |
| Handling solutions or very small quantities | Safety glasses with side shields | Nitrile gloves | Lab coat | Well-ventilated area |
| Weighing or transferring powder | Chemical safety goggles | Nitrile gloves | Lab coat | Chemical fume hood or ventilated enclosure |
| Large-scale powder handling or potential for dust | Chemical safety goggles and face shield | Nitrile gloves | Lab coat | Chemical fume hood. N95 respirator if dust cannot be controlled. |
| Spill Cleanup | Chemical safety goggles and face shield | Nitrile gloves | Lab coat | N95 respirator (or higher) |
References
-
Loba Chemie. (2015). XANTHINE FOR BIOCHEMISTRY MSDS. [Link]
-
Suvchem Laboratory Chemicals. (n.d.). XANTHINE (FOR BIOCHEMISTRY) (2,6-DIHYDROXY PURINE) Safety Data Sheet. [Link]
-
New Jersey Department of Health. (2002). HAZARD SUMMARY - 1,2-DIHYDRO-3,6-PYRIDAZINEDIONE. [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl (theophylline) - Evaluation statement. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]
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- 6. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
